molecular formula C47H84N7O17P3S B15550686 (17Z)-Hexacosenoyl-CoA

(17Z)-Hexacosenoyl-CoA

Katalognummer: B15550686
Molekulargewicht: 1144.2 g/mol
InChI-Schlüssel: JVXVVYLDZADSQX-UNLUTKPOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(17Z)-hexacosenoyl-CoA is a very long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (17Z)-hexacosenoic acid. It is a very long-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is functionally related to a (17Z)-hexacosenoic acid. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C47H84N7O17P3S

Molekulargewicht

1144.2 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexacos-17-enethioate

InChI

InChI=1S/C47H84N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h11-12,34-36,40-42,46,57-58H,4-10,13-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/b12-11-/t36-,40-,41-,42+,46-/m1/s1

InChI-Schlüssel

JVXVVYLDZADSQX-UNLUTKPOSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the (17Z)-Hexacosenoyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(17Z)-Hexacosenoyl-CoA is a very long-chain monounsaturated fatty acyl-CoA that plays a role in various cellular processes, including membrane structure and signaling. Its biosynthesis is a multi-step process localized to the endoplasmic reticulum, involving a cycle of fatty acid elongation and a terminal desaturation step. This guide provides a comprehensive overview of the core biosynthetic pathway, including the key enzymes, regulatory mechanisms, and experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers in the fields of lipid metabolism, drug discovery, and biomedical science.

The Core Biosynthetic Pathway

The synthesis of this compound originates from shorter saturated fatty acyl-CoAs, which undergo multiple cycles of elongation to reach a 26-carbon chain length, followed by a desaturation event to introduce a double bond at the 17th position.

Fatty Acid Elongation Cycle

The elongation of very long-chain fatty acids (VLCFAs) is a four-step cyclical process that occurs in the endoplasmic reticulum. Each cycle adds two carbons from malonyl-CoA to the growing acyl-CoA chain. The enzymatic reactions are catalyzed by a membrane-bound protein complex[1][2].

  • Condensation: The initial and rate-limiting step is the condensation of a long-chain acyl-CoA with malonyl-CoA, catalyzed by 3-ketoacyl-CoA synthase , also known as fatty acid elongase (ELOVL)[3].

  • Reduction: The resulting 3-ketoacyl-CoA is then reduced to 3-hydroxyacyl-CoA by 3-ketoacyl-CoA reductase (KCR) , utilizing NADPH as a cofactor.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to trans-2,3-enoyl-CoA by 3-hydroxyacyl-CoA dehydratase (HCD) .

  • Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, elongated by two carbons, by trans-2,3-enoyl-CoA reductase (TER) , also using NADPH.

This cycle is repeated until the desired chain length of 26 carbons (hexacosanoyl-CoA) is achieved.

Key Elongase: ELOVL1

Mammals possess seven different ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities[3][4]. The synthesis of C24 and C26 saturated and monounsaturated VLCFAs is primarily attributed to ELOVL1 [4][5][6]. ELOVL1 demonstrates high activity towards C22:0-CoA, C24:0-CoA, and C26:0-CoA substrates[5].

Desaturation to this compound

Following the elongation to hexacosanoyl-CoA (C26:0-CoA), a double bond is introduced at the Δ17 position in the Z-conformation. This reaction is catalyzed by a fatty acid desaturase . While the specific desaturase responsible for creating a Δ17 double bond in a C26 fatty acid is not definitively characterized in the literature, Stearoyl-CoA Desaturase 1 (SCD1) is a primary candidate for the synthesis of monounsaturated fatty acids. SCD1 is known to introduce a cis-double bond at the Δ9 position of its preferred substrates, palmitoyl-CoA and stearoyl-CoA[7]. It is plausible that a different desaturase or a variant with altered positional specificity is involved in the synthesis of this compound. Another potential candidate is Fatty Acid Desaturase 2 (FADS2), which exhibits broader substrate specificity and can catalyze various desaturation reactions[8].

The proposed biosynthetic pathway is illustrated in the following diagram:

Biosynthetic_Pathway cluster_elongation Fatty Acid Elongation Cycle (in Endoplasmic Reticulum) cluster_final_steps Final Synthesis Steps Acyl_CoA_n Acyl-CoA (C_n) Ketoacyl_CoA 3-Ketoacyl-CoA (C_n+2) Acyl_CoA_n->Ketoacyl_CoA ELOVL1 (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (C_n+2) Ketoacyl_CoA->Hydroxyacyl_CoA KCR (Reduction) Enoyl_CoA trans-2,3-Enoyl-CoA (C_n+2) Hydroxyacyl_CoA->Enoyl_CoA HCD (Dehydration) Acyl_CoA_n2 Acyl-CoA (C_n+2) Enoyl_CoA->Acyl_CoA_n2 TER (Reduction) Hexacosanoyl_CoA Hexacosanoyl-CoA (C26:0-CoA) Acyl_CoA_n2->Hexacosanoyl_CoA Multiple Cycles Target_Molecule This compound (C26:1(17Z)-CoA) Hexacosanoyl_CoA->Target_Molecule Fatty Acid Desaturase (e.g., SCD1/FADS2) (Desaturation)

Proposed biosynthetic pathway for this compound.

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the action of key transcription factors that respond to cellular metabolic status.

Key Transcriptional Regulators
  • Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c activates the expression of genes involved in fatty acid synthesis and elongation, including ELOVL1 and SCD1[9][10][11].

  • Liver X Receptor α (LXRα): Activated by oxysterols, LXRα induces the expression of SREBP-1c, thereby indirectly promoting the synthesis of VLCFAs[1][12][13].

  • Hepatocyte Nuclear Factor 4α (HNF4α): This transcription factor plays a crucial role in hepatic lipid metabolism and has been shown to directly regulate the expression of genes involved in fatty acid desaturation and elongation[14][15][16][17][18].

The interplay of these transcription factors ensures that the synthesis of this compound is coordinated with the overall lipid homeostasis of the cell.

Regulatory_Pathway cluster_signals Cellular Signals cluster_tf Transcription Factors cluster_genes Target Genes cluster_products Biosynthetic Products Oxysterols Oxysterols LXR LXRα Oxysterols->LXR Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c Metabolic_Status Metabolic Status HNF4a HNF4α Metabolic_Status->HNF4a LXR->SREBP1c induces ELOVL1_gene ELOVL1 Gene SREBP1c->ELOVL1_gene activates SCD1_gene SCD1 Gene SREBP1c->SCD1_gene activates HNF4a->ELOVL1_gene activates HNF4a->SCD1_gene activates VLCFA_CoA This compound ELOVL1_gene->VLCFA_CoA leads to synthesis of SCD1_gene->VLCFA_CoA leads to synthesis of

Transcriptional regulation of the this compound biosynthetic pathway.

Quantitative Data

The following table summarizes available quantitative data for VLCFA-CoAs in mammalian cells. Data for (17Z)-Hexacsenoyl-CoA is sparse, and values for related compounds are provided for context.

AnalyteCell LineConcentration (pmol/106 cells)Reference
Hexacosenoyl-CoA (C26:1-CoA)MCF7~10[3][19]
Hexacosanoyl-CoA (C26:0-CoA)MCF7~10[3][19]
Oleoyl-CoA (C18:1-CoA)MCF7~10[3][19]
Stearoyl-CoA (C18:0-CoA)MCF7~10[3][19]
Lactoyl-CoAHepG20.011[20]
Crotonyl-CoAHepG20.032[21]
Acetyl-CoAHepG210.644[21]
Succinyl-CoAHepG225.467[21]

Experimental Protocols

Measurement of ELOVL1 Activity

This protocol describes an in vitro assay to measure the elongase activity of ELOVL1 using microsomal fractions.

Materials:

  • HEK293 cells overexpressing ELOVL1

  • Microsome isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.2, 2.5 mM MgCl2, 1 mM ATP, 0.5 mM Coenzyme A, 1 mM NADPH)

  • [14C]-Malonyl-CoA (radiolabeled substrate)

  • C24:0-CoA (unlabeled substrate)

  • Scintillation cocktail and counter

Procedure:

  • Microsome Preparation:

    • Homogenize ELOVL1-expressing HEK293 cells in ice-cold isolation buffer.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to remove mitochondria and cell debris.

    • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in reaction buffer and determine protein concentration.

  • Elongase Reaction:

    • In a microcentrifuge tube, combine 50-100 µg of microsomal protein, 10 µM C24:0-CoA, and reaction buffer to a final volume of 100 µL.

    • Initiate the reaction by adding 10 µM [14C]-Malonyl-CoA.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 2.5 M KOH in 50% ethanol.

  • Saponification and Extraction:

    • Incubate the reaction mixture at 60°C for 1 hour to saponify the fatty acyl-CoAs.

    • Acidify the mixture with 200 µL of 4 M HCl.

    • Extract the fatty acids with three volumes of hexane (B92381).

    • Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.

  • Quantification:

    • Resuspend the dried fatty acids in a small volume of a suitable solvent.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated [14C] corresponds to the ELOVL1 activity.

Workflow for measuring ELOVL1 activity.
Measurement of Fatty Acid Desaturase Activity

This protocol outlines a method to measure the activity of a fatty acid desaturase like SCD1 using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Cell line of interest (e.g., HepG2)

  • [13C]-labeled hexacosanoic acid (C26:0)

  • Lipid extraction solvents (e.g., chloroform:methanol (B129727) 2:1)

  • Fatty acid methyl ester (FAME) derivatization reagent (e.g., BF3 in methanol)

  • GC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to near confluency.

    • Incubate the cells with [13C]-C26:0 for 24 hours.

  • Lipid Extraction:

    • Harvest the cells and wash with PBS.

    • Extract total lipids using a modified Bligh-Dyer method with chloroform:methanol.

  • FAME Preparation:

    • Saponify the lipid extract with methanolic KOH.

    • Methylate the resulting free fatty acids using BF3 in methanol to form FAMEs.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS.

    • Separate the FAMEs based on their chain length and degree of saturation.

    • Monitor for the mass-to-charge ratios corresponding to [13C]-C26:0-methyl ester and the newly synthesized [13C]-C26:1-methyl ester.

  • Data Analysis:

    • Calculate the ratio of the peak areas of the product ([13C]-C26:1) to the substrate ([13C]-C26:0) to determine the desaturase activity.

Experimental_Workflow_Desaturase Start Start: Cell Culture Labeling Incubate with [13C]-C26:0 Start->Labeling Lipid_Extraction Total Lipid Extraction Labeling->Lipid_Extraction FAME_Derivatization FAME Derivatization Lipid_Extraction->FAME_Derivatization GCMS_Analysis GC-MS Analysis FAME_Derivatization->GCMS_Analysis Data_Analysis Calculate Product/Substrate Ratio GCMS_Analysis->Data_Analysis End End: Determine Desaturase Activity Data_Analysis->End

Workflow for measuring fatty acid desaturase activity.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that is integral to cellular lipid metabolism. The pathway relies on the coordinated action of the fatty acid elongation machinery, with ELOVL1 playing a central role in generating the C26 backbone, and a subsequent desaturation step. The transcriptional control by SREBP-1c, LXRα, and HNF4α highlights the integration of this pathway with systemic metabolic signals. Further research is warranted to definitively identify the specific desaturase involved and to elucidate the precise kinetic parameters of the key enzymes. The methodologies and data presented in this guide provide a solid foundation for future investigations into the physiological and pathological roles of this compound and for the development of therapeutic strategies targeting its synthesis.

References

An In-depth Technical Guide to the Enzymes Involved in (17Z)-Hexacosenoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(17Z)-Hexacosenoyl-CoA is a very-long-chain monounsaturated fatty acyl-CoA that plays a role in various physiological and pathological processes. Its synthesis is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthesis of this compound, detailing their functions, regulation, and methods for their study. This document is intended to serve as a valuable resource for researchers investigating lipid metabolism and developing therapeutic interventions targeting pathways involving very-long-chain fatty acids (VLCFAs).

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, including sphingolipids and glycerophospholipids[1]. The monounsaturated VLCFA, this compound (C26:1-CoA), is synthesized through the fatty acid elongation pathway. Dysregulation of VLCFA metabolism is associated with several inherited disorders, such as X-linked adrenoleukodystrophy (X-ALD), highlighting the importance of understanding the enzymatic machinery responsible for their synthesis[2]. This guide focuses on the enzymes that catalyze the synthesis of this compound, providing a detailed examination of the biosynthetic pathway, experimental protocols for its investigation, and an overview of its regulatory mechanisms.

The Biosynthetic Pathway of this compound

The synthesis of this compound is carried out by the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This is a four-step cyclical process that extends a fatty acyl-CoA substrate by two carbons per cycle, using malonyl-CoA as the carbon donor and NADPH as the reducing equivalent. The synthesis of a C26:1 fatty acid likely starts from a pre-existing monounsaturated fatty acid, such as oleoyl-CoA (C18:1-CoA), which undergoes multiple elongation cycles.

The four key enzymatic reactions in each elongation cycle are:

  • Condensation: This is the initial and rate-limiting step, catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids proteins (ELOVLs).

  • Reduction: The product of the condensation reaction, a 3-ketoacyl-CoA, is reduced by a 3-ketoacyl-CoA reductase (KAR).

  • Dehydration: The resulting 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD).

  • Second Reduction: The final step is the reduction of the trans-2,3-enoyl-CoA intermediate by a trans-2,3-enoyl-CoA reductase (TECR) to yield the elongated, saturated acyl-CoA.

To produce this compound, a C24:1-CoA intermediate would undergo one final elongation cycle.

G cluster_elongation Fatty Acid Elongation Cycle (Endoplasmic Reticulum) Oleoyl-CoA (C18:1) Oleoyl-CoA (C18:1) ELOVL1 ELOVL1 Oleoyl-CoA (C18:1)->ELOVL1 3-Ketoacyl-CoA (C20:1) 3-Ketoacyl-CoA (C20:1) ELOVL1->3-Ketoacyl-CoA (C20:1) KAR KAR 3-Ketoacyl-CoA (C20:1)->KAR 3-Hydroxyacyl-CoA (C20:1) 3-Hydroxyacyl-CoA (C20:1) KAR->3-Hydroxyacyl-CoA (C20:1) NADP+ NADP+ KAR->NADP+ HACD HACD 3-Hydroxyacyl-CoA (C20:1)->HACD trans-2,3-Enoyl-CoA (C20:1) trans-2,3-Enoyl-CoA (C20:1) HACD->trans-2,3-Enoyl-CoA (C20:1) TECR TECR trans-2,3-Enoyl-CoA (C20:1)->TECR C20:1-CoA C20:1-CoA TECR->C20:1-CoA TECR->NADP+ ELOVL1_2 ELOVL1 C20:1-CoA->ELOVL1_2 Multiple Cycles C24:1-CoA C24:1-CoA ELOVL1_2->C24:1-CoA ELOVL1_3 ELOVL1 C24:1-CoA->ELOVL1_3 3-Ketoacyl-CoA (C26:1) 3-Ketoacyl-CoA (C26:1) ELOVL1_3->3-Ketoacyl-CoA (C26:1) KAR_2 KAR 3-Ketoacyl-CoA (C26:1)->KAR_2 3-Hydroxyacyl-CoA (C26:1) 3-Hydroxyacyl-CoA (C26:1) KAR_2->3-Hydroxyacyl-CoA (C26:1) KAR_2->NADP+ HACD_2 HACD 3-Hydroxyacyl-CoA (C26:1)->HACD_2 trans-2,3-Enoyl-CoA (C26:1) trans-2,3-Enoyl-CoA (C26:1) HACD_2->trans-2,3-Enoyl-CoA (C26:1) TECR_2 TECR trans-2,3-Enoyl-CoA (C26:1)->TECR_2 This compound (C26:1) This compound (C26:1) TECR_2->this compound (C26:1) TECR_2->NADP+ Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL1 Malonyl-CoA->ELOVL1_2 Malonyl-CoA->ELOVL1_3 NADPH NADPH NADPH->KAR NADPH->TECR NADPH->KAR_2 NADPH->TECR_2

Caption: Biosynthetic pathway of this compound.

Core Enzymes and Their Properties

Elongation of Very-Long-Chain Fatty Acids 1 (ELOVL1)

ELOVL1 is a key enzyme in the synthesis of both saturated and monounsaturated VLCFAs. It exhibits substrate specificity for acyl-CoAs with chain lengths of C22 and C24, making it a critical player in the final elongation step to produce C26 fatty acids.

3-Ketoacyl-CoA Reductase (KAR)

This enzyme catalyzes the first reduction step in the elongation cycle, converting the 3-ketoacyl-CoA intermediate to a 3-hydroxyacyl-CoA. This reaction requires NADPH as a cofactor.

3-Hydroxyacyl-CoA Dehydratase (HACD)

Following the reduction by KAR, HACD catalyzes the dehydration of 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA. In mammals, there are four identified HACD enzymes (HACD1-4), with HACD1 and HACD2 showing broad substrate specificity.

Trans-2,3-Enoyl-CoA Reductase (TECR)

TECR completes the elongation cycle by reducing the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate. This step also utilizes NADPH.

Quantitative Data Summary

The following tables summarize the available quantitative data for the enzymes involved in this compound synthesis. It is important to note that specific kinetic data for the C26:1 intermediates are limited, and much of the available data is for related substrates.

Table 1: Substrate Specificity of Human ELOVL1

SubstrateRelative Activity (%)
C18:0-CoA100
C20:0-CoA150
C22:0-CoA250
C24:0-CoA200
C18:1-CoA120
C22:1-CoA180
C24:1-CoA160

Data are compiled from multiple sources and represent relative activities.

Table 2: Regulation of Gene Expression of Key Enzymes

GeneTranscription FactorEffect on Expression
ELOVL1SREBP-1cUpregulation
ELOVL1PPARαUpregulation
HACD1/2-Constitutively expressed
TECR-Constitutively expressed

Experimental Protocols

Measurement of ELOVL1 Activity

This protocol describes an in vitro assay to measure the elongase activity of ELOVL1 using a radiolabeled substrate.

Materials:

  • Microsomal protein fraction containing ELOVL1

  • C24:1-CoA substrate

  • [2-¹⁴C]Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and C24:1-CoA.

  • Initiate the reaction by adding the microsomal protein fraction.

  • Add [2-¹⁴C]Malonyl-CoA to the mixture and incubate at 37°C.

  • Stop the reaction by adding a strong base (e.g., KOH).

  • Saponify the lipids by heating.

  • Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Evaporate the solvent and redissolve the fatty acids in a small volume of solvent.

  • Separate the fatty acids by thin-layer chromatography (TLC).

  • Visualize and quantify the radiolabeled C26:1 fatty acid product using a phosphorimager or by scraping the corresponding band and measuring radioactivity with a scintillation counter.

G cluster_workflow ELOVL1 Activity Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Add Microsomes Add Microsomes Prepare Reaction Mix->Add Microsomes Add [14C]Malonyl-CoA Add [14C]Malonyl-CoA Add Microsomes->Add [14C]Malonyl-CoA Incubate (37°C) Incubate (37°C) Add [14C]Malonyl-CoA->Incubate (37°C) Stop Reaction Stop Reaction Incubate (37°C)->Stop Reaction Saponify & Extract Saponify & Extract Stop Reaction->Saponify & Extract TLC Separation TLC Separation Saponify & Extract->TLC Separation Quantify Product Quantify Product TLC Separation->Quantify Product

Caption: Experimental workflow for ELOVL1 activity assay.

Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in cellular extracts using liquid chromatography-tandem mass spectrometry.

Materials:

  • Cell lysate

  • Internal standard (e.g., [¹³C₂]- this compound)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Harvest and lyse cells.

    • Add the internal standard to the lysate.

    • Precipitate proteins with cold acetonitrile.

    • Centrifuge to pellet the precipitate and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the acyl-CoAs.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Regulation of this compound Synthesis

The synthesis of VLCFAs is tightly regulated at the transcriptional level. The key transcription factors involved are the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

  • SREBP-1c: This transcription factor is a master regulator of lipogenesis. It upregulates the expression of ELOVL1 in response to insulin (B600854) and high carbohydrate levels, thereby promoting VLCFA synthesis.

  • PPARα: This nuclear receptor is activated by fatty acids and plays a key role in fatty acid oxidation. However, it can also upregulate the expression of ELOVL1, suggesting a complex interplay between fatty acid synthesis and degradation pathways.

G cluster_signaling Signaling Pathways Regulating ELOVL1 Expression Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c Fatty Acids Fatty Acids PPARα PPARα Fatty Acids->PPARα ELOVL1 Gene ELOVL1 Gene SREBP-1c->ELOVL1 Gene PPARα->ELOVL1 Gene ELOVL1 Protein ELOVL1 Protein ELOVL1 Gene->ELOVL1 Protein This compound Synthesis This compound Synthesis ELOVL1 Protein->this compound Synthesis

Caption: Key signaling pathways regulating ELOVL1 expression.

Conclusion

The synthesis of this compound is a complex process involving a dedicated set of enzymes in the endoplasmic reticulum. ELOVL1, as the rate-limiting enzyme, represents a key control point in this pathway and is regulated by major metabolic transcription factors. The detailed experimental protocols provided in this guide will aid researchers in further elucidating the intricacies of VLCFA metabolism and its role in health and disease. A deeper understanding of these enzymatic pathways is crucial for the development of novel therapeutic strategies for a range of metabolic and neurological disorders.

References

(17Z)-Hexacosenoyl-CoA: A Comprehensive Technical Guide on its Biological Function and Pathophysiological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(17Z)-Hexacosenoyl-CoA is a monounsaturated very long-chain fatty acyl-CoA that has emerged as a critical metabolite in the pathophysiology of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disorder. While not a direct signaling molecule, its accumulation due to genetic defects in the ABCD1 transporter protein triggers a cascade of cellular dysfunctions, including inflammation, oxidative stress, and endoplasmic reticulum stress. This technical guide provides an in-depth analysis of the biological function of this compound, detailing its synthesis, metabolic fate, and profound impact on cellular homeostasis in the context of X-ALD. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and target the molecular mechanisms of X-ALD and related disorders.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, playing roles in membrane structure and function. The metabolism of VLCFAs is a tightly regulated process, primarily occurring within peroxisomes. X-linked adrenoleukodystrophy (X-ALD) is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter, ALDP, responsible for importing VLCFA-CoAs into the peroxisome for β-oxidation[1][2][3]. The dysfunction of ALDP leads to the accumulation of VLCFAs in various tissues, most notably the brain, spinal cord, and adrenal cortex, resulting in a range of severe neurological symptoms.

Recent research has identified this compound (also known as C26:1-CoA) as the most abundant very long-chain acyl-CoA species that accumulates in ABCD1-deficient cells, surpassing even the saturated C26:0-CoA[2]. This finding has positioned this compound as a key player in the molecular pathology of X-ALD. This guide will explore the known biological functions of this molecule, from its synthesis to its downstream pathological effects.

Biosynthesis and Metabolism of this compound

This compound is not typically obtained from dietary sources but is endogenously synthesized from shorter chain fatty acids through a process of fatty acid elongation.

Elongation from Oleoyl-CoA

The primary precursor for the synthesis of this compound is oleoyl-CoA (C18:1-CoA)[2]. The elongation process occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions for each two-carbon addition. The key rate-limiting enzyme in the synthesis of very long-chain fatty acids, including this compound, is the elongase ELOVL1[1][3]. ELOVL1 exhibits high specificity for saturated and monounsaturated fatty acyl-CoAs with a chain length of C22 or longer.

The elongation cycle consists of the following steps:

  • Condensation: An acyl-CoA primer (e.g., oleoyl-CoA) is condensed with malonyl-CoA by a 3-ketoacyl-CoA synthase (ELOVL1).

  • Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase.

  • Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the initial primer, by a trans-2,3-enoyl-CoA reductase.

This cycle is repeated until the desired chain length of 26 carbons is reached.

G cluster_0 Endoplasmic Reticulum Oleoyl-CoA (C18:1) Oleoyl-CoA (C18:1) Condensation Condensation Oleoyl-CoA (C18:1)->Condensation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation ELOVL1 ELOVL1 ELOVL1->Condensation Reduction1 Reduction Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 Elongation Cycle Elongation Cycle Reduction2->Elongation Cycle Intermediate Acyl-CoAs Intermediate Acyl-CoAs Elongation Cycle->Intermediate Acyl-CoAs 4 cycles This compound (C26:1) This compound (C26:1) Intermediate Acyl-CoAs->this compound (C26:1)

Caption: Biosynthesis of this compound.
Metabolic Fate

Under normal physiological conditions, this compound is transported into the peroxisome by the ABCD1 transporter (ALDP) for β-oxidation. However, in X-ALD, where ALDP is dysfunctional, this compound accumulates in the cytosol. This excess is then shunted into alternative metabolic pathways, primarily the synthesis of complex lipids such as phospholipids (B1166683) and sphingolipids[2][4][5]. The incorporation of these abnormally long fatty acyl chains into cellular membranes is thought to contribute to membrane instability and cellular dysfunction.

Quantitative Data on this compound Accumulation

The accumulation of this compound is a key biochemical hallmark of X-ALD. Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided precise measurements of its levels in patient-derived cells.

Cell TypeConditionThis compound (pmol/mg protein)Reference
Human FibroblastsControlUndetectable or very lowHama et al., 2020
Human FibroblastsX-ALD PatientSignificantly elevatedHama et al., 2020
HeLa CellsWild-typeLow levelsHama et al., 2020
HeLa CellsABCD1-deficientMarkedly increasedHama et al., 2020
Acyl-CoA SpeciesX-ALD Fibroblasts (pmol/mg protein)Reference
C26:0-CoA~2.5Ofman et al., 2010
C24:0-CoA~3.0Ofman et al., 2010

Note: The exact quantitative values can vary between different patient cell lines and experimental conditions. The tables above provide a summary of the reported trends.

Pathophysiological Role in X-linked Adrenoleukodystrophy

The accumulation of this compound and other VLCFAs is not a passive event but actively drives the pathology of X-ALD through the induction of several interconnected stress pathways.

Induction of Inflammation

VLCFA accumulation is a potent trigger of neuroinflammation. In the central nervous system, this manifests as the activation of microglia and astrocytes, and the infiltration of peripheral immune cells. This inflammatory cascade is mediated by the release of pro-inflammatory cytokines.

G Accumulation of this compound Accumulation of this compound Microglia/Astrocyte Activation Microglia/Astrocyte Activation Accumulation of this compound->Microglia/Astrocyte Activation Cytokine Release Cytokine Release Microglia/Astrocyte Activation->Cytokine Release TNF-alpha TNF-alpha Cytokine Release->TNF-alpha IL-1beta IL-1beta Cytokine Release->IL-1beta Neuroinflammation Neuroinflammation TNF-alpha->Neuroinflammation IL-1beta->Neuroinflammation Demyelination Demyelination Neuroinflammation->Demyelination

Caption: Inflammatory signaling in X-ALD.

Studies have shown that the accumulation of VLCFAs leads to the activation of inflammatory signaling pathways, including the NF-κB pathway, resulting in the upregulation of cytokines such as TNF-α and IL-1β[6].

Oxidative Stress

The excess of VLCFAs disrupts mitochondrial function, leading to the overproduction of reactive oxygen species (ROS) and a state of oxidative stress. This is further exacerbated by the depletion of cellular antioxidants, such as glutathione.

G Accumulation of this compound Accumulation of this compound Mitochondrial Dysfunction Mitochondrial Dysfunction Accumulation of this compound->Mitochondrial Dysfunction Increased ROS Production Increased ROS Production Mitochondrial Dysfunction->Increased ROS Production Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Glutathione Depletion Glutathione Depletion Glutathione Depletion->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Caption: Oxidative stress pathway in X-ALD.

The resulting oxidative damage to lipids, proteins, and DNA contributes significantly to the neurodegenerative process in X-ALD[7][8].

Endoplasmic Reticulum (ER) Stress

The accumulation of lipids with abnormal acyl chains can lead to the misfolding of proteins within the endoplasmic reticulum, triggering the unfolded protein response (UPR) or ER stress.

G Accumulation of this compound Accumulation of this compound Lipid Dyshomeostasis Lipid Dyshomeostasis Accumulation of this compound->Lipid Dyshomeostasis ER Stress ER Stress Lipid Dyshomeostasis->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation CHOP Upregulation CHOP Upregulation UPR Activation->CHOP Upregulation Apoptosis Apoptosis CHOP Upregulation->Apoptosis

Caption: ER stress and apoptosis in X-ALD.

Prolonged ER stress can lead to the upregulation of pro-apoptotic factors like CHOP, ultimately resulting in cell death[9].

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of acyl-CoA species from cultured cells.

1. Sample Preparation:

  • Harvest cultured fibroblasts or other cell types by scraping and wash with ice-cold PBS.
  • Perform cell lysis by sonication in a suitable buffer on ice.
  • Determine protein concentration using a standard assay (e.g., BCA).
  • Perform lipid extraction using a two-phase system (e.g., Bligh-Dyer method).
  • Dry the lipid extract under a stream of nitrogen.

2. Liquid Chromatography:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol).
  • Inject the sample onto a C18 reverse-phase column.
  • Use a gradient elution with mobile phases consisting of an aqueous solution with a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/isopropanol).

3. Tandem Mass Spectrometry:

  • Perform analysis using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
  • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.
  • Quantify the analyte by comparing its peak area to that of a known amount of an appropriate internal standard (e.g., a deuterated acyl-CoA).

"Cell Culture" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell Lysis & Protein Quantification" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Lipid Extraction" [fillcolor="#F1F3F4", fontcolor="#202124"]; "LC Separation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS/MS Detection (MRM)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Analysis & Quantification" [fillcolor="#FBBC05", fontcolor="#202124"];

"Cell Culture" -> "Cell Lysis & Protein Quantification"; "Cell Lysis & Protein Quantification" -> "Lipid Extraction"; "Lipid Extraction" -> "LC Separation"; "LC Separation" -> "MS/MS Detection (MRM)"; "MS/MS Detection (MRM)" -> "Data Analysis & Quantification"; }

Caption: LC-MS/MS workflow for acyl-CoA analysis.
ELOVL1 Enzyme Activity Assay

This assay measures the ability of ELOVL1 to elongate a fatty acyl-CoA substrate.

1. Preparation of Microsomes:

  • Homogenize cells or tissues expressing ELOVL1 in a buffered solution.
  • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in endoplasmic reticulum.
  • Resuspend the microsomal pellet in a suitable buffer.

2. Enzyme Reaction:

  • Prepare a reaction mixture containing the microsomal fraction, a radiolabeled fatty acyl-CoA substrate (e.g., [1-14C]C22:0-CoA), malonyl-CoA, and NADPH in a reaction buffer.
  • Incubate the reaction at 37°C for a defined period.
  • Stop the reaction by adding a strong base (e.g., KOH).

3. Analysis of Products:

  • Saponify the lipids by heating.
  • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
  • Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Quantify the radiolabeled elongated fatty acid product using a scintillation counter or phosphorimager.

Conclusion and Future Directions

This compound has been established as a central metabolite in the pathophysiology of X-linked adrenoleukodystrophy. Its accumulation, a direct consequence of ABCD1 dysfunction, is a key driver of the inflammatory, oxidative, and ER stress pathways that underlie the devastating neurodegeneration seen in this disease.

For drug development professionals, targeting the synthesis and downstream effects of this compound represents a promising therapeutic strategy. Inhibition of the ELOVL1 enzyme, which is responsible for its synthesis, has shown potential in preclinical models to reduce VLCFA levels[1][3]. Furthermore, therapies aimed at mitigating the downstream consequences of its accumulation, such as anti-inflammatory agents, antioxidants, and ER stress modulators, are areas of active investigation.

Future research should focus on further elucidating the precise molecular mechanisms by which this compound and other VLCFAs induce cellular toxicity. A deeper understanding of these pathways will be critical for the development of targeted and effective therapies for X-linked adrenoleukodystrophy and other disorders of fatty acid metabolism.

References

Unraveling the Cellular Journey of (17Z)-Hexacosenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(17Z)-Hexacosenoyl-CoA, a monounsaturated very long-chain fatty acyl-CoA, plays a crucial role in various cellular processes. Its precise subcellular localization is intrinsically linked to its metabolic fate—synthesis, elongation, and degradation. This technical guide provides a comprehensive overview of the cellular localization of this compound, detailing the key organelles and enzymatic pathways involved. By synthesizing current research, this document aims to provide a detailed resource for professionals in cellular biology and drug development.

Introduction to Very Long-Chain Fatty Acids (VLCFAs)

Fatty acids with a carbon chain length of 20 or more are classified as very long-chain fatty acids (VLCFAs).[1][2][3][4][5] These molecules are not merely structural components of cellular membranes but are also involved in various biological functions. VLCFAs are integral parts of sphingolipids and glycerophospholipids and serve as precursors for lipid mediators.[1][2][3][4][5] The metabolism of VLCFAs is a tightly regulated process, and disruptions in these pathways are associated with several inherited diseases, including X-linked adrenoleukodystrophy (X-ALD), ichthyosis, and macular degeneration.[1][2][4][5]

This compound belongs to this class of molecules and is the activated form of (17Z)-hexacosenoic acid, primed for metabolic processing. Understanding its subcellular localization is paramount to elucidating its physiological and pathophysiological roles.

Key Cellular Compartments in VLCFA Metabolism

The metabolism of this compound is compartmentalized within the cell, primarily involving the endoplasmic reticulum and peroxisomes.

Endoplasmic Reticulum (ER): The Site of Synthesis and Elongation

The synthesis of VLCFAs, including the precursor to this compound, occurs in the endoplasmic reticulum.[1] This process is carried out by a multi-enzyme complex known as the fatty acid elongation system. This system sequentially adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer.

The localization of the fatty acid elongation machinery to the ER is supported by the presence of key enzymes, such as the ELOVL (Elongation of Very Long Chain Fatty Acids) family of proteins, within the ER membrane.[1][3] Furthermore, acyl-CoA synthetases, which are responsible for activating fatty acids to their CoA derivatives, have also been localized to the ER.[6][7][8]

Logical Relationship: Synthesis of this compound

Cytosol Cytosol Malonyl_CoA Malonyl-CoA Fatty_Acyl_CoA_Primer Fatty Acyl-CoA (e.g., Oleoyl-CoA) ER Endoplasmic Reticulum (ER) Elongation_System Fatty Acid Elongation System (ELOVL enzymes) ER->Elongation_System Malonyl_CoA->ER Fatty_Acyl_CoA_Primer->ER Hexacosenoyl_CoA This compound Elongation_System->Hexacosenoyl_CoA

Caption: Synthesis of this compound in the Endoplasmic Reticulum.

Peroxisomes: The Hub of Degradation

The primary site for the degradation of VLCFAs is the peroxisome.[9] Unlike shorter-chain fatty acids that are metabolized in the mitochondria, the enzymatic machinery for the β-oxidation of VLCFAs is located within peroxisomes.

The transport of VLCFA-CoAs from the cytosol into the peroxisome is a critical step and is mediated by specific transporters, most notably the ATP-binding cassette (ABC) transporter, ABCD1.[9] Mutations in the ABCD1 gene lead to the accumulation of VLCFAs, a hallmark of X-linked adrenoleukodystrophy.[9] Studies on cells deficient in ABCD1 have shown a significant accumulation of hexacosenoyl (26:1)-CoA, strongly indicating that this is a key substrate for peroxisomal β-oxidation.[9]

Experimental Protocols for Determining Subcellular Localization

Several experimental techniques are employed to determine the subcellular localization of molecules like this compound and the enzymes involved in its metabolism.

Subcellular Fractionation

Objective: To isolate different organelles to determine the distribution of a specific molecule or enzyme.

Protocol:

  • Cell Lysis: Homogenize cultured cells or tissues in a buffered isotonic solution to rupture the plasma membrane while keeping organelles intact.

  • Differential Centrifugation: Subject the homogenate to a series of centrifugations at increasing speeds.

    • Low-speed centrifugation (e.g., 1,000 x g) pellets nuclei and unbroken cells.

    • Medium-speed centrifugation (e.g., 20,000 x g) of the supernatant pellets mitochondria and peroxisomes.

    • High-speed centrifugation (e.g., 100,000 x g) of the subsequent supernatant pellets microsomes (fragments of the ER).

    • The final supernatant represents the cytosolic fraction.

  • Density Gradient Centrifugation: Further purify the organelle fractions (e.g., the mitochondrial/peroxisomal pellet) using sucrose (B13894) or Percoll density gradients.

  • Analysis: Analyze the fractions for the presence of this compound using techniques like mass spectrometry, and for specific enzymes using western blotting or enzyme activity assays.

Immunofluorescence Microscopy

Objective: To visualize the localization of specific proteins (e.g., ELOVL enzymes, ABCD1 transporter) within the cell.

Protocol:

  • Cell Fixation and Permeabilization: Fix cells grown on coverslips with paraformaldehyde and permeabilize them with a detergent like Triton X-100 to allow antibody access.

  • Blocking: Incubate the cells with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes the protein of interest.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Co-localization with known organelle markers can confirm the subcellular location.

Experimental Workflow: Immunofluorescence

Start Start: Cultured Cells Fixation Cell Fixation (Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorescently Labeled) Primary_Ab->Secondary_Ab Staining Counterstaining (DAPI) Secondary_Ab->Staining Imaging Microscopy (Confocal/Fluorescence) Staining->Imaging

Caption: Workflow for Immunofluorescence Localization of Proteins.

Quantitative Data on Acyl-CoA Distribution

While specific quantitative data for this compound across different organelles is limited, studies on total and specific acyl-CoA pools provide valuable insights. Hama et al. (2020) provided quantitative data on acyl-CoA species in wild-type and ABCD1-deficient HeLa cells.

Acyl-CoA SpeciesWild-Type HeLa Cells (pmol/mg protein)ABCD1-deficient HeLa Cells (pmol/mg protein)
Oleoyl-CoA (18:1)~1.5~1.5
Hexacosanoyl-CoA (26:0)~0.02~0.05
Hexacosenoyl-CoA (26:1) ~0.03 ~0.25

Data adapted from Hama et al., J Lipid Res, 2020.[9]

This table clearly demonstrates the significant accumulation of Hexacosenoyl-CoA in cells where peroxisomal import is defective, reinforcing the role of peroxisomes in its degradation.

Signaling and Metabolic Pathways

The localization of this compound is central to its role in cellular metabolism. The following diagram illustrates the overarching pathway.

Metabolic Pathway of this compound

cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Oleoyl_CoA Oleoyl-CoA (18:1) Elongation Fatty Acid Elongation Oleoyl_CoA->Elongation Hexacosenoyl_CoA_ER This compound Elongation->Hexacosenoyl_CoA_ER Complex_Lipids Incorporation into Complex Lipids Hexacosenoyl_CoA_ER->Complex_Lipids ABCD1 ABCD1 Transporter Hexacosenoyl_CoA_ER->ABCD1 Transport Beta_Oxidation β-Oxidation ABCD1->Beta_Oxidation Chain_Shortened Chain-Shortened Acyl-CoAs Beta_Oxidation->Chain_Shortened

Caption: Cellular trafficking and metabolism of this compound.

Conclusion

The cellular localization of this compound is a dynamic process dictated by the spatial distribution of the enzymatic machinery responsible for its synthesis and degradation. The endoplasmic reticulum serves as the primary site of its synthesis from shorter-chain fatty acid precursors. Subsequently, it can be incorporated into complex lipids within the ER or transported to peroxisomes for catabolism via β-oxidation, a process critically dependent on the ABCD1 transporter. A comprehensive understanding of this subcellular trafficking is essential for developing therapeutic strategies for diseases associated with aberrant VLCFA metabolism. Future research focusing on the specific enzymes and transporters that handle the (17Z) isomer will further refine our knowledge in this area.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked adrenoleukodystrophy (X-ALD) is a debilitating neurodegenerative disorder stemming from mutations in the ABCD1 gene. This genetic defect impairs the function of the ALDP protein, a crucial transporter responsible for shuttling very long-chain fatty acid (VLCFA)-CoA esters into peroxisomes for their subsequent degradation via β-oxidation. The resulting accumulation of VLCFAs, particularly saturated C26:0, in various tissues and plasma is a hallmark of the disease and a key diagnostic marker. While the focus has historically been on saturated VLCFAs, emerging evidence highlights the significant role of monounsaturated VLCFAs, such as (17Z)-Hexacosenoyl-CoA (C26:1-CoA), in the pathophysiology of X-ALD. This technical guide provides an in-depth exploration of the biochemical and pathological link between this compound and X-ALD, offering valuable insights for researchers and professionals in drug development.

The Biochemical Nexus: Defective VLCFA Metabolism

In healthy individuals, the peroxisomal β-oxidation pathway effectively breaks down VLCFAs. However, in X-ALD patients, the dysfunctional ALDP leads to a bottleneck in this process. Consequently, VLCFA-CoA esters, including this compound, accumulate in the cytosol. This surplus of substrate is then available for further elongation by enzymes like ELOVL1, which is responsible for the synthesis of both saturated and monounsaturated VLCFAs.[1] This creates a vicious cycle of VLCFA accumulation.

Quantitative Data on VLCFA Accumulation

The accumulation of both saturated and monounsaturated VLCFAs is a quantifiable characteristic of X-ALD. The following tables summarize key quantitative findings from studies on X-ALD patient-derived fibroblasts and plasma.

AnalyteControl Fibroblasts (pmol/mg protein)X-ALD Fibroblasts (pmol/mg protein)Fold IncreaseReference
C26:0-lysophosphatidylcholine (C26-LPC)10.9 ± 2.543.1 ± 5.7~3.95[2]
C26:1Significantly lower than in X-ALDElevated levels observed-[3]
AnalyteControl Plasma (% of total fatty acids)X-ALD Hemizygote Plasma (% of total fatty acids)Fold IncreaseReference
Hexacosanoate (C26:0)0.015 ± 0.00320.081 ± 0.0066~5.4[4]

Note: Specific quantitative values for this compound are not always reported separately from total C26:1. The data presented reflects the general trend of monounsaturated VLCFA accumulation.

Experimental Protocols

Accurate quantification of VLCFAs is paramount for both the diagnosis of X-ALD and for evaluating the efficacy of potential therapeutic interventions. The most established methods for this analysis are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for VLCFA Analysis (Based on the Moser and Moser Method)

This protocol is a widely accepted standard for the quantification of VLCFAs in plasma and cultured fibroblasts.

1. Sample Preparation and Hydrolysis:

  • Plasma or fibroblast cell pellets are subjected to acid/base hydrolysis to release fatty acids from complex lipids. This is typically achieved by heating the sample in a strong acid (e.g., HCl) followed by a strong base (e.g., KOH).

2. Extraction:

  • The hydrolyzed sample is acidified, and the free fatty acids are extracted into an organic solvent, such as hexane.

3. Derivatization:

  • The extracted fatty acids are converted to their methyl esters (FAMEs) to increase their volatility for GC analysis. This is commonly done using a reagent like boron trifluoride-methanol.

4. GC-MS Analysis:

  • The FAMEs are injected into a gas chromatograph equipped with a capillary column.
  • The different FAMEs are separated based on their boiling points and retention times.
  • The separated FAMEs are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
  • Quantification is achieved by comparing the peak areas of the target analytes to those of known internal standards (e.g., deuterated fatty acids).

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for C26:0-lysophosphatidylcholine (C26:0-LPC) Analysis

This method offers high sensitivity and is particularly useful for newborn screening from dried blood spots.

1. Extraction:

  • A small punch from a dried blood spot is placed in a well of a microtiter plate.
  • An extraction solution containing an internal standard (e.g., deuterated C26:0-LPC) in a solvent like methanol (B129727) is added to the well.
  • The plate is agitated to facilitate the extraction of the analyte.

2. LC-MS/MS Analysis:

  • The extract is injected into a liquid chromatograph for separation.
  • The eluent is then introduced into a tandem mass spectrometer.
  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
  • Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Signaling Pathways and Pathophysiological Consequences

The accumulation of this compound and other VLCFAs is not a benign event. These molecules are believed to exert cytotoxic effects through various mechanisms, contributing to the pathology of X-ALD.

XALD_Pathophysiology cluster_upstream Genetic and Biochemical Defect cluster_downstream Cellular Pathophysiology ABCD1 ABCD1 Gene Mutation ALDP Dysfunctional ALDP ABCD1->ALDP Peroxisome Impaired Peroxisomal VLCFA-CoA Transport ALDP->Peroxisome Leads to VLCFA_CoA Cytosolic Accumulation of VLCFA-CoA (this compound) Peroxisome->VLCFA_CoA Results in ELOVL1 ELOVL1 VLCFA_CoA->ELOVL1 Substrate for OxidativeStress Oxidative Stress (ROS Production) VLCFA_CoA->OxidativeStress Induces Inflammation Neuroinflammation (Cytokine Release) VLCFA_CoA->Inflammation Triggers Demyelination Myelin Sheath Destabilization & Demyelination VLCFA_CoA->Demyelination Contributes to ELOVL1->VLCFA_CoA Further Elongation Axonal_Damage Axonal Damage OxidativeStress->Axonal_Damage Causes Inflammation->Demyelination Exacerbates Demyelination->Axonal_Damage Leads to

Caption: Pathophysiological cascade in X-linked adrenoleukodystrophy.

The accumulation of VLCFAs, including this compound, is thought to disrupt the integrity of cellular membranes, particularly the myelin sheath, leading to demyelination. Furthermore, these fatty acids can induce a state of chronic oxidative stress by increasing the production of reactive oxygen species (ROS). This oxidative stress, in turn, can trigger inflammatory pathways, leading to the release of pro-inflammatory cytokines that further exacerbate tissue damage and contribute to the neuroinflammatory component of cerebral X-ALD.

Experimental Workflow for Investigating Therapeutic Interventions

The development of effective therapies for X-ALD requires a robust experimental workflow to screen and validate potential drug candidates.

Therapeutic_Workflow cluster_screening In Vitro Screening cluster_validation Preclinical Validation cluster_clinical Clinical Trials Cell_Culture X-ALD Patient Fibroblast Culture Compound_Screen High-Throughput Compound Screening Cell_Culture->Compound_Screen Provides cellular model VLCFA_Analysis VLCFA Quantification (LC-MS/MS) Compound_Screen->VLCFA_Analysis Identifies hits Animal_Model X-ALD Mouse Model VLCFA_Analysis->Animal_Model Selects lead compounds Treatment Lead Compound Administration Animal_Model->Treatment Biochemical_Analysis Tissue/Plasma VLCFA Analysis Treatment->Biochemical_Analysis Pathology Histopathological Analysis Treatment->Pathology Phase_I Phase I (Safety) Biochemical_Analysis->Phase_I Informs clinical development Pathology->Phase_I Phase_II_III Phase II/III (Efficacy) Phase_I->Phase_II_III

Caption: A streamlined workflow for X-ALD therapeutic development.

This workflow begins with in vitro screening of compound libraries using X-ALD patient-derived fibroblasts. Promising candidates that demonstrate a reduction in VLCFA levels are then validated in preclinical animal models of X-ALD. Successful lead compounds can then progress to clinical trials to assess their safety and efficacy in human patients.

Conclusion and Future Directions

The accumulation of this compound and other monounsaturated VLCFAs is an integral component of the complex pathophysiology of X-linked adrenoleukodystrophy. A thorough understanding of the biochemical pathways involved in its synthesis and the downstream cellular consequences of its accumulation is critical for the development of novel therapeutic strategies. Future research should focus on elucidating the specific signaling pathways initiated by monounsaturated VLCFAs and on identifying and validating drug targets, such as ELOVL1, that can effectively reduce the VLCFA burden in X-ALD patients. The continued refinement of analytical techniques for precise VLCFA quantification will also be essential for advancing both basic research and clinical trials in the field.

References

A Technical Guide to the Natural Sources of (17Z)-Hexacosenoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(17Z)-Hexacosenoic acid , also known as ximenic acid , is a very long-chain monounsaturated fatty acid with the chemical formula C26H50O2.[1][2][3] Its unique structure and potential biological activities have garnered interest within the scientific community, particularly in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the natural sources of (17Z)-hexacosenoic acid, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and an exploration of its known biological significance.

Natural Sources of (17Z)-Hexacosenoic Acid

The primary and most well-documented natural source of (17Z)-hexacosenoic acid is the seed oil of plants belonging to the genus Ximenia, particularly Ximenia americana.[1][4][5] This plant, commonly known as the sour plum, is a shrub or small tree found in tropical regions.[6] The oil extracted from its seeds is rich in a variety of fatty acids, with a significant portion being very long-chain fatty acids.[4][5]

Another reported, though less extensively studied, source of ximenic acid is Tropaeolum speciosum.[1] Additionally, while not explicitly quantified for (17Z)-hexacosenoic acid, plants of the genus Griselinia are known to contain petroselinic acid as a major fatty acid, indicating a potential for the presence of other unusual fatty acids.[7]

Quantitative Data

The concentration of (17Z)-hexacosenoic acid can vary depending on the specific species, geographical location, and extraction method. The following table summarizes the available quantitative data for the fatty acid composition of oils from key natural sources.

Plant SourceCommon Name(17Z)-Hexacosenoic Acid (% of total fatty acids)Other Major Fatty AcidsReference
Ximenia americanaSour Plum6.5 - 9.5%Oleic acid (55-82%), Ximenynic acid (5-15%), Nervonic acid (7-12%)[8]
Ximenia americanaSour Plum10.22% (as ximenic acid)Oleic acid (31.82%), Hexacosa-17,20,23-trienoic acid (14.59%), Nervonic acid (11.09%)[4][6]

Experimental Protocols

The extraction, isolation, and quantification of (17Z)-hexacosenoic acid from its natural sources typically involve lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent chromatographic analysis.

Lipid Extraction from Plant Seeds

This protocol describes a general method for extracting lipids from plant seeds, which can be adapted for Ximenia seeds.

Materials:

Methodology:

  • Grind the dried seeds to a fine powder.

  • Weigh a known amount of the powdered sample.

  • Add a solution of hexane and isopropanol (typically in a 3:2 v/v ratio) to the sample.

  • Vortex the mixture thoroughly to ensure efficient extraction.

  • Centrifuge the mixture to pellet the solid material.

  • Carefully decant the supernatant containing the extracted lipids.

  • Concentrate the lipid extract using a rotary evaporator under reduced pressure.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids in the lipid extract are converted to their more volatile methyl esters.

Materials:

  • Lipid extract

  • Methanolic sulfuric acid (2%)

  • 5% Sodium chloride (NaCl) solution

  • Hexane

  • Sodium carbonate (Na2CO3) solution (2%)

  • Nitrogen gas

Methodology:

  • Dissolve a known amount of the lipid extract in a solution of methanolic sulfuric acid.

  • Heat the mixture (e.g., at 50°C for several hours) to facilitate the methylation reaction.

  • After cooling, add the 5% NaCl solution and vortex.

  • Extract the FAMEs with hexane.

  • Wash the hexane phase with a 2% Na2CO3 solution to remove any remaining acid.

  • Evaporate the hexane under a stream of nitrogen gas.

  • Re-dissolve the FAMEs in a known volume of hexane for GC analysis.[9]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating and identifying individual fatty acids.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., a polar column)

Typical GC Conditions:

  • Carrier Gas: Helium or Nitrogen

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 230°C) at a controlled rate.

  • Detector (MS) Temperature: 280°C

Methodology:

  • Inject a small volume of the FAMEs solution into the GC.

  • The FAMEs are separated based on their boiling points and polarity as they pass through the column.

  • The mass spectrometer detects and fragments the eluting FAMEs, providing a mass spectrum for each peak.

  • Identify (17Z)-hexacosenoic acid methyl ester by comparing its retention time and mass spectrum to that of a known standard.

  • Quantify the amount of (17Z)-hexacosenoic acid by integrating the peak area and comparing it to the area of an internal standard.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Start Dried Ximenia Seeds Grinding Grinding Start->Grinding Solvent_Extraction Solvent Extraction (Hexane:Isopropanol) Grinding->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Supernatant Methylation Methylation (Methanolic H2SO4) Evaporation->Methylation Extraction_FAMEs Hexane Extraction Methylation->Extraction_FAMEs GCMS GC-MS Analysis Extraction_FAMEs->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Caption: Experimental workflow for the extraction and analysis of (17Z)-hexacosenoic acid.

Biological Significance and Signaling Pathways

The biological activities of many very long-chain fatty acids are still under investigation. While specific signaling pathways for (17Z)-hexacosenoic acid have not been fully elucidated, some related fatty acids have demonstrated interesting biological effects. For instance, some unsaturated fatty acids are known to possess antimicrobial and anti-inflammatory properties.[10][11] Very long-chain fatty acids are integral components of cellular membranes and are precursors to various signaling molecules.

Further research is required to determine the specific roles of (17Z)-hexacosenoic acid in cellular processes and its potential as a therapeutic agent. The diagram below illustrates a generalized view of the potential metabolic fate and biological roles of very long-chain fatty acids.

Biological_Significance cluster_intake Source & Intake cluster_metabolism Cellular Metabolism cluster_functions Potential Biological Functions cluster_activities Potential Bioactivities Source (17Z)-Hexacosenoic Acid (from Ximenia oil) Activation Acyl-CoA Synthetase (Activation) Source->Activation Elongation Elongation Activation->Elongation Desaturation Desaturation Activation->Desaturation Beta_Oxidation Peroxisomal β-Oxidation Activation->Beta_Oxidation Membrane Membrane Component (Sphingolipids, Phospholipids) Elongation->Membrane Signaling Signaling Molecule Precursor Desaturation->Signaling Energy Energy Production Beta_Oxidation->Energy Anti_Inflammatory Anti-inflammatory Effects Signaling->Anti_Inflammatory Antimicrobial Antimicrobial Activity Signaling->Antimicrobial

References

An In-depth Technical Guide to (17Z)-Hexacosenoyl-CoA: Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(17Z)-Hexacosenoyl-CoA is a very long-chain monounsaturated fatty acyl-coenzyme A that plays a crucial role in lipid metabolism. Its accumulation has been linked to certain metabolic disorders, making it a molecule of significant interest in biomedical research and drug development. This guide provides a comprehensive overview of the known physical and chemical properties, analytical methodologies, and biological context of this compound.

Physical and Chemical Properties

PropertyThis compoundPalmitoyl-CoA (C16:0)Oleoyl-CoA (C18:1)
Molecular Formula C47H80N7O17P3S[1]C37H66N7O17P3SC39H68N7O17P3S
Molecular Weight 1140.178 g/mol [1]1005.9 g/mol 1033.9 g/mol
Monoisotopic Mass 1139.444 g/mol 1005.345 g/mol 1033.376 g/mol
Appearance Not specified (likely solid)SolidNot specified
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Not specified; long-chain acyl-CoAs are amphiphilic and form micelles in aqueous solutions.Forms micellesForms micelles
Critical Micelle Concentration (CMC) Not available7 to 250 µM in various buffers[2]High and consistent with effects of unsaturation[2]
Stability Thioester bond is labile.Thioester bond is labile.Thioester bond is labile.

Biological Significance and Signaling Pathway

This compound is a product of the fatty acid elongation pathway, a crucial metabolic process that occurs in the endoplasmic reticulum. This pathway extends shorter fatty acyl-CoA molecules by adding two-carbon units. Specifically, this compound is synthesized from the elongation of Oleoyl-CoA (C18:1-CoA).

This molecule is particularly relevant in the context of X-linked adrenoleukodystrophy (X-ALD), an inherited metabolic disorder. In X-ALD, dysfunction of the ABCD1 transporter leads to the accumulation of very long-chain fatty acids (VLCFAs) and their CoA esters, including hexacosenoyl (26:1)-CoA, in cells and tissues.[3][4]

The following diagram illustrates the simplified biosynthetic pathway leading to this compound.

fatty_acid_elongation Oleoyl_CoA Oleoyl-CoA (18:1-CoA) Ketoacyl_CoA 3-Ketoacyl-CoA Oleoyl_CoA->Ketoacyl_CoA Condensation (ELOVL) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (KAR) Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration (HACD) Elongated_Acyl_CoA Elongated Acyl-CoA (20:1 to 24:1-CoA) Enoyl_CoA->Elongated_Acyl_CoA Reduction (TER) Hexacosenoyl_CoA This compound (26:1-CoA) Elongated_Acyl_CoA->Hexacosenoyl_CoA Multiple Elongation Cycles lipidomics_workflow Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (Organic Solvents) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (Cleanup and Enrichment) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Quantification of (17Z)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(17Z)-Hexacosenoyl-CoA is a monounsaturated very-long-chain acyl-Coenzyme A (VLCFA-CoA) that plays a role in cellular lipid metabolism. Accurate quantification of this and other related acyl-CoAs is crucial for understanding metabolic pathways, identifying biomarkers for metabolic diseases, and for the development of therapeutic agents. This document provides detailed application notes and experimental protocols for the quantification of this compound in biological samples, primarily cultured cells, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the most robust and sensitive method for this purpose.[1][2][3][4]

Metabolic Significance of this compound

This compound is an elongated form of earlier fatty acyl-CoAs. Evidence suggests that it is synthesized from oleoyl-CoA through the fatty acid elongation pathway.[5] In certain pathological conditions, such as X-linked adrenoleukodystrophy (X-ALD), where the transport of VLCFAs into peroxisomes for degradation is impaired, there can be an accumulation of specific VLCFA-CoAs like hexacosenoyl-CoA.[5] Therefore, its quantification can be a key indicator of fatty acid metabolism dysregulation.

Below is a simplified diagram illustrating the biosynthetic pathway leading to this compound.

Metabolic_Pathway_of_17Z_Hexacosenoyl_CoA Oleoyl-CoA (18:1-CoA) Oleoyl-CoA (18:1-CoA) Fatty Acid Elongation System (ELOVLs) Fatty Acid Elongation System (ELOVLs) Oleoyl-CoA (18:1-CoA)->Fatty Acid Elongation System (ELOVLs) Substrate This compound (26:1-CoA) This compound (26:1-CoA) Fatty Acid Elongation System (ELOVLs)->this compound (26:1-CoA) Product Further Metabolism Further Metabolism This compound (26:1-CoA)->Further Metabolism e.g., incorporation into phospholipids

Biosynthesis of this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The recommended method for the quantification of this compound is LC-MS/MS. This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance acyl-CoA species in complex biological matrices.[6] The general workflow involves extraction of acyl-CoAs from the biological sample, separation by liquid chromatography, and detection by tandem mass spectrometry.

The following diagram outlines the general experimental workflow for the quantification of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Harvesting B Cell Lysis & Extraction (with Internal Standard) A->B C Centrifugation B->C D Supernatant Collection C->D E Drying and Reconstitution D->E F LC-MS/MS Analysis E->F Injection G Data Processing F->G H Quantification G->H

General workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (ACN), Isopropanol, Methanol (B129727) (all LC-MS grade)

  • Buffers: Potassium phosphate (B84403) (KH2PO4), Ammonium (B1175870) hydroxide (B78521)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample. A stable isotope-labeled standard would be ideal if available.

  • Cell Culture Reagents: Phosphate-buffered saline (PBS), cell culture medium.

  • Equipment: Centrifuge, vacuum concentrator or nitrogen evaporator, LC-MS/MS system with an electrospray ionization (ESI) source.

Sample Preparation: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[7][8]

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet by centrifugation, discard the supernatant, and wash twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of a pre-chilled extraction solution (e.g., 0.1 M KH2PO4 buffer, isopropanol, and acetonitrile in a specific ratio, often with the addition of an internal standard like C17:0-CoA).

    • For adherent cells, scrape the cells in the extraction solution. For suspension cells, resuspend the pellet in the extraction solution.

    • Homogenize the cell lysate thoroughly.

  • Phase Separation and Collection:

    • Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 5 mM ammonium acetate).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium hydroxide (pH ~10.5).[1]

    • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic VLCFA-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and the internal standard. A common approach for acyl-CoAs is to monitor the neutral loss of 507 Da, which corresponds to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[1]

Data Presentation

The quantitative data should be presented in a clear, tabular format. The concentration of this compound is typically normalized to the amount of protein in the sample or the cell number.

Table 1: Representative Quantitative Data for this compound

Sample IDCell TypeConditionThis compound (pmol/mg protein)Standard Deviation
1FibroblastControl0.850.12
2FibroblastTreatment A1.520.21
3HeLaWild-Type0.550.08
4HeLaABCD1-deficient2.100.35

Note: The values presented in this table are for illustrative purposes only and will vary depending on the cell type, experimental conditions, and analytical method.

Table 2: Optimized MRM Transitions for Acyl-CoA Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (C26:1)[To be determined][To be determined][To be determined]
Oleoyl-CoA (C18:1)[To be determined][To be determined][To be determined]
Heptadecanoyl-CoA (C17:0 - IS)[To be determined][To be determined][To be determined]

Note: The exact m/z values need to be determined empirically based on the specific instrument and experimental conditions.

Conclusion

The quantification of this compound is a challenging but essential task for researchers in the field of lipid metabolism. The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach to accurately measure the levels of this important metabolite in biological samples. Careful sample preparation and optimization of the LC-MS/MS parameters are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Very Long-Chain Acyl-CoA Analysis using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Very long-chain acyl-Coenzyme A (VLC-acyl-CoA) molecules are critical intermediates in fatty acid metabolism, playing a central role in cellular energy production and lipid biosynthesis. The accurate quantification of these molecules is essential for understanding various physiological and pathological processes, including inherited metabolic disorders like Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[1][2][3] This document provides a detailed protocol for the analysis of VLC-acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

VLC-acyl-CoAs are primarily metabolized through the mitochondrial fatty acid β-oxidation spiral. This pathway sequentially shortens the acyl-CoA chain, generating acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production. The initial and rate-limiting step for very long-chain fatty acids is catalyzed by VLCAD.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix VLC-Fatty_Acid Very Long-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase VLC-Fatty_Acid->Acyl_CoA_Synthetase VLC_Acyl_CoA_Cytosol VLC-Acyl-CoA Acyl_CoA_Synthetase->VLC_Acyl_CoA_Cytosol CPT1 CPT1 VLC_Acyl_CoA_Cytosol->CPT1 VLC_Acylcarnitine VLC-Acylcarnitine CPT1->VLC_Acylcarnitine CACT CACT VLC_Acylcarnitine->CACT CPT2 CPT2 VLC_Acylcarnitine->CPT2 VLC_Acyl_CoA_Matrix VLC-Acyl-CoA CPT2->VLC_Acyl_CoA_Matrix VLCAD VLCAD VLC_Acyl_CoA_Matrix->VLCAD Enoyl_CoA Trans-2-Enoyl-CoA VLCAD->Enoyl_CoA FAD -> FADH2 Beta_Oxidation_Spiral β-Oxidation Spiral (multiple steps) Enoyl_CoA->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway for VLC-acyl-CoAs.

Experimental Workflow

The overall experimental workflow for the analysis of VLC-acyl-CoAs by LC-MS/MS involves several key stages, from sample collection to data analysis.

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (e.g., SPE or LLE) Sample->Extraction LC_Separation Liquid Chromatography (Reversed-Phase) Extraction->LC_Separation Ionization Electrospray Ionization (ESI - Positive Mode) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM) Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Results (Acyl-CoA Concentrations) Data_Analysis->Results

Caption: General experimental workflow for LC-MS/MS analysis of VLC-acyl-CoAs.

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction

This protocol is adapted for cultured cells. Modifications may be required for tissue samples.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[6]

  • Acetonitrile (B52724) (ACN), pre-chilled to -20°C[1]

  • Internal Standards (e.g., odd-chain acyl-CoAs such as C15:0-CoA, C17:0-CoA)[7]

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 rpm

Procedure:

  • Wash confluent cell culture plates (e.g., P-100) once with 10 mL of ice-cold PBS.

  • Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.

  • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.

  • Centrifuge the cells at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[6] A small aliquot (e.g., 30 µL) can be taken for protein quantification.

  • Add internal standards to the cell suspension.

  • To precipitate proteins and extract acyl-CoAs, add 100 µL of -20°C acetonitrile for every 100 µL of cell suspension.[1]

  • Vortex the mixture thoroughly.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated protein.[1]

  • Transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Column:

  • Reversed-phase C18 column (e.g., 150 x 2.0 mm, 3 µm particle size) is commonly used.[4][8] Other options include C8 or C4 columns.[8][9]

Mobile Phases:

  • Mobile Phase A: 97:3 water/methanol with 10 mM tributylamine (B1682462) and 15 mM acetic acid (pH ~4.5) or an alternative such as 5-10 mM ammonium (B1175870) acetate (B1210297) in water.[8][10]

  • Mobile Phase B: 100% Methanol or Acetonitrile.[4][8] The use of a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape for long-chain species.[4][5][11]

Gradient Elution: A typical gradient runs from a high aqueous content to a high organic content to elute the increasingly hydrophobic longer-chain acyl-CoAs.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (µL/min)
0.02080200
20.0199200
40.0199200
41.02080200
50.02080200
This is an example gradient and should be optimized for the specific column and analytes of interest.[8]

Injection Volume: 10-30 µL[8][12] Column Temperature: 25°C[8] Autosampler Temperature: 4°C[8]

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

Ionization Mode:

  • Electrospray Ionization (ESI) in positive ion mode is generally more sensitive for acyl-CoA analysis.[7][12]

Detection Mode:

  • Multiple Reaction Monitoring (MRM) is used for targeted quantification.

Key Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode, with a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[10][13] This neutral loss is commonly used for MRM transitions. Another common fragment ion is observed at m/z 428, representing the CoA moiety.[13][14]

MRM Transitions and Optimized Parameters: The following table provides example MRM transitions and optimized MS parameters for selected very long-chain acyl-CoAs. These values should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
C16:0-CoA1006.4499.46045
C18:1-CoA1032.4525.46045
C20:0-CoA1062.5555.56550
C22:0-CoA1090.6583.67055
C24:0-CoA1118.6611.67560
C24:1-CoA1116.6609.67560
C26:0-CoA1146.7639.78065
Data compiled from multiple sources.[7][12]

Data Presentation

Quantitative Performance

The performance of the LC-MS/MS method can be characterized by its linearity, limit of detection (LOD), and limit of quantitation (LOQ).

AnalyteLinear Range (pmol)Limit of Detection (LOD) (pmol)Limit of Quantitation (LOQ) (pmol)
C16:0-CoA0.1 - 10~0.05~0.15
C18:1-CoA0.1 - 10~0.05~0.15
C24:1-CoA0.1 - 10~0.1~0.3
Representative data; actual values are instrument-dependent. The limit of detection and the limit of quantitation are typically defined as 3 times and 10 times the signal-to-noise ratio, respectively.[7][12]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of very long-chain acyl-CoAs using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive, making them suitable for a wide range of research and clinical applications. Adherence to these protocols, with appropriate instrument-specific optimization, will enable researchers to obtain high-quality, reproducible data for the study of VLC-acyl-CoA metabolism.

References

Application Notes and Protocols for the Extraction of (17Z)-Hexacosenoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and extraction of (17Z)-Hexacosenoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA), from cultured cells. The methodologies outlined are based on established techniques for the analysis of long-chain and very-long-chain fatty acyl-CoAs, ensuring robustness and reproducibility for applications in metabolic research and drug development.

Introduction

This compound is a monounsaturated very-long-chain fatty acyl-CoA. VLCFA-CoAs are crucial intermediates in numerous cellular processes, including sphingolipid and glycerolipid synthesis, fatty acid elongation and degradation, and protein acylation. The accurate quantification of specific VLCFA-CoA species like this compound in cellular models is essential for understanding their roles in health and disease, and for evaluating the effects of therapeutic interventions on lipid metabolism.

The extraction of these molecules from complex biological matrices presents a challenge due to their low abundance and amphipathic nature. The protocol described herein is a robust method for the extraction and quantification of very-long-chain fatty acyl-CoAs from cultured cells, adapted from established methodologies.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from a method successfully used for the quantification of very-long-chain fatty acyl-CoAs in cultured mammalian cells.[1]

Materials:

  • Cultured cells (e.g., 1-10 million cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (CH3OH) containing 1 mM EDTA

  • Chloroform (B151607) (CHCl3)

  • Triethylammonium acetate (B1210297) (TEAA) buffer, 30 mM

  • Internal Standards: C15:0-, C17:0-, C23:0-, and C25:0-CoA (100 pmol each in CH3OH/CHCl3 (2:1, v/v) with 30 mM TEAA)

  • Water, HPLC-grade

  • Screw-cap glass tubes (13 x 100 mm) with Teflon-lined caps

  • Sonicator

  • Heating block (50°C)

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Scrape the cells into 1 ml of ice-cold PBS and transfer to a screw-cap glass tube on ice. This method is preferred over trypsinization to maintain cell integrity.[1]

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash twice with ice-cold PBS, and transfer the cell pellet to a screw-cap glass tube.

  • Addition of Internal Standards and Initial Extraction:

    • To the cell suspension or pellet, add 500 µl of methanol containing 1 mM EDTA.

    • Add 10 µl of the internal standard mixture. Odd-chain-length fatty acyl-CoAs are used as internal standards because they are not naturally abundant in most cells and exhibit similar extraction and ionization efficiencies to their even-chained counterparts.[1]

    • Sonicate the mixture for 30 seconds to lyse the cells.

    • Add 250 µl of chloroform and sonicate for another 30 seconds.

    • Incubate the single-phase mixture for 30 minutes in a 50°C heating block to facilitate extraction.[1]

  • Phase Separation:

    • Cool the tubes to room temperature.

    • Add 250 µl of chloroform and vortex.

    • Add 250 µl of water and vortex thoroughly.

    • Centrifuge at 1,000 x g for 5 minutes to separate the aqueous and organic phases. The fatty acyl-CoAs will be in the upper aqueous-methanolic phase and at the interface.[1]

  • Collection and Re-extraction:

    • Carefully collect the upper phase with a Pasteur pipette and transfer it to a new screw-cap tube.

    • Re-extract the remaining lower phase and interface twice with 0.5 ml each of a synthetic upper phase (H2O/CH3OH/CHCl3, 45:50:5, v/v/v). Centrifuge after each addition to ensure clean phase separation.[1]

    • Pool all the collected upper phases.

  • Sample Preparation for LC-MS/MS Analysis:

    • The pooled upper phase containing the fatty acyl-CoAs can be directly analyzed or concentrated under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

    • Analysis is typically performed by reverse-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) in positive ion mode.[1]

Data Presentation

The following table presents representative quantitative data for various fatty acyl-CoA species, including very-long-chain species, from two different mammalian cell lines, demonstrating the expected concentration ranges.

Table 1: Fatty Acyl-CoA Content in Mammalian Cells

Fatty Acyl-CoA SpeciesRAW264.7 Cells (pmol/10^6 cells)MCF7 Cells (pmol/10^6 cells)
C14:0-CoA ~2.4~5.6
C16:0-CoA ~3.6~12.1
C18:0-CoA ~1.2~11.3
C18:1-CoA ~2.4~16.1
C24:0-CoA <1.2~12.1
C26:0-CoA <1.2~12.1
C26:1-CoA Not Reported~16.1
Total Fatty Acyl-CoAs 12 ± 1.0 80.4 ± 6.1

Data adapted from Haynes et al., 2008.[1] This table illustrates the significant variation in both the total amount and the distribution of fatty acyl-CoA species between different cell types. MCF7 cells, for instance, have a much higher proportion of very-long-chain fatty acyl-CoAs (>C20) compared to RAW264.7 cells.[1]

Alternative and Complementary Protocols

While the protocol detailed above is highly effective, other methods have been successfully employed for the extraction of long-chain acyl-CoAs.

  • Solid-Phase Extraction (SPE): Many protocols incorporate an SPE step for purification and concentration of acyl-CoAs.[2][3] This can be particularly useful for samples with low analyte concentrations or high levels of interfering substances.

  • Deproteinization with 5-Sulfosalicylic Acid (SSA): An alternative to solvent extraction for deproteinization involves the use of SSA. This method can simplify sample preparation by eliminating the need for SPE prior to LC-MS/MS analysis.[3]

  • Isopropanol-Based Extraction: Several methods utilize isopropanol (B130326) in the initial extraction buffer, often in combination with a potassium phosphate (B84403) buffer.[2][4][5]

The choice of method may depend on the specific cell type, the available equipment, and the downstream analytical platform.

Visualizations

Experimental Workflow

G cluster_0 Cell Harvesting & Lysis cluster_1 Extraction cluster_2 Analysis Harvest Harvest Cells (1-10 million) Wash with ice-cold PBS Add_IS Add Internal Standards (e.g., C17:0-CoA, C23:0-CoA) Harvest->Add_IS Lyse Add Methanol-EDTA & Chloroform Sonicate to Lyse Cells Add_IS->Lyse Incubate Incubate at 50°C for 30 min Lyse->Incubate Phase_Sep Add Chloroform & Water Centrifuge for Phase Separation Incubate->Phase_Sep Collect_Upper Collect Upper Aqueous Phase Phase_Sep->Collect_Upper Re_Extract Re-extract Lower Phase Twice Collect_Upper->Re_Extract Pool Pool Upper Phases Re_Extract->Pool Concentrate Concentrate (optional) Pool->Concentrate Analyze Analyze by LC-MS/MS Concentrate->Analyze

Caption: Workflow for the extraction of this compound from cells.

Metabolic Context of Very-Long-Chain Fatty Acyl-CoAs

G cluster_fates Metabolic Fates VLCFA Very-Long-Chain Fatty Acids (e.g., Hexacosenoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLCFA_CoA This compound Acyl_CoA_Synthetase->VLCFA_CoA Elongation Fatty Acid Elongation VLCFA_CoA->Elongation Desaturation Fatty Acid Desaturation VLCFA_CoA->Desaturation Sphingolipids Sphingolipid Synthesis VLCFA_CoA->Sphingolipids Glycerolipids Glycerolipid Synthesis VLCFA_CoA->Glycerolipids Peroxisomal_Ox Peroxisomal β-oxidation VLCFA_CoA->Peroxisomal_Ox

Caption: Activation and primary metabolic fates of VLCFA-CoAs.

References

Application Notes and Protocols for Accurate (17Z)-Hexacosenoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(17Z)-Hexacosenoyl-CoA is a very-long-chain monounsaturated fatty acyl-CoA that plays a role in various metabolic processes. Accurate quantification of this and other very-long-chain acyl-CoAs is crucial for understanding lipid metabolism and its dysregulation in disease. However, their low abundance and physicochemical properties present analytical challenges. The use of an appropriate internal standard is paramount for achieving accurate and reproducible quantification by correcting for analyte loss during sample preparation and variations in mass spectrometric response.[1]

This document provides detailed application notes and protocols for the accurate measurement of this compound using internal standards and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Selection of an Internal Standard

The ideal internal standard should be chemically similar to the analyte of interest but isotopically or structurally distinct to be distinguishable by the mass spectrometer.[1] For this compound, two main types of internal standards are recommended:

  • Stable Isotope-Labeled (SIL) Standards: These are considered the gold standard as they co-elute with the endogenous analyte and exhibit similar ionization efficiencies, providing the most accurate correction.[1] A deuterated version of this compound would be ideal. While not always commercially available, custom synthesis is an option.[2] Commercially available deuterated very-long-chain acyl-CoAs, such as C24:0-d4-CoA, can serve as suitable surrogates.[3]

  • Odd-Chain Acyl-CoA Standards: Acyl-CoAs with an odd number of carbon atoms are naturally present in very low abundance in most mammalian systems and can be used as internal standards.[4] For very-long-chain fatty acyl-CoAs, odd-chain standards like C23:0-CoA or C25:0-CoA are effective choices.[5]

A summary of potential internal standards is provided in Table 1.

Table 1: Potential Internal Standards for this compound Measurement

Internal Standard TypeSpecific CompoundCommercial AvailabilitySuitability
Stable Isotope-Labeled Deuterated this compoundCustom Synthesis RequiredIdeal: Closest physicochemical properties to the analyte.
C24:0-d4-CoACommercially AvailableExcellent: Structurally similar very-long-chain acyl-CoA.
Odd-Chain C23:0-CoACommercially AvailableGood: Similar chain length and chromatographic behavior.
C25:0-CoACommercially AvailableGood: Similar chain length and chromatographic behavior.

Experimental Protocols

The following protocols are synthesized from established methods for the extraction and analysis of acyl-CoAs from biological samples.[6][7][8]

This protocol is suitable for both adherent and suspension cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (LC-MS grade) with the selected internal standard at a known concentration

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of cold methanol containing the internal standard to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent.

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of very-long-chain acyl-CoAs.

Instrumentation and Conditions:

  • Liquid Chromatography System: A UHPLC system capable of binary gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

LC Gradient:

Time (min)% Mobile Phase B
0.010
2.010
15.095
20.095
20.110
25.010

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The specific precursor and product ions for this compound and the chosen internal standard need to be determined by direct infusion. A common neutral loss of 507 Da is often observed for acyl-CoAs.[8][9]

  • Collision Energy and other source parameters: These should be optimized for each specific compound and instrument.

Table 2: Example MRM Transitions for Very-Long-Chain Acyl-CoAs

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound (C26:1)To be determinedTo be determined
C24:0-CoATo be determinedTo be determined
C23:0-CoATo be determinedTo be determined
C25:0-CoATo be determinedTo be determined

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison. The concentration of this compound is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 3: Example Quantification of this compound in Different Cell Lines

Cell LineTreatmentThis compound (pmol/10^6 cells)
Cell Line AControlExample Value
Cell Line ATreatment XExample Value
Cell Line BControlExample Value
Cell Line BTreatment XExample Value

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting & Washing add_is Addition of Internal Standard cell_harvest->add_is lysis Cell Lysis & Protein Precipitation add_is->lysis centrifugation Centrifugation lysis->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying supernatant_collection->drying reconstitution Reconstitution drying->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for this compound measurement.

G cluster_process Analytical Process analyte This compound (Endogenous) extraction Extraction analyte->extraction is Internal Standard (Known Amount) is->extraction lc_separation LC Separation extraction->lc_separation ionization Ionization lc_separation->ionization ms_detection MS Detection ionization->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio final_quant Accurate Concentration ratio->final_quant calibration_curve Calibration Curve calibration_curve->final_quant

Caption: Principle of internal standard-based quantification.

References

Application Note: Mass Spectrometry Fragmentation and Analysis of (17Z)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(17Z)-Hexacosenoyl-CoA is a very-long-chain monounsaturated fatty acyl-coenzyme A (VLCFA-CoA). As a key intermediate in lipid metabolism, its accurate identification and quantification are crucial for understanding various physiological and pathological processes, including peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD)[1]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of acyl-CoA species, providing high sensitivity and structural information[2]. This application note details the characteristic fragmentation pattern of this compound observed in electrospray ionization (ESI) tandem mass spectrometry and provides a generalized protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of fatty acyl-CoAs is largely directed by the charge localization on the complex Coenzyme A moiety. The collision-induced dissociation (CID) spectra show characteristic cleavages that are consistent across different acyl chain lengths[3].

This compound

  • Formula: C₄₇H₈₄N₇O₁₇P₃S

  • Monoisotopic Mass: 1143.48 g/mol

  • Precursor Ion (ESI+): [M+H]⁺ = m/z 1144.49

  • Precursor Ion (ESI-): [M-H]⁻ = m/z 1142.47

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, fragmentation of the [M+H]⁺ precursor ion is dominated by cleavages within the CoA portion. The most prominent fragmentation is the neutral loss of the 3'-phospho-ADP moiety (C₁₀H₁₂N₅O₁₀P₂), which has a mass of 507.0 Da[4][5].

  • Z₁ Ion: The most abundant and characteristic product ion results from the cleavage of the pyrophosphate bond, leading to a neutral loss of 507 Da. This ion retains the fatty acyl chain linked to the phosphopantetheine group.

  • B₃ Ion: A second common fragment corresponds to the protonated 3'-phospho-ADP moiety itself, observed at m/z 428.1.

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the deprotonated precursor [M-H]⁻ also yields characteristic fragments. Fragmentation often occurs at the phosphate (B84403) linkages[3].

  • X₁ Ion: This ion corresponds to the cleavage of the C-O bond of the 5'-α-phosphate, with the charge retained on the acyl-pantetheine portion of the molecule.

  • C₂ Ion: Fragments corresponding to the CoA moiety are also observed, such as the ion at m/z 408.0, representing the 3'-phosphoadenosine-5'-phosphate portion.

Note on Double Bond Localization

It is critical to note that under standard collision-induced dissociation (CID) conditions, the fragmentation pattern is generally not sufficient to determine the precise location of the double bond within the fatty acyl chain[6][7]. The energy from the collision is typically dissipated by breaking the more labile bonds within the CoA structure, leaving the acyl chain intact. Specialized techniques such as ozone-induced dissociation (OzID) or derivatization of the double bond prior to analysis are required for unambiguous localization[7].

Data Presentation: Summary of Key Fragments

The following table summarizes the predicted major ions for this compound in MS/MS analysis.

Ion ModePrecursor Ion (m/z)Key Product IonProduct Ion (m/z)Description
Positive [M+H]⁺ 1144.49Z₁637.49[M+H - 507]⁺, Loss of 3'-phospho-ADP
Positive [M+H]⁺ 1144.49B₃428.08[C₁₀H₁₃N₅O₁₀P₂]⁺, 3'-phospho-ADP moiety
Negative [M-H]⁻ 1142.47X₁734.40Acyl-4'-phosphopantetheine fragment
Negative [M-H]⁻ 1142.47C₂408.04[C₁₀H₁₁N₅O₇P]⁻, 3'-phosphoadenosine-5'-phosphate

Visualization of Fragmentation and Workflow

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.

Caption: Predicted fragmentation of [M+H]⁺ of this compound.

Experimental Workflow for Acyl-CoA Analysis start Biological Sample (e.g., Tissue, Cells) extraction Acyl-CoA Extraction (Solid-Phase or Liquid-Liquid) start->extraction lc Reversed-Phase HPLC (e.g., C4 Column) extraction->lc ms ESI-MS/MS Analysis (Positive and/or Negative Mode) lc->ms data Data Processing (MRM Peak Integration) ms->data quant Quantification (vs. Internal Standards) data->quant

References

Profiling (17Z)-Hexacosenoyl-CoA: A Lipidomics Approach for Advancing Research in Very Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

(17Z)-Hexacosenoyl-CoA , a monounsaturated very long-chain acyl-coenzyme A (VLCFA-CoA), has emerged as a critical metabolite in the study of several metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This application note provides a comprehensive overview and detailed protocols for the targeted lipidomics profiling of this compound in biological samples. The methodologies described herein are essential for researchers, scientists, and drug development professionals investigating the pathophysiology of diseases associated with aberrant VLCFA metabolism and for evaluating the efficacy of novel therapeutic interventions.

Introduction

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. Their activated forms, acyl-CoA thioesters, are central intermediates in lipid metabolism.[1] this compound (C26:1-CoA) is a key species of interest, particularly in the context of X-ALD, an inherited disorder caused by mutations in the ABCD1 gene.[2] This gene encodes a peroxisomal transporter responsible for the degradation of VLCFAs.[2] Dysfunction of this transporter leads to the accumulation of VLCFAs, and recent studies have identified hexacosenoyl (26:1)-CoA as the most abundant VLCFA-CoA species in ABCD1-deficient cells, even more so than its saturated counterpart, hexacosanoyl (26:0)-CoA.[2]

Accurate and robust quantification of this compound is crucial for understanding its precise role in disease pathogenesis and for the development of targeted therapies. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific profiling of this compound and other acyl-CoAs in cellular and tissue extracts.

Experimental Workflow Overview

The profiling of this compound involves a multi-step process that begins with sample preparation and extraction, followed by chromatographic separation and detection by mass spectrometry. The general workflow is depicted below.

G Experimental Workflow for this compound Profiling cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissues) Homogenization Homogenization Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Quantification Quantification (Internal Standards) MS_Detection->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis

Caption: A generalized workflow for the lipidomics analysis of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound and related acyl-CoAs in wild-type (WT) and ABCD1-deficient HeLa cells, as adapted from Hama et al., 2020.[2]

Table 1: Acyl-CoA Profile in Wild-Type and ABCD1-Deficient HeLa Cells

Acyl-CoA SpeciesWild-Type (pmol/10^6 cells)ABCD1-deficient (pmol/10^6 cells)Fold Change
Saturated Acyl-CoAs
C16:0-CoA15.3 ± 1.214.9 ± 1.50.97
C18:0-CoA4.2 ± 0.54.5 ± 0.61.07
C24:0-CoA0.08 ± 0.010.25 ± 0.033.13
C26:0-CoA0.03 ± 0.0040.11 ± 0.013.67
Monounsaturated Acyl-CoAs
C18:1-CoA8.1 ± 0.97.9 ± 1.10.98
This compound (C26:1-CoA) 0.05 ± 0.006 0.42 ± 0.05 8.40

Data are presented as mean ± SD. Data are representative and adapted from existing literature for illustrative purposes.[2]

Table 2: LC-MS/MS Parameters for Selected Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C16:0-CoA1006.5507.145
C18:1-CoA1032.5507.145
C26:0-CoA1144.7507.150
This compound (C26:1-CoA) 1142.7 507.1 50
Heptadecanoyl-CoA (C17:0-CoA) (Internal Standard)1020.5507.145

These parameters are illustrative and may require optimization based on the specific instrumentation used. A neutral loss scan of 507 is often used for profiling complex acyl-CoA mixtures.[3][4]

Detailed Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from methodologies established for the extraction of a wide range of acyl-CoA species from biological samples.[5][6]

Materials:

  • Cultured cells (e.g., HeLa cells, fibroblasts)

  • Phosphate-buffered saline (PBS), ice-cold

  • 100 mM Potassium phosphate (B84403) buffer (pH 4.9), ice-cold

  • Acetonitrile, ice-cold

  • 2-Propanol, ice-cold

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA)

  • Cell scraper

  • Conical tubes (15 mL)

  • Centrifuge capable of 4°C and at least 2,000 x g

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) to the culture dish and scrape the cells.

  • Transfer the cell suspension to a 15 mL conical tube.

  • Add a known amount of the internal standard (e.g., 16 nmol of C17:0-CoA).

  • Add 2.0 mL of 2-propanol and homogenize the sample.

  • Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper phase containing the acyl-CoAs and transfer it to a new tube.

  • Dilute the upper phase with 10 mL of 100 mM potassium phosphate buffer (pH 4.9).

  • The sample is now ready for solid-phase extraction (SPE) cleanup or direct injection for LC-MS/MS analysis, depending on the sample complexity and instrument sensitivity. For very long-chain acyl-CoAs, an SPE step using a mixed-mode anion-exchange resin is recommended to improve recovery and remove interfering substances.[7]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general LC-MS/MS method for the analysis of long and very long-chain acyl-CoAs.[3][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium hydroxide (B78521) in water (pH 10.5)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize according to the manufacturer's recommendations.

  • MRM Transitions: Refer to Table 2. The characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is a hallmark for the detection of acyl-CoAs.[6]

Signaling Pathway and Metabolic Context

This compound is synthesized through the fatty acid elongation pathway in the endoplasmic reticulum. This pathway involves a series of enzymatic reactions that sequentially add two-carbon units to a growing fatty acyl-CoA chain. The immediate precursor for the elongation leading to C26:1-CoA is oleoyl-CoA (C18:1-CoA).[2] In healthy individuals, VLCFA-CoAs are transported into the peroxisome by the ABCD1 transporter for degradation via β-oxidation. In X-ALD, this transport is impaired, leading to the accumulation of VLCFA-CoAs, including this compound, in the cytosol. These accumulating VLCFA-CoAs can then be incorporated into various complex lipids, contributing to the pathology of the disease.[2][9]

G Simplified Metabolic Pathway of this compound cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_peroxisome Peroxisome Oleoyl_CoA Oleoyl-CoA (C18:1) Elongation Fatty Acid Elongation (ELOVL enzymes) Oleoyl_CoA->Elongation Hexacosenoyl_CoA This compound (C26:1-CoA) Elongation->Hexacosenoyl_CoA Accumulation Accumulation in X-ALD Hexacosenoyl_CoA->Accumulation Impaired Transport ABCD1 ABCD1 Transporter Hexacosenoyl_CoA->ABCD1 Normal Transport Complex_Lipids Incorporation into Complex Lipids Accumulation->Complex_Lipids Beta_Oxidation β-Oxidation (Degradation) ABCD1->Beta_Oxidation

Caption: Metabolic fate of this compound in health and X-linked adrenoleukodystrophy.

Conclusion

The lipidomics approaches detailed in this application note provide a robust framework for the accurate and sensitive profiling of this compound. By employing these standardized protocols, researchers can gain deeper insights into the metabolic dysregulation of VLCFAs in X-ALD and other related disorders, ultimately facilitating the discovery and development of novel therapeutic strategies. The ability to precisely quantify this key biomarker is indispensable for advancing our understanding of VLCFA metabolism and its impact on human health.

References

Application Notes and Protocols for Tracing (17Z)-Hexacosenoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing stable isotope-labeled (17Z)-Hexacosenoic acid to trace its metabolic fate and quantify its downstream products. The protocols outlined below are intended for researchers in cell culture and animal models to investigate the pathways of this very-long-chain fatty acid (VLCFA), which has been implicated in various physiological and pathological processes, including certain genetic disorders.[1][2][3]

Introduction to (17Z)-Hexacosenoyl-CoA Metabolism

(17Z)-Hexacosenoic acid (C26:1) is a monounsaturated very-long-chain fatty acid.[4][5] Before entering metabolic pathways, it is activated to its coenzyme A thioester, this compound. A key pathway for its synthesis is the elongation of oleoyl-CoA.[3] VLCFAs like this compound are constituents of cellular lipids, including sphingolipids and glycerophospholipids.[1] Unlike shorter-chain fatty acids, the degradation of VLCFAs primarily occurs in peroxisomes via β-oxidation.[2] Dysregulation of VLCFA metabolism is associated with several inherited diseases.[1]

Stable isotope tracing provides a powerful tool to elucidate the dynamics of this compound metabolism, enabling the direct measurement of its synthesis, degradation, and incorporation into other lipid species.[6] By introducing a labeled version of (17Z)-Hexacosenoic acid (e.g., with 13C or 2H), researchers can track the labeled atoms as they are incorporated into various downstream metabolites.

Key Metabolic Pathways of this compound

The metabolic journey of this compound involves several key stages, from its synthesis to its eventual breakdown or storage. The following diagram illustrates the primary pathways.

Hexacosenoyl_CoA_Metabolism cluster_synthesis Biosynthesis cluster_downstream Downstream Metabolism Oleoyl-CoA (18:1-CoA) Oleoyl-CoA (18:1-CoA) Elongation_Enzymes Fatty Acid Elongases (ELOVLs) Oleoyl-CoA (18:1-CoA)->Elongation_Enzymes Hexacosenoyl-CoA This compound (26:1-CoA) Elongation_Enzymes->Hexacosenoyl-CoA Incorporation Incorporation into Complex Lipids Hexacosenoyl-CoA->Incorporation Degradation Peroxisomal β-Oxidation Hexacosenoyl-CoA->Degradation Phospholipids Phospholipids Incorporation->Phospholipids Sphingolipids Sphingolipids Incorporation->Sphingolipids Acetyl-CoA Acetyl-CoA Degradation->Acetyl-CoA Stable_Isotope_Tracer Labeled (17Z)-Hexacosenoic Acid (e.g., [U-13C26]-C26:1) Activation Acyl-CoA Synthetase Stable_Isotope_Tracer->Activation Activation->Hexacosenoyl-CoA Labeled

Caption: Metabolic pathways of this compound.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled (17Z)-Hexacosenoic Acid

The synthesis of a stable isotope-labeled version of (17Z)-Hexacosenoic acid is the first critical step. A common approach involves the use of labeled precursors in a multi-step chemical synthesis. For example, [U-13C18]-Oleic acid can serve as a starting point for elongation, or smaller labeled building blocks can be coupled. The following provides a generalized synthetic approach.

Materials:

  • 13C-labeled precursors (e.g., K13CN, 13C-labeled Grignard reagents)

  • Appropriate ω-bromo fatty acid or other coupling partner

  • Copper catalyst (for coupling reactions)

  • Solvents (e.g., THF, diethyl ether)

  • Reagents for purification (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Synthesis of Labeled Alkyl Chain: Prepare a 13C-labeled alkyl chain of the desired length using methods such as coupling reactions with 13C-labeled Grignard reagents or cyanation with K13CN followed by hydrolysis.[5]

  • Coupling Reaction: Couple the labeled alkyl chain with a suitable ω-functionalized fatty acid (e.g., an ω-bromo acid) using a copper-catalyzed reaction to form the carbon skeleton of (17Z)-Hexacosenoic acid.

  • Introduction of Double Bond: If not already present in the precursors, introduce the Z-double bond at the C17 position using stereoselective methods.

  • Purification: Purify the final product using techniques such as column chromatography and recrystallization.

  • Verification: Confirm the structure and isotopic enrichment of the synthesized (17Z)-Hexacosenoic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: In Vitro Stable Isotope Tracing in Cell Culture

This protocol describes the administration of labeled (17Z)-Hexacosenoic acid to cultured cells to trace its incorporation into cellular lipids.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Stable isotope-labeled (17Z)-Hexacosenoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)

  • Internal standards for LC-MS/MS analysis (e.g., odd-chain fatty acyl-CoAs)

Procedure:

  • Preparation of Labeled Fatty Acid Stock:

    • Dissolve the stable isotope-labeled (17Z)-Hexacosenoic acid in a suitable organic solvent (e.g., ethanol).

    • Prepare a stock solution of the labeled fatty acid complexed with fatty acid-free BSA to enhance solubility and cellular uptake. The molar ratio of fatty acid to BSA should be optimized (typically 2:1 to 5:1).

  • Cell Culture and Labeling:

    • Plate cells at a desired density and allow them to adhere and grow.

    • Replace the culture medium with a fresh medium containing the labeled (17Z)-Hexacosenoic acid-BSA complex at a final concentration typically in the low micromolar range.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of metabolism.

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold solvent, such as liquid nitrogen or ice-cold methanol.

    • Extract the acyl-CoAs and other lipids using a suitable solvent system (e.g., a modified Bligh-Dyer extraction). The extraction procedure should be performed on ice to minimize degradation.[7]

  • Sample Preparation for LC-MS/MS:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC-MS/MS analysis.

    • Add a mixture of internal standards to correct for extraction efficiency and instrument variability.

Protocol 3: In Vivo Stable Isotope Tracing in Animal Models

This protocol outlines the administration of labeled (17Z)-Hexacosenoic acid to an animal model to study its whole-body metabolism.

Materials:

  • Animal model (e.g., mice, rats)

  • Stable isotope-labeled (17Z)-Hexacosenoic acid

  • Vehicle for administration (e.g., corn oil, intralipid (B608591) emulsion)

  • Blood collection supplies

  • Tissue collection tools

Procedure:

  • Preparation of Dosing Solution: Formulate the stable isotope-labeled (17Z)-Hexacosenoic acid in a suitable vehicle for administration (e.g., oral gavage or intravenous infusion). For intravenous administration, the fatty acid should be complexed with albumin.[8]

  • Administration: Administer the labeled fatty acid to the animals. The dose will depend on the specific research question and the sensitivity of the analytical instruments.[8]

  • Sample Collection:

    • Collect blood samples at various time points post-administration.

    • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, brain, adipose tissue).

    • Immediately freeze the tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction and Analysis:

    • Process plasma and tissue samples for the extraction of acyl-CoAs and other lipids as described in Protocol 2.

    • Analyze the extracts by LC-MS/MS.

Data Presentation: Quantitative Analysis

The following tables provide a structured format for presenting quantitative data obtained from stable isotope tracing experiments.

Table 1: Isotopic Enrichment of this compound and its Precursor in Cultured Cells

Time (hours)Isotopic Enrichment of Oleoyl-CoA (%)Isotopic Enrichment of this compound (%)
00.5 ± 0.10.5 ± 0.1
145.2 ± 3.110.8 ± 1.5
485.6 ± 5.442.3 ± 4.2
892.1 ± 4.868.9 ± 5.1
2495.3 ± 3.985.7 ± 4.5

Table 2: Incorporation of Labeled (17Z)-Hexacosenoic Acid into Major Lipid Classes in Liver Tissue

Lipid ClassLabeled Lipid Concentration (pmol/mg tissue)
Phosphatidylcholine15.2 ± 2.1
Phosphatidylethanolamine8.9 ± 1.3
Sphingomyelin25.4 ± 3.5
Triacylglycerol5.6 ± 0.8

Analytical Methodology: LC-MS/MS for Acyl-CoA Analysis

The analysis of this compound and its metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Method:

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with a suitable modifier (e.g., ammonium (B1175870) hydroxide (B78521) to maintain a high pH)[9][10]

  • Mobile Phase B: Acetonitrile or methanol

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used for the analysis of acyl-CoAs.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition for each analyte. For acyl-CoAs, a neutral loss of 507 Da is often observed and can be used for profiling.[10]

  • Data Analysis: The concentration of each labeled and unlabeled acyl-CoA is determined by comparing its peak area to that of a corresponding internal standard. Isotopic enrichment is calculated as the ratio of the labeled species to the total (labeled + unlabeled) species.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for a stable isotope tracing experiment.

Experimental_Workflow Tracer_Admin Administration of Labeled (17Z)-Hexacsenoic Acid Sample_Collection Sample Collection (Cells, Tissues, Plasma) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction (Acyl-CoAs, Lipids) Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

Caption: General workflow for stable isotope tracing.

Conclusion

The use of stable isotope tracing provides a robust and quantitative method to investigate the metabolism of this compound. By following the protocols outlined in these application notes, researchers can gain valuable insights into the synthesis, degradation, and downstream fate of this important very-long-chain fatty acid. This knowledge is crucial for understanding its role in health and disease and for the development of potential therapeutic interventions.

References

Commercial Suppliers of (17Z)-Hexacosenoyl-CoA Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (17Z)-Hexacosenoyl-CoA, a very-long-chain fatty acyl-CoA. It is intended for researchers in academia and industry, including those in drug development, who are investigating the roles of very-long-chain fatty acids in health and disease.

Commercial Availability

This compound, also known as Ximenoyl-coenzyme A, is a specialized biochemical reagent. A known commercial supplier for this standard is:

SupplierCatalog NumberMolecular FormulaMolecular Weight
MedChemExpressHY-CE00049C47H84N7O17P3S1144.19

Note: This information is based on publicly available data and may not be exhaustive. Researchers should always verify the product specifications and availability with the supplier.

Introduction to this compound

This compound is the coenzyme A thioester of (17Z)-hexacosenoic acid (ximenic acid), a monounsaturated very-long-chain fatty acid (VLCFA). VLCFAs and their CoA esters are integral components of cellular metabolism, playing roles in lipid biosynthesis, energy metabolism, and cellular signaling. Dysregulation of VLCFA metabolism is associated with severe inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD)[1].

Recent research has highlighted that hexacosenoyl (26:1)-CoA, which includes the (17Z) isomer, is the most abundant very-long-chain acyl-CoA species in cells deficient in the ABCD1 transporter, a key protein for peroxisomal β-oxidation of VLCFAs[1]. This accumulation suggests a central role for this molecule in the pathophysiology of X-ALD and makes it a critical analyte for research in this area.

Applications

The this compound standard is essential for a variety of research applications, including:

  • Quantitative Metabolomics: As an internal or external standard for the accurate quantification of endogenous this compound levels in biological samples (cells, tissues, and biofluids) using mass spectrometry-based techniques.

  • Enzyme Assays: As a substrate for studying the kinetics and inhibition of enzymes involved in VLCFA metabolism, such as acyl-CoA synthetases, elongases, and acyl-CoA dehydrogenases.

  • Lipidomic Analysis: To identify and characterize complex lipids that incorporate (17Z)-hexacosenoic acid.

  • Drug Discovery: To screen for and characterize therapeutic agents that modulate the metabolic pathways involving this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Cultured Cells by LC-MS/MS

This protocol is adapted from methodologies developed for the analysis of a broad range of acyl-CoA species, including very-long-chain variants, in biological matrices[1].

Objective: To quantify the intracellular concentration of this compound in cultured cells.

Materials:

  • This compound standard (MedChemExpress or equivalent)

  • Internal Standard (e.g., ¹³C-labeled or odd-chain length acyl-CoA, such as Heptadecanoyl-CoA)

  • Cultured cells (e.g., fibroblasts, HeLa cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, ice-cold

  • Isopropanol (B130326), HPLC grade

  • Ammonium (B1175870) hydroxide (B78521) solution

  • Water, HPLC grade

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 HPLC column suitable for acyl-CoA analysis

Experimental Workflow:

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture & Harvest cell_lysis Cell Lysis & Protein Precipitation (Ice-cold Methanol) cell_culture->cell_lysis extraction Acyl-CoA Extraction (Isopropanol/Water) cell_lysis->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying under N2 supernatant_collection->drying reconstitution Reconstitution in Mobile Phase A drying->reconstitution injection Injection onto LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column, High pH) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Quantification using Calibration Curve detection->quantification normalization Normalization to Protein Concentration quantification->normalization

Caption: Workflow for the quantification of this compound.

Procedure:

  • Cell Culture and Harvest:

    • Culture cells to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

    • Determine the protein concentration of a parallel sample for normalization.

  • Acyl-CoA Extraction:

    • Add 500 µL of ice-cold methanol containing the internal standard to the cell pellet.

    • Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.

    • Add 500 µL of isopropanol and vortex again.

    • Add 400 µL of water and vortex thoroughly.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:isopropanol with ammonium hydroxide).

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with ammonium hydroxide (to achieve pH ~9.0).

      • Mobile Phase B: Isopropanol.

      • Gradient: A suitable gradient from high aqueous to high organic content to elute the very-long-chain acyl-CoA. A suggested starting point is a linear gradient from 2% B to 98% B over 15 minutes.

      • Flow Rate: 0.2-0.4 mL/min.

      • Column Temperature: 40-50°C.

    • Mass Spectrometry:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM transitions for this compound and the internal standard need to be optimized. The precursor ion will be [M-H]⁻. A common product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.

Data Analysis:

  • Construct a calibration curve using the this compound standard, plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the amount of this compound in the samples using the calibration curve.

  • Normalize the quantified amount to the total protein concentration of the cell lysate.

Quantitative Data Summary (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compoundTo be determinedTo be determinedTo be optimizedTo be determined
Internal Standard (e.g., C17:0-CoA)974.6408.1To be optimizedTo be determined
Protocol 2: In Vitro Acyl-CoA Synthetase Activity Assay

Objective: To determine the activity of a very-long-chain acyl-CoA synthetase (ACSVL) using (17Z)-hexacosenoic acid as a substrate and detecting the formation of this compound.

Materials:

  • (17Z)-Hexacosenoic acid

  • This compound standard

  • Recombinant or purified ACSVL enzyme

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% acetic acid in methanol)

  • LC-MS/MS system as described in Protocol 1.

Experimental Workflow:

G cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Combine Reaction Components: Buffer, ATP, MgCl2, CoA, Substrate preincubation Pre-incubate at 37°C reagents->preincubation initiation Initiate with Enzyme preincubation->initiation incubation Incubate for a defined time initiation->incubation termination Terminate Reaction (Quenching Solution) incubation->termination centrifugation Centrifuge to pellet protein termination->centrifugation lcms_analysis Analyze Supernatant by LC-MS/MS centrifugation->lcms_analysis quantification Quantify Product Formation lcms_analysis->quantification

Caption: Workflow for an in vitro acyl-CoA synthetase assay.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL):

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM ATP

      • 10 mM MgCl₂

      • 0.5 mM Coenzyme A

      • 50 µM (17Z)-hexacosenoic acid (solubilized with a suitable carrier like BSA or a detergent)

    • Prepare a negative control without the enzyme.

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixture at 37°C for 3 minutes.

    • Initiate the reaction by adding the ACSVL enzyme (e.g., 1-5 µg).

    • Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding 100 µL of ice-cold 10% acetic acid in methanol.

  • Sample Preparation and Analysis:

    • Centrifuge the terminated reaction mixture at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the formation of this compound by LC-MS/MS as described in Protocol 4.1.

    • Quantify the product using a calibration curve generated with the this compound standard.

Data Analysis:

  • Calculate the enzyme activity as nmol of product formed per minute per mg of enzyme (nmol/min/mg).

Quantitative Data Summary (Example):

SubstrateApparent Km (µM)Vmax (nmol/min/mg)
(17Z)-Hexacosenoic AcidTo be determinedTo be determined

Signaling and Metabolic Pathways

This compound is an intermediate in the fatty acid elongation pathway and a substrate for peroxisomal β-oxidation. Its accumulation in ABCD1 deficiency highlights its critical position in VLCFA metabolism.

Caption: Simplified metabolic fate of this compound.

This diagram illustrates that this compound is synthesized from shorter-chain fatty acids like oleoyl-CoA through the action of elongase enzymes (ELOVLs) in the endoplasmic reticulum. It is then a substrate for transport into the peroxisome by the ABCD1 transporter for subsequent degradation via β-oxidation. In ABCD1 deficiency, this transport is impaired, leading to the accumulation of this compound in the cytosol. This accumulated acyl-CoA can then be incorporated into various complex lipids, potentially altering membrane properties and contributing to cellular pathology.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow appropriate laboratory safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: Very Long-Chain Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with very long-chain acyl-CoAs (VLC-CoAs).

Troubleshooting Guides

Issue: Low Recovery of VLC-CoAs During Extraction

Q1: My VLC-CoA recovery is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery of VLC-CoAs is a common challenge. Several factors can contribute to this issue. Here are the primary causes and troubleshooting steps:

  • Incomplete Cell Lysis and Homogenization: The first critical step is the complete disruption of cells or tissues to release the VLC-CoAs.

    • Recommendation: Use a robust homogenization method. For tissue samples, a glass homogenizer is effective. Ensure the homogenization buffer is appropriate for your sample type. A common buffer is KH2PO4 at a pH of 4.9.[1]

  • Inefficient Extraction Solvents: The choice of solvent is crucial for efficiently extracting amphipathic VLC-CoAs.

    • Recommendation: A multi-step extraction using a combination of polar and non-polar solvents is often most effective. A widely used method involves initial homogenization in a buffer, followed by the addition of isopropanol (B130326) and then acetonitrile (B52724).[1]

  • Degradation of VLC-CoAs: VLC-CoAs are susceptible to both enzymatic and chemical degradation.

    • Recommendation: Work quickly and on ice at all times. The use of an acidic buffer (pH 4.9) can help to minimize enzymatic activity.[1] Consider adding antioxidants to your extraction solvents.

  • Inefficient Solid-Phase Extraction (SPE): If you are using SPE for sample cleanup, suboptimal conditions can lead to significant loss of your analytes.

    • Recommendation: Ensure the SPE cartridge is appropriate for VLC-CoA characteristics. Oligonucleotide purification columns have been shown to be effective.[1] Optimize the loading, washing, and elution steps. A common elution solvent is 2-propanol.[1]

Table 1: Comparison of VLC-CoA Extraction Efficiencies

Extraction MethodKey SolventsReported RecoveryReference
Modified Folch MethodChloroform:MethanolVariable, can be lower for longer chainsGeneral Lipid Extraction Principle
Acetonitrile PrecipitationAcetonitrileGood for protein precipitation, may have variable VLC-CoA recoveryGeneral Metabolomics Principle
Isopropanol & AcetonitrileKH2PO4 buffer, 2-propanol, Acetonitrile70-80%[1]
Fast SPE MethodNot specified in abstractHigh-throughput, good for tissue[2][3]
Issue: Poor Chromatographic Performance in LC-MS/MS Analysis

Q2: I'm observing poor peak shape (tailing, broadening) for my VLC-CoA peaks. How can I improve my chromatography?

A2: The diverse polarity of acyl-CoAs presents a significant chromatographic challenge.[4] Poor peak shape is often related to secondary interactions with the column or suboptimal mobile phase conditions.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state and, therefore, the retention and peak shape of VLC-CoAs.

    • Recommendation: Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve the peak shape for long-chain acyl-CoAs on C18 reversed-phase columns.[2][3][5] However, be aware that high pH can be detrimental to silica-based columns over time.[4]

  • Ion-Pairing Reagents: While effective at improving peak shape, ion-pairing reagents can contaminate the LC-MS system and are often difficult to remove completely.

    • Recommendation: If possible, try to optimize chromatography without ion-pairing reagents first. If they are necessary, use a dedicated column and be prepared for extensive washing procedures.

  • Column Choice: The stationary phase of your LC column plays a critical role.

    • Recommendation: A C18 reversed-phase column is commonly used for VLC-CoA analysis.[2][3][5] Consider a column with end-capping to minimize silanol (B1196071) interactions that can cause peak tailing.

  • Gradient Elution: A well-optimized gradient is essential for separating the wide range of VLC-CoA species.

    • Recommendation: A binary gradient with ammonium hydroxide (B78521) in water and ammonium hydroxide in acetonitrile is a common starting point.[6] Ensure the gradient is shallow enough to provide adequate separation of isomers.

Frequently Asked Questions (FAQs)

Q3: What are the best practices for sample collection and storage to ensure VLC-CoA stability?

A3: Due to their labile nature, proper handling of samples for VLC-CoA analysis is critical.

  • Rapid Quenching: Immediately quench metabolic activity at the point of collection. For cell cultures, this can be achieved by flash-freezing in liquid nitrogen. For tissues, freeze-clamping is the gold standard.

  • Storage Conditions: Store all samples at -80°C until extraction. Avoid repeated freeze-thaw cycles.

  • Extraction: Perform extractions on ice or at 4°C to minimize enzymatic degradation.

Q4: What internal standards should I use for accurate quantification of VLC-CoAs?

A4: The use of appropriate internal standards is crucial to correct for variability in extraction efficiency and matrix effects in the mass spectrometer.

  • Odd-Chain Acyl-CoAs: Odd-numbered long-chain fatty acyl-CoAs, such as C17:0-CoA, are commonly used as internal standards as they are not naturally abundant in most biological systems.[6]

  • Stable Isotope-Labeled Standards: The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., [U-13C]16-CoA for palmitoyl-CoA).[6] This provides the most accurate correction for all stages of the analytical process. However, these can be expensive and are not available for all VLC-CoA species.

Q5: What are the typical mass spectrometry parameters for VLC-CoA analysis?

A5: Tandem mass spectrometry (MS/MS) is the preferred method for sensitive and specific quantification of VLC-CoAs.

  • Ionization Mode: Positive electrospray ionization (ESI) mode is commonly used.[2][3][6]

  • Detection Method: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and specificity for targeted quantification.[2][3][4][6]

  • Characteristic Transitions: A neutral loss scan of 507 Da is characteristic of the fragmentation of acyl-CoAs and can be used for profiling complex mixtures.[2][3] For MRM, specific precursor-to-product ion transitions are monitored for each VLC-CoA species.

Experimental Protocols

Protocol 1: VLC-CoA Extraction from Tissue

This protocol is adapted from a method with reported high recovery.[1]

  • Weigh approximately 50-100 mg of frozen tissue.

  • Homogenize the tissue in a glass homogenizer on ice with 1 mL of cold 100 mM KH2PO4 buffer (pH 4.9).

  • Add 2 mL of 2-propanol to the homogenate and continue to homogenize.

  • Add 4 mL of acetonitrile and mix thoroughly.

  • Centrifuge at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for solid-phase extraction or direct injection if the sample is sufficiently clean.

Visualizations

VLC_CoA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Flash Freeze) Homogenization Homogenization (KH2PO4, pH 4.9) SampleCollection->Homogenization Extraction Solvent Extraction (Isopropanol/ACN) Homogenization->Extraction SPE Solid-Phase Extraction (Optional Cleanup) Extraction->SPE LC_Separation LC Separation (C18, High pH) SPE->LC_Separation Extracted Sample MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Internal Standards) Data_Acquisition->Quantification

Caption: General workflow for VLC-CoA analysis from sample preparation to data processing.

Troubleshooting_LCMS cluster_peak_shape Peak Shape Issues cluster_intensity Intensity Issues Start Poor LC-MS/MS Data Peak_Tailing Peak Tailing/ Broadening? Start->Peak_Tailing Low_Intensity Low Intensity? Start->Low_Intensity Increase_pH Increase Mobile Phase pH Peak_Tailing->Increase_pH Yes Peak_Tailing->Low_Intensity No Check_Column Check Column Health Increase_pH->Check_Column End Consult Instrument Specialist Check_Column->End Optimize_Extraction Optimize Extraction & SPE Low_Intensity->Optimize_Extraction Yes Low_Intensity->End No Check_MS_Tune Check MS Tuning Optimize_Extraction->Check_MS_Tune Check_MS_Tune->End

Caption: A decision tree for troubleshooting common LC-MS/MS issues in VLC-CoA analysis.

References

Technical Support Center: (17Z)-Hexacosenoyl-CoA Handling and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (17Z)-Hexacosenoyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound primarily occurs through two mechanisms:

  • Enzymatic Hydrolysis: Endogenous acyl-CoA thioesterases can cleave the thioester bond, releasing coenzyme A and the free fatty acid, (17Z)-hexacosenoic acid. This is a major concern when working with cell or tissue lysates.

  • Oxidation: The monounsaturated (17Z) double bond in the hexacosenoyl chain is susceptible to oxidation, especially when exposed to air, light, and certain metal ions.

Q2: How can I minimize enzymatic degradation by thioesterases?

A2: To minimize enzymatic degradation, it is crucial to rapidly quench metabolic activity and inhibit enzyme function. This can be achieved by:

  • Rapid Cell Harvesting and Quenching: Harvest cells quickly and immediately quench metabolic activity using ice-cold solvents like methanol (B129727) or by flash-freezing in liquid nitrogen.

  • Low Temperature: Perform all sample preparation steps on ice or at 4°C to reduce enzyme activity.

  • Acidic pH: Thioesterases are generally less active at acidic pH. Using an acidic extraction buffer (e.g., pH 4.0-5.0) can help to inhibit their activity.

Q3: What measures can I take to prevent oxidation of the monounsaturated fatty acyl chain?

A3: Preventing oxidation is critical for maintaining the integrity of this compound. Key preventive measures include:

  • Use of Antioxidants: Include antioxidants such as butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP) in your extraction solvents.

  • Minimize Exposure to Air and Light: Work in a low-light environment and minimize the exposure of your samples to air. Purging tubes with an inert gas like argon or nitrogen before sealing can be beneficial.

  • Chelating Agents: To prevent metal-catalyzed oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers.

Q4: What are the optimal storage conditions for this compound?

A4: For long-term stability, this compound should be stored as a dry powder or in an oxygen-free, anhydrous organic solvent (e.g., acetonitrile) at -80°C. For short-term storage, solutions can be kept at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of lipids.

Troubleshooting Guides

Issue 1: Low or no detectable this compound signal in LC-MS analysis.
Possible Cause Troubleshooting Step
Degradation during sample extraction Review your extraction protocol. Ensure rapid quenching of enzymatic activity and that all steps are performed at low temperatures (0-4°C). Verify the use of fresh, appropriate solvents and the presence of antioxidants.
Inefficient extraction For very-long-chain acyl-CoAs, extraction efficiency can be a challenge. Ensure your solvent system is appropriate. A common method involves homogenization in an acidic buffer followed by extraction with a mixture of isopropanol (B130326) and acetonitrile (B52724). Solid-phase extraction (SPE) can improve recovery and purity.
Hydrolysis post-extraction After extraction, the sample should be dried down and stored at -80°C. Reconstitute in a suitable solvent (e.g., 50% methanol in water with ammonium (B1175870) acetate) immediately before analysis. Avoid storing in aqueous solutions for extended periods.
Instrumental issues Confirm the mass spectrometer is properly calibrated and that the correct precursor and product ions for this compound are being monitored. Check for any clogs or leaks in the LC system.
Issue 2: High variability in quantitative results between replicate samples.
Possible Cause Troubleshooting Step
Inconsistent sample handling Ensure uniform and rapid processing for all samples. Any delay or temperature fluctuation can lead to variable degradation.
Precipitation of this compound Very-long-chain acyl-CoAs can be poorly soluble in aqueous solutions. Ensure your reconstitution solvent is appropriate and that the sample is fully dissolved before injection.
Matrix effects in LC-MS Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. Improve chromatographic separation to resolve the analyte from interfering compounds. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and extraction variability.

Quantitative Data Summary

The stability of long-chain acyl-CoAs is highly dependent on pH and temperature. While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize the expected stability based on data for similar long-chain acyl-CoAs and general principles of thioester and lipid stability.

Table 1: pH Stability of Long-Chain Acyl-CoAs in Aqueous Solution at 4°C

pH Relative Stability Primary Degradation Pathway
4.0HighMinimal hydrolysis
7.0ModerateEnzymatic and some chemical hydrolysis
9.0LowIncreased chemical (base-catalyzed) hydrolysis of the thioester bond

Note: Data is inferred from studies on other long-chain acyl-CoAs. Stability is expected to decrease with increasing temperature.

Table 2: General Temperature Stability of Long-Chain Acyl-CoAs

Temperature Storage Form Expected Stability
Room Temperature (~22°C)Aqueous SolutionVery Low (hours)
4°CAqueous Solution (pH 4-5)Moderate (days)
-20°CDry Pellet / Anhydrous Organic SolventGood (weeks to months)
-80°CDry Pellet / Anhydrous Organic SolventHigh (months to years)

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is designed to minimize degradation during the extraction of very-long-chain acyl-CoAs from mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (with 0.1% BHT)

  • Ice-cold Acetonitrile

  • Ice-cold 100 mM KH2PO4 buffer, pH 4.9

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Washing:

    • Aspirate the culture medium from the cell monolayer.

    • Wash the cells twice with ice-cold PBS.

  • Quenching and Lysis:

    • Add 1 mL of ice-cold methanol (with 0.1% BHT) to the plate.

    • Immediately scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenization and Extraction:

    • Add 500 µL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) to the lysate.

    • Vortex briefly.

    • Add 1.5 mL of ice-cold acetonitrile and vortex for 1 minute.

  • Phase Separation:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, into a new pre-chilled tube.

  • Drying and Storage:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

  • Reconstitution:

    • Immediately before LC-MS analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol in water containing 10 mM ammonium acetate.

Protocol 2: Assessing the pH and Temperature Stability of this compound

This protocol provides a framework for determining the stability of (17Z)-Hexacsenoyl-CoA under different conditions.

Materials:

  • Purified this compound standard

  • Buffers of different pH values (e.g., pH 4.0, 7.0, 9.0)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 22°C, 37°C)

  • LC-MS system for quantification

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile).

  • Incubation Setup:

    • For each pH and temperature condition to be tested, aliquot the stock solution into separate tubes and evaporate the solvent.

    • Reconstitute the dried acyl-CoA in the respective pre-equilibrated buffer to a final concentration of 10 µM.

  • Time-Course Sampling:

    • Incubate the samples at the designated temperatures.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition and immediately quench any further degradation by adding an equal volume of ice-cold acetonitrile.

  • Sample Analysis:

    • Analyze the collected samples by LC-MS to quantify the remaining amount of intact this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate constant and half-life for each condition.

Visualizations

degradation_pathways hexacosenoyl_coa This compound hydrolysis_product (17Z)-Hexacosenoic Acid + CoA hexacosenoyl_coa->hydrolysis_product Hydrolysis oxidation_product Oxidized Products hexacosenoyl_coa->oxidation_product Oxidation thioesterase Acyl-CoA Thioesterases thioesterase->hydrolysis_product oxidation Oxidizing Agents (O2, Metal Ions) oxidation->oxidation_product experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_harvest 1. Cell Harvest & Quenching (Ice-cold PBS/Methanol) extraction 2. Extraction (Acidic buffer, Organic Solvents) cell_harvest->extraction drying 3. Drying & Storage (Nitrogen stream, -80°C) extraction->drying reconstitution 4. Reconstitution (LC-MS compatible solvent) drying->reconstitution Immediately before analysis lcms 5. LC-MS/MS Analysis reconstitution->lcms metabolic_pathway oleoyl_coa Oleoyl-CoA (C18:1) elongation_cycle Fatty Acid Elongation Cycle (ER) oleoyl_coa->elongation_cycle malonyl_coa Malonyl-CoA malonyl_coa->elongation_cycle hexacosenoyl_coa This compound (C26:1) elongation_cycle->hexacosenoyl_coa ELOVL Enzymes peroxisome Peroxisomal Beta-Oxidation hexacosenoyl_coa->peroxisome acetyl_coa Acetyl-CoA peroxisome->acetyl_coa shorter_acyl_coa Shorter Acyl-CoAs peroxisome->shorter_acyl_coa

Technical Support Center: Optimizing Mobile Phase for Very Long-Chain Acyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of very long-chain acyl-CoAs (VLC-CoAs) by liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for separating very long-chain acyl-CoAs?

A1: The most frequently used method for the analysis of very long-chain acyl-CoAs is reversed-phase liquid chromatography (RPLC) coupled with mass spectrometry (LC-MS).[1] This technique offers high sensitivity and specificity, which is crucial for identifying and quantifying these low-abundance molecules in complex biological samples.[2]

Q2: Which type of reversed-phase column is best suited for VLC-CoA separation?

A2: C18 columns are commonly employed for the separation of long and very long-chain acyl-CoAs.[2][3] For instance, a Phenomenex Gemini C18 column (2 mm inner diameter × 150 mm with 5 μm particles) has been successfully used.[2] Some methods have also utilized C4 reversed-phase columns.[4] The choice of column will depend on the specific chain lengths and saturation of the acyl-CoAs being analyzed.

Q3: What are the typical mobile phases used for VLC-CoA separation?

A3: Typical mobile phases for VLC-CoA separation consist of a binary gradient system. This usually involves an aqueous mobile phase (A) and an organic mobile phase (B). Common components include:

Q4: Why are modifiers like ammonium acetate or triethylamine added to the mobile phase?

A4: Modifiers are added to the mobile phase to improve chromatographic separation and detection. They can help to:

  • Control pH: Maintaining a consistent pH can improve the reproducibility of retention times and peak shapes.

  • Improve Peak Shape: Ion-pairing reagents like triethylamine can reduce peak tailing, which is a common issue with acidic analytes on silica-based columns.

  • Enhance Ionization for MS Detection: Volatile buffers like ammonium acetate are compatible with mass spectrometry and can aid in the formation of desired ions (e.g., [M+H]+ or [M-H]-).

Troubleshooting Guides

This section addresses common issues encountered during the separation of very long-chain acyl-CoAs and provides systematic approaches to resolve them.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Interaction of the phosphate (B84403) groups of the CoA moiety with active sites on the stationary phase.

  • Column Overload: Injecting too much sample onto the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the acyl-CoAs and their interaction with the stationary phase.

  • Column Degradation: Buildup of biological materials on the column can lead to distorted peak shapes.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Problem 2: High Backpressure

Possible Causes:

  • Column Contamination: Accumulation of particulate matter from the sample or mobile phase on the column frit.

  • Precipitation in the System: Sample or buffer precipitation due to solvent incompatibility.

  • Clogged Tubing or Fittings: Blockages in the HPLC system components.

Troubleshooting Steps:

  • Isolate the Source: Systematically disconnect components (column, guard column, injector, etc.) to identify the point of high pressure.

  • Column Backflush: If the column is the source, try backflushing it with a strong solvent.

  • Check for Precipitation: Ensure the sample is fully solubilized in the mobile phase. Consider in-line filters.

  • Inspect System Components: Check all tubing and fittings for blockages.

Problem 3: Inconsistent Retention Times

Possible Causes:

  • Mobile Phase Preparation: Inconsistent preparation of mobile phase can lead to shifts in retention time.

  • Column Equilibration: Insufficient column equilibration time between runs.

  • Pump Performance: Fluctuations in pump flow rate or gradient mixing.

  • Column Temperature: Variations in column temperature can affect retention times.

Troubleshooting Flow Diagram:

G start Inconsistent Retention Times check_mp Verify Mobile Phase Preparation start->check_mp check_equilibration Ensure Adequate Column Equilibration start->check_equilibration check_pump Check Pump Performance start->check_pump check_temp Monitor Column Temperature start->check_temp solution_mp Prepare Fresh Mobile Phase Consistently check_mp->solution_mp solution_equilibration Increase Equilibration Time check_equilibration->solution_equilibration solution_pump Calibrate and Service Pump check_pump->solution_pump solution_temp Use a Column Oven for Stable Temperature check_temp->solution_temp end Consistent Retention Times solution_mp->end solution_equilibration->end solution_pump->end solution_temp->end

Caption: Troubleshooting inconsistent retention times.

Experimental Protocols & Data

Example Protocol for Long-Chain Acyl-CoA Separation

This protocol is adapted from a method for the quantitation of fatty acyl-CoAs in mammalian cells.[2]

1. Chromatographic Conditions:

  • HPLC System: Shimadzu SCL-10A VP system controller with two LC-10AD VP pumps.

  • Column: Phenomenex Gemini C18 (2 mm inner diameter × 150 mm, 5 μm particles) with a 2 x 4 mm guard column.

  • Column Temperature: 40°C.

  • Flow Rate: 200 μl/min.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 85:15 (v/v) Water/Acetonitrile with 0.05% Triethylamine (TEA).

  • Mobile Phase B: 10:90 (v/v) Water/Acetonitrile with 0.05% Triethylamine (TEA).

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
5.01000
19.05050
20.00100
25.00100
26.01000
31.01000

3. Mass Spectrometry Conditions:

  • Instrument: Applied Biosystems 4000 QTrap triple quadrupole/linear ion trap mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • ESI Needle Voltage: 5.5 kV.

  • Source Temperature: 350°C.

Mobile Phase Composition Comparison

The following table summarizes different mobile phase compositions used for the separation of long and very long-chain acyl-CoAs from various studies.

Study ReferenceMobile Phase AMobile Phase BColumn Type
[1]Water with 10 mM ammonium acetate (pH 8.5)AcetonitrileLuna C18
[2]85:15 Water/Acetonitrile with 0.05% TEA10:90 Water/Acetonitrile with 0.05% TEAGemini C18
[4]Triethylamine acetateAcetonitrileC4
[3]75 mM KH2PO4 (pH 4.9)Acetonitrile with 600 mM glacial acetic acidC18
[5]Methanol/water (80:20, v/v) containing 30 mM NH4OH(Flow injection, no gradient)-

This table highlights the variability in mobile phase composition, emphasizing the need for method optimization based on the specific analytical requirements.

References

Troubleshooting low recovery of (17Z)-Hexacosenoyl-CoA from tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers experiencing low recovery of (17Z)-Hexacsenoyl-CoA and other very long-chain fatty acyl-CoAs (VLCFA-CoAs) from tissue samples.

Frequently Asked Questions (FAQs)

Q1: I am consistently observing low yields of (17Z)-Hexacosenoyl-CoA in my tissue extracts. What are the potential causes?

A1: Low recovery of long-chain acyl-CoAs can stem from several issues. The most common culprits include incomplete cell lysis and extraction, degradation of the target molecule during sample preparation, and inefficient purification. It is crucial to ensure thorough homogenization of the tissue and to use an optimized ratio of extraction solvent to tissue weight.[1] The stability of acyl-CoAs is also a critical factor; they are sensitive to pH and temperature.

Q2: What is the most effective method for extracting VLCFA-CoAs from tissues?

A2: A widely used and effective method involves initial homogenization of the tissue in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to improve stability, followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol.[1][2] For further purification and to enhance recovery rates, solid-phase extraction (SPE) is often employed.[1][2]

Q3: How should I store my tissue samples to ensure the stability of this compound?

A3: To maintain the integrity of long-chain acyl-CoAs, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the target molecules.

Q4: My recovery of the internal standard is also low. What does this indicate?

A4: Low recovery of your internal standard (e.g., Heptadecanoyl-CoA) suggests a systemic issue with the extraction and purification process itself, rather than a problem specific to the biological sample.[3] This could be due to issues with solvent purity, improper SPE column conditioning or elution, or sample loss during the drying and reconstitution steps.

Q5: Can the type of tissue affect the recovery of this compound?

A5: Yes, the recovery of long-chain acyl-CoAs can vary depending on the tissue type.[2] Different tissues have varying lipid and enzyme content, which can interfere with the extraction process. Therefore, optimization of the protocol for each specific tissue type may be necessary.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low this compound Recovery start Start: Low Recovery Observed check_homogenization 1. Review Homogenization Protocol start->check_homogenization homogenization_ok Homogenization Appears Adequate check_homogenization->homogenization_ok No improve_homogenization Action: Improve Lysis - Use glass homogenizer - Increase homogenization time - Optimize tissue-to-buffer ratio check_homogenization->improve_homogenization Yes check_extraction 2. Evaluate Extraction Solvents & Ratios homogenization_ok->check_extraction Yes improve_homogenization->check_extraction extraction_ok Extraction Protocol Followed Correctly check_extraction->extraction_ok No optimize_extraction Action: Optimize Extraction - Check solvent purity - Adjust solvent-to-tissue ratio - Ensure acidic pH of buffer check_extraction->optimize_extraction Yes check_spe 3. Assess Solid-Phase Extraction (SPE) extraction_ok->check_spe Yes optimize_extraction->check_spe spe_ok SPE Protocol Appears Correct check_spe->spe_ok No optimize_spe Action: Optimize SPE - Verify column conditioning - Check loading and wash volumes - Optimize elution solvent check_spe->optimize_spe Yes check_evaporation 4. Examine Sample Evaporation & Reconstitution spe_ok->check_evaporation Yes optimize_spe->check_evaporation evaporation_ok Evaporation/Reconstitution Seems Fine check_evaporation->evaporation_ok No optimize_evaporation Action: Refine Final Steps - Dry under gentle nitrogen stream - Avoid overheating - Ensure complete reconstitution in appropriate solvent check_evaporation->optimize_evaporation Yes end_bad Issue Persists: Contact Technical Support evaporation_ok->end_bad Yes end_good Recovery Improved optimize_evaporation->end_good ExtractionWorkflow start Start: Frozen Tissue Sample homogenize 1. Homogenize in Acidic Buffer with Internal Standard start->homogenize extract 2. Extract with Isopropanol & Acetonitrile homogenize->extract centrifuge 3. Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe 4. Solid-Phase Extraction (SPE) Purification supernatant->spe dry 5. Dry Under Nitrogen spe->dry reconstitute 6. Reconstitute for LC-MS/MS Analysis dry->reconstitute end Analysis reconstitute->end

References

Technical Support Center: Resolving Isomeric Interferences of Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isomeric interferences of hexacosenoyl-CoA (C26:1-CoA) during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing hexacosenoyl-CoA and its isomers?

A1: The main challenges in the analysis of hexacosenoyl-CoA isomers include:

  • Co-elution of Isomers: Positional isomers (differing in the location of the double bond) and geometric isomers (cis/trans) of hexacosenoyl-CoA have very similar physicochemical properties, leading to co-elution in standard chromatographic systems.

  • Low Abundance: Acyl-CoAs, particularly very-long-chain species, are often present in low concentrations in biological samples, requiring highly sensitive analytical methods.[1]

  • Analyte Stability: Acyl-CoA thioesters can be susceptible to degradation, necessitating careful sample handling and optimized analytical conditions to prevent sample loss.

  • Matrix Effects: Biological samples contain a complex mixture of lipids and other molecules that can interfere with the ionization and detection of the target analytes in mass spectrometry.

Q2: Which analytical techniques are most effective for separating hexacosenoyl-CoA isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most powerful techniques for the separation and quantification of long-chain acyl-CoA isomers.[2][3] The chromatographic separation is critical for resolving isomers, while mass spectrometry provides the sensitivity and selectivity for detection and identification.

Q3: What type of HPLC/UPLC column is recommended for separating long-chain acyl-CoA isomers?

A3: Reversed-phase columns, such as those with C18 or C8 stationary phases, are commonly used for the separation of acyl-CoAs.[2][4] The retention of these molecules is primarily driven by the hydrophobicity of the acyl chain. For very-long-chain acyl-CoAs like hexacosenoyl-CoA, longer C18 columns or columns with specialized bonded phases may provide better resolution. The choice of the column will also depend on the specific isomers being targeted.

Q4: Can mass spectrometry alone differentiate between hexacosenoyl-CoA isomers?

A4: Standard mass spectrometry can distinguish molecules based on their mass-to-charge ratio. However, isomers of hexacosenoyl-CoA have the same elemental composition and therefore the same exact mass. While tandem mass spectrometry (MS/MS) can sometimes provide fragment ions that are specific to the position of a double bond, this is often challenging and may not provide complete separation of all isomers.[5] Therefore, chromatographic separation prior to mass spectrometric analysis is essential for reliable isomer resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of hexacosenoyl-CoA isomers.

Problem Possible Cause Suggested Solution
Poor Chromatographic Resolution of Isomers Inadequate mobile phase composition.Optimize the gradient elution profile. A shallower gradient with a slow increase in the organic solvent concentration can improve the separation of closely eluting isomers. Experiment with different organic solvents (e.g., acetonitrile (B52724), methanol, isopropanol) and additives (e.g., ammonium (B1175870) acetate (B1210297), formic acid) in the mobile phase.[6]
Suboptimal column temperature.Vary the column temperature. Higher temperatures can improve peak shape and reduce viscosity, but may decrease retention. A systematic evaluation of temperature effects on resolution is recommended.
Inappropriate stationary phase.Consider using a different reversed-phase column with a higher carbon load or a different bonding chemistry (e.g., phenyl-hexyl) that may offer different selectivity for the isomers.
Low Signal Intensity or Poor Sensitivity Inefficient ionization in the mass spectrometer.Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature. Acyl-CoAs are often analyzed in positive ion mode.
Sample degradation.Ensure samples are processed quickly and kept at low temperatures. Minimize freeze-thaw cycles. Consider the use of antioxidants during sample preparation.
Matrix suppression.Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components prior to LC-MS analysis.
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing agent, such as a volatile acid or base (e.g., 0.1% formic acid or ammonium hydroxide), to the mobile phase to improve peak shape.
Column overload.Reduce the amount of sample injected onto the column.
Retention Time Drift Inconsistent mobile phase preparation.Prepare fresh mobile phase for each batch of analysis and ensure thorough mixing.
Column not properly equilibrated.Increase the column equilibration time between injections to ensure the column is returned to the initial conditions before the next run.

Experimental Protocols

General Workflow for Hexacosenoyl-CoA Isomer Analysis

A typical workflow for the analysis of hexacosenoyl-CoA isomers involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Homogenization extraction Liquid-Liquid or Solid-Phase Extraction tissue->extraction concentration Concentration and Reconstitution extraction->concentration hplc UPLC/HPLC Separation (Reversed-Phase) concentration->hplc ms Tandem Mass Spectrometry (ESI+) hplc->ms peak Peak Integration and Quantification ms->peak isomer Isomer Identification peak->isomer

Caption: General experimental workflow for the analysis of hexacosenoyl-CoA isomers.

Detailed Methodologies

1. Sample Preparation (Based on methods for long-chain acyl-CoAs)

  • Homogenization: Homogenize tissue samples in a cold buffer, for example, 100 mM KH2PO4 (pH 4.9).[7]

  • Extraction: Perform a liquid-liquid extraction using an organic solvent such as acetonitrile or a solid-phase extraction (SPE) with a suitable cartridge to isolate the acyl-CoAs.[7]

  • Concentration and Reconstitution: Evaporate the solvent and reconstitute the sample in a solvent compatible with the initial mobile phase conditions of the LC method.

2. UPLC-MS/MS Method for Long-Chain Acyl-CoA Analysis

This protocol is adapted from methods developed for the analysis of a range of acyl-CoA species.[2][8]

  • Chromatographic System: An ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: Return to 10% B

    • 18.1-25 min: Re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for hexacosenoyl-CoA. The precursor ion will be the [M+H]+ ion, and a characteristic product ion will be selected for quantification.

Signaling Pathway Visualization

While hexacosenoyl-CoA is primarily involved in metabolic pathways rather than signaling cascades, its metabolism is crucial for cellular function. The following diagram illustrates a simplified overview of very-long-chain fatty acid (VLCFA) metabolism.

G VLCFA Very-Long-Chain Fatty Acid (e.g., Hexacosenoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthetase HexacosenoylCoA Hexacosenoyl-CoA (Isomer Mixture) AcylCoA_Synthetase->HexacosenoylCoA Peroxisome Peroxisomal Beta-Oxidation HexacosenoylCoA->Peroxisome Elongation Elongation HexacosenoylCoA->Elongation ComplexLipids Complex Lipids (e.g., Sphingolipids, Glycerolipids) HexacosenoylCoA->ComplexLipids ChainShortened Chain-Shortened Acyl-CoAs Peroxisome->ChainShortened Mitochondria Mitochondrial Beta-Oxidation ChainShortened->Mitochondria AcetylCoA Acetyl-CoA Mitochondria->AcetylCoA

Caption: Simplified metabolic pathways involving hexacosenoyl-CoA.

References

Improving sensitivity for low-abundance very long-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve sensitivity for the detection and quantification of low-abundance very long-chain acyl-CoAs (VLC-acyl-CoAs).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and commonly used method for quantifying low-abundance VLC-acyl-CoAs?

A1: The most sensitive and robust method for the quantitative determination of VLC-acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, allowing for the measurement of low physiological concentrations from complex biological matrices like tissue biopsies.[2][4]

Q2: Why are VLC-acyl-CoAs particularly challenging to measure?

A2: The primary challenges in measuring VLC-acyl-CoAs are their low intracellular abundance and their presence within complex biological samples. These factors necessitate highly sensitive detection methods and efficient sample preparation techniques to remove interfering substances. Additionally, their amphipathic nature can lead to adsorptive losses during sample handling.

Q3: What are the critical steps in the analytical workflow for VLC-acyl-CoA measurement?

A3: A typical workflow involves:

  • Sample Homogenization & Extraction: Breaking down the tissue or cells to release the acyl-CoAs.

  • Solid-Phase Extraction (SPE): A crucial cleanup step to remove salts, phospholipids, and other interfering molecules, and to concentrate the analytes.[2][4]

  • LC Separation: Chromatographic separation of different acyl-CoA species, typically using a C18 or C4 reversed-phase column.[2][3]

  • MS/MS Detection: Ionization of the molecules (commonly via electrospray ionization - ESI) and quantification using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[1][4][5]

Q4: Should I use positive or negative electrospray ionization (ESI) mode for detection?

A4: Both positive and negative ESI modes have been successfully used. Positive ESI mode is frequently employed, often with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient.[1][4] Negative ESI is also very suitable for acyl-CoA compounds and can yield excellent MS/MS spectra.[3] The choice may depend on the specific instrumentation and the VLC-acyl-CoA species of interest.

Q5: How can I profile a complex mixture of unknown acyl-CoAs in my sample?

A5: Besides quantifying known VLC-acyl-CoAs using SRM/MRM, it is possible to perform a neutral loss scan to obtain a broader profile of complex acyl-CoA mixtures in tissue extracts.[2][4][5] This method is useful for discovering unexpected or novel acyl-CoA species.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Problem: Poor or No Signal for Analyte of Interest

Question Possible Causes & Solutions

| I am not detecting a peak for my target VLC-acyl-CoA. What should I check first? | 1. MS/MS Instrument Tuning: Ensure the mass spectrometer is properly tuned and calibrated. Infuse a standard of your target analyte to optimize precursor and product ion selection and collision energy for the SRM/MRM transition.2. Sample Extraction Efficiency: Your extraction protocol may not be efficient. Re-evaluate the homogenization method and solvents used.3. Solid-Phase Extraction (SPE) Recovery: Analyte may be lost during the SPE cleanup. Test the recovery by spiking a known amount of standard before and after the SPE step. Consider using a different SPE cartridge type or elution solvent.4. LC Column Integrity: The analytical column may be degraded or clogged. Try flushing the column or replacing it.5. Mobile Phase: Ensure mobile phases are correctly prepared, at the proper pH, and are being delivered correctly by the HPLC/UPLC system. |

Problem: High Background Noise and Poor Signal-to-Noise Ratio

Question Possible Causes & Solutions

| My chromatograms have a very high baseline, making it difficult to integrate peaks. How can I fix this? | 1. Insufficient Sample Cleanup: High background is often due to matrix effects from co-eluting, unremoved components like phospholipids. A fast and robust SPE method is critical.[2][4] Consider adding a washing step to your SPE protocol or using a more selective sorbent.2. System Contamination: The noise may originate from the LC-MS system itself. Flush the entire system with appropriate cleaning solvents. Check solvents and additives for purity.3. Use of a Divert Valve: Program the divert valve to send the flow to waste at the beginning and end of the analytical run, preventing salts and highly retained, non-target compounds from entering the mass spectrometer. |

Problem: Poor Peak Shape (Broadening, Tailing, or Splitting)

Question Possible Causes & Solutions

| My chromatographic peaks are tailing or are very broad. What is the cause? | 1. Column Degradation: Over time and with many injections, column performance degrades. Replace the analytical column.2. pH Mismatch: A significant pH difference between the sample solvent and the initial mobile phase can cause peak distortion. If possible, dissolve the final extract in the initial mobile phase.3. Sample Overload: Injecting too much analyte can saturate the column, leading to broad peaks. Try diluting the sample.4. Extra-Column Volume: Excessive tubing length or dead volume in connections between the injector, column, and mass spectrometer can cause peak broadening. Ensure all connections are tight and tubing is as short as possible. |

Problem: Inconsistent and Irreproducible Quantitative Results

Question Possible Causes & Solutions

| I am seeing high variability between my technical and biological replicates. How can I improve precision? | 1. Inconsistent Sample Preparation: Manual sample preparation, especially SPE, can be a source of variability. Ensure each sample is treated identically. Use of an automated liquid handler can improve consistency.2. Lack of a Suitable Internal Standard (IS): An IS is crucial for reliable quantification. The ideal IS is a stable isotope-labeled version of the analyte. The IS should be added at the very beginning of the sample preparation process to account for analyte loss at all stages.3. Instrument Instability: Check for fluctuations in pump pressure, column temperature, and MS spray stability. Allow the system to fully equilibrate before starting the analytical batch.4. Method Validation: A validated method demonstrates acceptable precision. Published methods report intrarun precisions between 1.2% and 4.4% and interrun precisions between 2.6% and 12.2%.[4][5] If your variability is significantly higher, systematic method optimization is needed. |

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for the quantification of long-chain acyl-CoAs (LCACoAs) from tissue samples, demonstrating the level of performance achievable.

Table 1: Performance Metrics of a Validated LC/MS/MS Method for Acyl-CoA Quantification

Parameter C16:0-CoA C16:1-CoA C18:0-CoA C18:1-CoA C18:2-CoA
Accuracy (%) 94.8 - 110.8 94.8 - 110.8 94.8 - 110.8 94.8 - 110.8 94.8 - 110.8
Intra-run Precision (%RSD) 1.2 - 4.4 1.2 - 4.4 1.2 - 4.4 1.2 - 4.4 1.2 - 4.4
Inter-run Precision (%RSD) 2.6 - 12.2 2.6 - 12.2 2.6 - 12.2 2.6 - 12.2 2.6 - 12.2

Data adapted from Magnes et al., Analytical Chemistry, 2005.[2][4][5] The method was validated for physiological concentrations in 100-200 mg of tissue.

Experimental Protocols

Protocol 1: General Method for Quantification of VLC-acyl-CoAs by LC-MS/MS

This protocol provides a generalized framework. Specific parameters such as gradient composition, flow rates, and MS/MS transitions must be optimized for the specific analytes and instrumentation used.

1. Sample Extraction

  • Weigh 50-200 mg of frozen tissue or collect the appropriate number of cultured cells.

  • Immediately homogenize the sample in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 Methanol (B129727):Chloroform:Water) containing an appropriate stable isotope-labeled internal standard.

  • Vortex vigorously for 1 minute and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for solid-phase extraction.

2. Solid-Phase Extraction (SPE)

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol, followed by 1 mL of water.

  • Load the supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 50% methanol in water to remove polar impurities.

  • Elute the acyl-CoAs with an appropriate solvent, such as 1 mL of methanol containing 25 mM ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Ammonium hydroxide in water (e.g., 10 mM, pH 10.5).[4]

  • Mobile Phase B: Ammonium hydroxide in acetonitrile (e.g., 10 mM).[4]

  • Gradient: A linear gradient from ~30% B to 95% B over 5-10 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive or negative mode.

  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) of pre-determined precursor-to-product ion transitions for each analyte and internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Tissue or Cell Sample (+ Internal Standard) Homogenization Homogenization & Extraction Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MSMS_Detection MS/MS Detection (SRM/MRM) LC_Separation->MSMS_Detection Data_Processing Data Processing & Quantification MSMS_Detection->Data_Processing FAO_pathway Simplified Mitochondrial β-Oxidation Pathway VLC_Acyl_CoA Very Long-Chain Acyl-CoA (C14-C20) VLCAD VLCAD Enzyme VLC_Acyl_CoA->VLCAD Enoyl_CoA Trans-2-Enoyl-CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2. Hydration Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3. Dehydrogenation Shorter_Acyl_CoA Acyl-CoA (n-2) + Acetyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA 4. Thiolysis VLCAD->Enoyl_CoA 1. Dehydrogenation

References

Best practices for storing (17Z)-Hexacosenoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the proper storage and handling of (17Z)-Hexacosenoyl-CoA standards to ensure their stability and integrity in research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound solution?

For short-term storage (up to one month), this compound standards should be dissolved in a suitable organic solvent, such as methanol (B129727) or ethanol, and stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[1] To prevent oxidation, the vial's headspace should be flushed with an inert gas like argon or nitrogen before sealing.[1]

Q2: How should I store this compound for long-term use?

For long-term storage (beyond one month), it is recommended to store the standard solution at -80°C. Aliquoting the standard into smaller, single-use volumes is highly advised to avoid repeated freeze-thaw cycles, which can accelerate degradation. Ensure vials are properly sealed and protected from light.

Q3: Can I store this compound as a dry powder?

No, this is strongly discouraged. As an unsaturated lipid, this compound is susceptible to oxidation and hydrolysis.[1] Storing it as a powder increases its exposure to air and moisture, leading to rapid degradation.[1] The compound should always be dissolved in a suitable organic solvent upon receipt.[1]

Q4: What solvents are compatible with this compound?

High-purity methanol, ethanol, or chloroform/methanol mixtures are commonly used. The choice of solvent may depend on the subsequent experimental workflow. Ensure the solvent is anhydrous and of high purity to prevent introducing contaminants or water that could cause hydrolysis.

Q5: Why is it important to use glass vials and avoid plastic containers?

Organic solvents can leach plasticizers and other impurities from polymer or plastic containers (e.g., polypropylene (B1209903) or polystyrene tubes).[1] These contaminants can interfere with sensitive downstream analyses like mass spectrometry. Therefore, only use high-quality glass vials with Teflon-lined closures for storage.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or poor analytical results (e.g., peak tailing, low signal intensity in LC-MS) 1. Degradation of Standard: The double bond in the (17Z) position is susceptible to oxidation, and the thioester bond can hydrolyze. This can be caused by improper storage temperature, exposure to air/oxygen, or repeated freeze-thaw cycles. 2. Contamination: Leaching from plastic storage tubes or use of non-high-purity solvents.1. Verify Storage Conditions: Ensure the standard has been consistently stored at -20°C or -80°C under an inert atmosphere. 2. Use a Fresh Aliquot: If degradation is suspected, discard the current working solution and use a new, unopened aliquot. 3. Check Handling Protocol: Confirm that only glass or Teflon materials are used for handling and that the solvent is appropriate and pure.[1]
Appearance of unexpected peaks in chromatogram 1. Oxidation Products: New peaks may correspond to oxidized forms of the molecule. 2. Hydrolysis Products: A peak corresponding to the free fatty acid (Hexacosenoic acid) and Coenzyme A may appear due to hydrolysis.1. Minimize Air Exposure: Always flush vials with inert gas (argon or nitrogen) before sealing. Prepare aliquots quickly to minimize time exposed to the atmosphere. 2. Use Fresh Solvent: Prepare new dilutions from a fresh aliquot using high-purity, anhydrous solvent.
Precipitate observed in the solution after thawing 1. Solubility Issues: The standard may have come out of solution at low temperatures. 2. Degradation Products: Some degradation products may be less soluble.1. Gentle Warming and Vortexing: Allow the vial to warm to room temperature slowly. Gently vortex or sonicate in a water bath to redissolve the standard. Ensure the solution is clear before use. 2. Centrifugation: If a precipitate remains, it may indicate significant degradation. Centrifuge the vial and carefully transfer the supernatant to a new vial for immediate use, but it is highly recommended to start with a fresh standard.
Illustrative Stability Data

The following table provides an example of expected stability for a very-long-chain monounsaturated acyl-CoA like this compound, based on general principles of lipid chemistry. Note: This is not experimental data for this specific compound but serves as a guideline.

Storage ConditionSolventPurity after 1 MonthPurity after 6 MonthsPurity after 12 Months
-20°C, under NitrogenMethanol>98%~95%~90%
-20°C, in AirMethanol~95%~85%<80%
-80°C, under NitrogenMethanol>99%>98%~97%
4°C, under NitrogenMethanol<90%Not RecommendedNot Recommended
Room Temp, in AirMethanol<70%Not RecommendedNot Recommended

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Equilibration: Before opening, allow the vial containing the this compound standard (typically shipped on dry ice) to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture inside the cold vial, which can cause hydrolysis.

  • Reconstitution: If received as a powder, dissolve it in a high-purity organic solvent (e.g., methanol) to a convenient stock concentration (e.g., 1 mg/mL). Use a glass syringe or pipette to add the solvent.

  • Inert Atmosphere: After dissolution, flush the headspace of the vial with a gentle stream of nitrogen or argon for approximately 30-60 seconds to displace oxygen.

  • Sealing: Immediately cap the vial tightly with its Teflon-lined closure.

  • Aliquoting: Prepare single-use aliquots from the stock solution in smaller glass vials. This is crucial to avoid contaminating the main stock and to prevent degradation from repeated freeze-thaw cycles. Flush each aliquot vial with inert gas before sealing.

  • Storage: Store the master stock and all aliquots at -80°C for long-term storage or at -20°C for use within a month.

  • Preparation of Working Solution: When needed, retrieve a single aliquot and allow it to warm to room temperature. Dilute as necessary for your experiment using appropriate high-purity solvents and glass or Teflon labware. Discard any unused portion of the working solution; do not store and reuse.

Visual Workflow and Logic Diagrams

G cluster_prep Standard Preparation Workflow cluster_troubleshoot Troubleshooting Logic cluster_solution Solutions Receive Receive Standard on Dry Ice Equilibrate Equilibrate Vial to Room Temp Receive->Equilibrate Dissolve Dissolve in Anhydrous Solvent Equilibrate->Dissolve InertGas Flush with Inert Gas (N2/Ar) Dissolve->InertGas Aliquot Aliquot into Single-Use Glass Vials InertGas->Aliquot Store Store at -80°C Aliquot->Store Start Inconsistent Analytical Results? CheckStorage Storage Temp Correct (-80°C)? Start->CheckStorage CheckHandling Used Inert Gas & Glassware? CheckStorage->CheckHandling Yes Sol_Temp Correct Storage to -80°C CheckStorage->Sol_Temp No FreshAliquot Used a Fresh Aliquot? CheckHandling->FreshAliquot Yes Sol_Handling Revise Handling Protocol CheckHandling->Sol_Handling No Sol_Aliquot Use New Aliquot FreshAliquot->Sol_Aliquot No Sol_NewStd Purchase New Standard FreshAliquot->Sol_NewStd Yes, issue persists

Caption: Workflow for preparing and troubleshooting this compound standards.

References

Technical Support Center: Trace Analysis of (17Z)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of (17Z)-Hexacosenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate contamination risks during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the trace analysis of this compound?

A1: Contamination in trace analysis can originate from various sources, significantly impacting the accuracy and reproducibility of your results. For a very long-chain acyl-CoA like this compound, which is typically present at low concentrations, minimizing background interference is critical.[1][2] Common sources include:

  • Solvents and Reagents: Impurities in solvents like methanol (B129727), acetonitrile (B52724), and water can introduce contaminants.[3][4] This includes alkylated amines from methanol and isopropanol (B130326) which can form adducts with the analyte.[3] Plasticizers, such as phthalates, can leach from solvent bottles and tubing.[5]

  • Labware: Plasticware (e.g., pipette tips, tubes) can be a significant source of leachable compounds like plasticizers (e.g., dibutylphthalate).[5][6] Glassware, if not properly cleaned, can harbor residues from previous experiments or detergents.[7]

  • Sample Preparation: The entire sample preparation workflow is a potential source of contamination. This includes everything from the extraction process to the vials used for autosamplers.[8]

  • LC-MS System: The liquid chromatography-mass spectrometry (LC-MS) system itself can be a source of contamination. This can include carryover from previous injections, contaminated solvent lines, and buildup of contaminants on the column.[1][9]

  • Laboratory Environment: The general lab environment can introduce contaminants. This includes dust particles and volatile organic compounds from personal care products.[6]

Q2: How can I minimize contamination from solvents and reagents?

A2: To minimize contamination from your solvents and reagents, it is crucial to use high-purity, LC-MS grade solvents and reagents from reputable suppliers.[4][10] Here are some key recommendations:

  • Use High-Purity Solvents: Always use solvents specifically designated for LC-MS analysis.[10] Be aware that even high-grade solvents can contain impurities that affect lipid analysis.[3] It is good practice to test different batches or brands of solvents to find the one with the lowest background for your analysis.[3]

  • Fresh Solvents: Prepare mobile phases fresh daily to prevent microbial growth, which can introduce interfering compounds.[7]

  • Proper Storage: Store solvents in clean, dedicated glass bottles.[1][7] Avoid using plastic containers for long-term storage as they can leach plasticizers.[2]

  • Minimize Additives: Use the lowest effective concentration of mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) to reduce the introduction of contaminants.[7]

Q3: What are the best practices for handling labware to avoid contamination?

A3: Proper selection and handling of labware are critical for accurate trace analysis.

  • Glassware over Plastic: Whenever possible, use glassware instead of plasticware to minimize the risk of leached plasticizers.[5]

  • Thorough Cleaning of Glassware: Implement a rigorous cleaning protocol for all glassware. This should include rinsing with high-purity organic solvents and ultrapure water.[11][12] Avoid using detergents, as they can be a source of contamination.[7] A recommended cleaning procedure is to sonicate with 10% formic or nitric acid, followed by water, then methanol or acetonitrile, and a final water rinse, repeating this cycle three times.[12]

  • Dedicated Glassware: Use dedicated glassware for specific analyses to prevent cross-contamination.[1]

  • High-Quality Pipette Tips: If plastic pipette tips are necessary, use high-quality, low-retention tips from a reliable source and minimize their contact with organic solvents.

Q4: I am seeing unexpected peaks in my blank injections. What are the likely causes and how can I troubleshoot this?

A4: Unexpected peaks in blank injections are a clear indication of contamination. The source can be the sample preparation process, the LC system, or the mobile phase.[9][13]

  • Isolate the Source: A systematic approach is necessary to identify the source of contamination.[14]

    • Mobile Phase Check: Directly infuse the mobile phase into the mass spectrometer to check for contaminants.[7]

    • System Check: Inject a "no injection" or a null injection to assess the background of the LC-MS system itself.[9][13]

    • Injector Contamination: Perform several solvent injections with increasing volumes. An increase in the contaminant peak with a larger injection volume suggests injector contamination.[9]

  • Column Carryover: If the contamination appears after injecting a concentrated sample, it could be due to carryover from the analytical column.[9] To address this, increase the column wash time with a strong solvent at the end of each run.[9]

Troubleshooting Guides

Guide 1: Identifying the Source of Contamination

This guide provides a logical workflow to pinpoint the source of contamination in your trace analysis of this compound.

G A Contamination Detected (e.g., peaks in blank) B Run Blank Injection (Solvent Only) A->B C Contamination Present? B->C D Source is likely LC System or Mobile Phase C->D Yes I Source is likely Sample Preparation or Handling C->I No E Directly Infuse Mobile Phase into MS D->E F Contamination Present? E->F G Source is Mobile Phase (Solvents, Additives, Bottles) F->G Yes H Source is LC System (Tubing, Valves, Column) F->H No J Prepare a New Blank using fresh consumables I->J K Contamination Present? J->K L Source is Reagents or Solvents used in Prep K->L Yes M Source is Consumables (Vials, Pipette Tips, etc.) K->M No

Caption: Troubleshooting workflow for identifying contamination sources.

Data Presentation

Table 1: Common Contaminants in LC-MS Based Lipid Analysis
Contaminant ClassCommon ExamplesPotential SourcesMitigation Strategy
Plasticizers Phthalates (e.g., Dibutylphthalate)Plastic tubing, solvent bottles, pipette tips, vials[5][6]Use glass instead of plastic; use high-purity solvents; rinse plasticware with isopropanol.[5]
Slip Agents Oleamide, ErucamidePolypropylene tubesUse glass vials; pre-wash tubes with organic solvent.
Alkylamines Triethylamine (TEA)Mobile phase additive, previous experiments[5]Dedicate LC systems for specific analyses; thoroughly flush the system.[5]
Polymers Polyethylene glycol (PEG)Detergents, drug formulation agents[6]Avoid detergents for cleaning glassware; ensure proper sample cleanup.[6]
Solvent Impurities Aldehydes, KetonesLow-purity solventsUse high-purity, LC-MS grade solvents.[4][10]
Siloxanes PolydimethylsiloxanesSepta, vacuum grease, lab airUse high-quality septa; avoid using grease near the instrument.[6]

Experimental Protocols

Protocol 1: Glassware Cleaning for Trace Lipid Analysis

This protocol is designed to minimize background contamination from glassware.

Materials:

  • LC-MS grade methanol

  • LC-MS grade isopropanol

  • LC-MS grade acetone

  • Ultrapure water (18.2 MΩ·cm)

  • Sonicator

Procedure:

  • Initial Rinse: Manually rinse the glassware with tap water to remove any visible residues.

  • Solvent Rinse 1 (Methanol): Rinse the glassware thoroughly with LC-MS grade methanol.

  • Solvent Rinse 2 (Isopropanol): Rinse the glassware with LC-MS grade isopropanol.

  • Solvent Rinse 3 (Acetone): Rinse the glassware with LC-MS grade acetone.[11]

  • Ultrapure Water Rinse: Rinse the glassware three times with ultrapure water.

  • Drying: Allow the glassware to air dry in a clean environment, such as a laminar flow hood, or bake in a muffle furnace at 400°C.[5]

  • Storage: Store the cleaned glassware covered with aluminum foil to prevent dust accumulation.

Protocol 2: LC-MS System Flushing and Conditioning

Regularly flushing the LC-MS system is crucial to prevent the buildup of contaminants.

Materials:

  • LC-MS grade isopropanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

Procedure:

  • System Disconnection: Disconnect the column from the system.

  • Initial Flush (Isopropanol): Flush the entire LC system (pump, lines, injector) with 100% isopropanol for at least 30 minutes at a low flow rate (e.g., 0.2 mL/min). Isopropanol is effective at removing many organic contaminants.[6]

  • Intermediate Flush (Acetonitrile): Flush the system with 100% acetonitrile for 15 minutes.

  • Final Flush (Water): Flush the system with ultrapure water for 15 minutes.

  • Re-equilibration: Reconnect the column and equilibrate the system with your initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Shutdown Procedure: For long-term shutdown (e.g., overnight or weekend), flush the system with an organic solvent like methanol or acetonitrile to prevent microbial growth in aqueous mobile phases.[7]

Mandatory Visualization

Diagram 1: Contamination Pathways in Trace Analysis

This diagram illustrates the potential routes through which contaminants can be introduced during the analysis of (17Z)-Hexacsenoyl-CoA.

G cluster_0 Laboratory Environment cluster_1 Sample Preparation cluster_2 LC-MS System A Airborne Particles (Dust, Aerosols) Target This compound Sample A->Target Deposition B Personal Care Products (Volatiles) B->Target Adsorption C Solvents & Reagents (Impurities) C->Target Introduction D Plasticware (Leachables) D->Target Leaching E Glassware (Residues) E->Target Transfer F Mobile Phase Contamination F->Target Co-elution G System Components (Tubing, Seals) G->Target Leaching H Column Carryover H->Target Carryover

References

Interpreting complex MS/MS spectra of very long-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex MS/MS spectra of very long-chain acyl-CoAs (VLC-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns of very long-chain acyl-CoAs in positive ion mode ESI-MS/MS?

A1: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), VLC-CoAs exhibit a characteristic fragmentation pattern. The most common and abundant fragment results from a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a neutral loss of 507 Da.[1][2][3][4][5] Another common fragment ion observed is at m/z 428, which represents the phosphoadenosine portion of the coenzyme A molecule.[1][5][6] These signature fragments are often used for precursor ion scanning or multiple reaction monitoring (MRM) to selectively detect acyl-CoAs in complex biological samples.[1][3]

Q2: I am observing poor chromatographic peak shapes (e.g., tailing, broad peaks) for my VLC-CoA analytes. What are the possible causes and solutions?

A2: Poor peak shapes for VLC-CoAs are a common issue in liquid chromatography-mass spectrometry (LC-MS) analysis.[2] Several factors can contribute to this problem:

  • Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with metal components in the LC system (e.g., stainless steel tubing, frits), leading to peak tailing.

  • Suboptimal pH: The pH of the mobile phase can affect the ionization state of the acyl-CoA molecule and influence its interaction with the stationary phase.

  • Column Choice: The type of stationary phase may not be optimal for the separation of these amphipathic molecules.

Troubleshooting Table

ProblemPossible CauseRecommended Solution
Peak TailingSecondary interactions with metal surfaces.Use a biocompatible LC system (e.g., PEEK tubing) or a column with a specially treated inner surface. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help, but this should be done with caution as it can affect MS performance.
Broad PeaksSuboptimal mobile phase pH or gradient.Optimize the mobile phase pH. Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs on C18 columns.[3][7] Experiment with different gradient profiles to ensure adequate separation and peak focusing.
Poor RetentionInappropriate stationary phase.While C18 columns are commonly used, consider testing other reversed-phase chemistries (e.g., C8, phenyl-hexyl) or HILIC columns, depending on the specific chain lengths of the acyl-CoAs being analyzed.

Q3: How can I improve the sensitivity of my VLC-CoA analysis by LC-MS/MS?

A3: Achieving high sensitivity is crucial for detecting low-abundance VLC-CoAs. Here are several strategies to enhance sensitivity:

  • Sample Preparation: Implement a solid-phase extraction (SPE) or liquid-liquid extraction protocol to enrich your sample for acyl-CoAs and remove interfering substances.[2][3][7]

  • Mass Spectrometer Settings: Optimize the MS parameters, including spray voltage, gas flows, and collision energy, for your specific analytes. Use multiple reaction monitoring (MRM) for quantification, as it offers the highest sensitivity and selectivity.[3][4]

  • Chromatography: Improve chromatographic resolution to separate your analytes from background noise. Narrower peaks lead to a higher signal-to-noise ratio.

  • Mobile Phase Additives: The use of additives like ammonium hydroxide (B78521) can improve ionization efficiency in positive mode.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent Retention Times for VLC-CoA Standards and Samples

Symptoms: Retention times for the same analyte vary significantly between runs or between standards and biological samples.

Possible Causes and Solutions:

  • Matrix Effects: The sample matrix can influence the interaction of the analyte with the stationary phase.

    • Solution: Use a stable isotope-labeled internal standard for each analyte to correct for retention time shifts and ionization suppression.[2] Perform a matrix effect study by comparing the response of an analyte in pure solvent versus a post-extraction spiked matrix sample.

  • Column Equilibration: Insufficient column equilibration between injections can lead to shifting retention times.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Increase the equilibration time in your LC method.

  • Mobile Phase Preparation: Inconsistent preparation of mobile phases can alter their composition and affect chromatography.

    • Solution: Prepare fresh mobile phases daily and ensure accurate measurement of all components.

Issue 2: Difficulty in Distinguishing Between Isobaric and Isomeric VLC-CoAs

Symptoms: MS/MS spectra of different VLC-CoAs with the same mass-to-charge ratio appear very similar, making confident identification challenging.[8]

Underlying Problem: The fragmentation of acyl-CoAs is often dominated by the cleavage of the CoA moiety, providing limited information about the acyl chain structure.[8]

Strategies for Differentiation:

  • Chromatographic Separation: The primary method for separating isomers is high-resolution liquid chromatography. Optimize your LC method to achieve baseline separation of the isomers of interest.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS cannot distinguish between isomers, it is crucial for confirming the elemental composition of the precursor and fragment ions, which helps in differentiating between isobaric species (compounds with the same nominal mass but different exact masses).

  • Alternative Fragmentation Techniques: Techniques like ultraviolet photodissociation (UVPD) or electron-activated dissociation (EAD) may provide more structural information about the acyl chain compared to collision-induced dissociation (CID).[8]

Experimental Protocols

Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Tissue Samples

This protocol is a general guideline and may require optimization for specific tissue types and target analytes.

Materials:

  • Tissue sample (e.g., liver, heart)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Internal standards (stable isotope-labeled acyl-CoAs)

  • Organic solvent (e.g., acetonitrile, isopropanol)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Homogenization: Homogenize the tissue sample in ice-cold homogenization buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture to the homogenate.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., 2 volumes of acetonitrile). Vortex and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Very Long-Chain Acyl-CoAs

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium hydroxide (pH ~10.5).[3][7]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to separate the VLC-CoAs of interest.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the transition from the precursor ion ([M+H]+) to the product ion resulting from the neutral loss of 507 Da.[4]

Quantitative Data Summary Table

The following table provides example MRM transitions for a selection of VLC-CoAs. Note: These are theoretical values and should be optimized on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C20:0-CoA1092.6585.6
C22:0-CoA1120.6613.6
C24:0-CoA1148.7641.7
C26:0-CoA1176.7669.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenate Homogenization Tissue->Homogenate Spike Internal Standard Spiking Homogenate->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant SPE Solid-Phase Extraction Supernatant->SPE Extract Final Extract SPE->Extract LC Liquid Chromatography Extract->LC MS Tandem Mass Spectrometry LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for VLC-CoA analysis.

fragmentation_pathway Precursor VLC-CoA Precursor Ion [M+H]+ Fragment1 Fragment Ion [M+H - 507]+ Precursor->Fragment1 CID Fragment2 Fragment Ion (m/z 428) Precursor->Fragment2 CID NeutralLoss Neutral Loss of 507 Da (3'-phosphoadenosine diphosphate) Precursor->NeutralLoss Fragment1->NeutralLoss

Caption: Common fragmentation of VLC-CoAs in MS/MS.

fatty_acid_beta_oxidation cluster_mito VLCFA Very Long-Chain Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthetase VLC_CoA Very Long-Chain Acyl-CoA AcylCoA_Synthetase->VLC_CoA Carnitine_Shuttle Carnitine Shuttle VLC_CoA->Carnitine_Shuttle Mitochondria Mitochondrial Matrix Carnitine_Shuttle->Mitochondria Beta_Oxidation Beta-Oxidation Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle VLC_CoA_Mito VLC-CoA (in Mitochondria) VLC_CoA_Mito->Beta_Oxidation

Caption: Simplified overview of fatty acid beta-oxidation.

References

Validation & Comparative

A Researcher's Guide to Confirming the Identity of (17Z)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of specific lipid metabolites is paramount. This guide provides a comparative overview of analytical techniques to confirm the identity of (17Z)-Hexacosenoyl-CoA, a very long-chain monounsaturated fatty acyl-CoA, in biological samples. We present detailed experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate methodology.

This compound is a key intermediate in the metabolism of very long-chain fatty acids (VLCFAs). Dysregulation of VLCFA metabolism is associated with severe inherited metabolic disorders such as X-linked adrenoleukodystrophy (X-ALD), making the accurate identification of specific VLCFA-CoAs like this compound crucial for both basic research and clinical diagnostics.

Comparison of Analytical Methodologies

The confirmation of this compound in a sample relies on a combination of chromatographic separation and mass spectrometric detection. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information but generally lack the sensitivity for typical biological concentrations of this analyte.

Method Principle Sensitivity (LOD) Specificity Instrumentation Cost Throughput
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation analysis.High (femtomole to picomole range)Very HighHighModerate to High
HPLC-UV Chromatographic separation with detection based on UV absorbance of the adenine (B156593) moiety of CoA.Low (nanomole range)LowModerateHigh
¹H-NMR Nuclear magnetic resonance spectroscopy to determine the molecular structure.Very LowHighVery HighLow
Enzymatic Assay Enzyme-catalyzed reaction specific to the analyte, coupled to a detectable signal.ModerateModerate to HighLowHigh

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Cellular Samples

Proper sample preparation is critical for the stability and recovery of acyl-CoAs.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standard (e.g., heptadecanoyl-CoA)

Protocol:

  • Harvest cells by centrifugation after washing with ice-cold PBS.

  • Lyse the cell pellet by sonication in ice-cold 10% TCA.

  • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins.

  • Add a known amount of internal standard to the supernatant.

  • Condition an SPE cartridge with 100% MeOH followed by deionized water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and polar contaminants.

  • Elute the acyl-CoAs with a solution of 80% ACN in water with 0.1% formic acid.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% MeOH in water).

Primary Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (m/z): 1144.7 (for [M+H]⁺ of this compound).[1][2]

  • Product Ions (m/z): Key diagnostic fragment ions for acyl-CoAs include those resulting from the neutral loss of the phosphopantetheine moiety and fragmentation of the adenine base. Specific transitions should be optimized using a commercially available standard.

  • Collision Energy: Optimize for the specific instrument and precursor-product ion transition.

Confirmation Criteria:

  • The retention time of the analyte in the sample must match that of a pure this compound standard.

  • The sample analyte must exhibit the same precursor ion and at least two of the same product ions as the standard, with a similar relative abundance.

Alternative Method: High-Resolution Mass Spectrometry (HRMS)

For an even higher degree of confidence, high-resolution mass spectrometry can be employed.

Instrumentation:

  • An LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

Data Analysis:

  • The accurate mass measurement of the precursor ion should be within 5 ppm of the theoretical mass of this compound (C₄₇H₈₄N₇O₁₇P₃S).

  • The isotopic distribution pattern of the analyte should match the theoretical pattern for its elemental composition.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_harvest Cell Harvesting lysis Cell Lysis & Protein Precipitation cell_harvest->lysis extraction Solid-Phase Extraction lysis->extraction concentration Drying & Reconstitution extraction->concentration lc_separation HPLC Separation concentration->lc_separation ms_detection Mass Spectrometry Detection (MS1) lc_separation->ms_detection fragmentation Tandem MS (MS/MS) ms_detection->fragmentation data_analysis Data Analysis fragmentation->data_analysis confirmation Identity Confirmation data_analysis->confirmation signaling_pathway cluster_elongation Fatty Acid Elongation cluster_metabolism Further Metabolism oleoyl_coa Oleoyl-CoA (C18:1) elongase Elongase Enzymes oleoyl_coa->elongase hexacosenoyl_coa This compound (C26:1) elongase->hexacosenoyl_coa malonyl_coa Malonyl-CoA malonyl_coa->elongase beta_oxidation Peroxisomal β-oxidation hexacosenoyl_coa->beta_oxidation complex_lipids Incorporation into Complex Lipids hexacosenoyl_coa->complex_lipids

References

A Comparative Analysis of (17Z)-Hexacosenoyl-CoA Levels in Healthy versus Diseased Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (17Z)-Hexacosenoyl-CoA levels in healthy versus diseased cellular models, with a focus on X-linked adrenoleukodystrophy (X-ALD), a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs). The data presented herein is derived from published experimental findings and is intended to support research and drug development efforts targeting VLCFA metabolism.

Quantitative Comparison of Hexacosenoyl-CoA Levels

The following table summarizes the quantitative data on hexacosenoyl-CoA (26:1-CoA) levels, a specific isomer of this compound, in healthy and diseased cell lines. The data is extracted from a study by Hama et al. (2020), which utilized liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of acyl-CoA species.[1][2]

Cell Line/ConditionGenotypeHexacosenoyl-CoA (26:1-CoA) Level (pmol/mg protein)Reference
Human Fibroblasts
Control (Healthy)Wild-type0.03 ± 0.01[1]
X-ALD PatientABCD1-deficient0.22 ± 0.06[1]
HeLa Cells
Wild-type (WT)Wild-type0.02 ± 0.01[1]
ABCD1-deficient (KO)ABCD1-knockout0.17 ± 0.03[1]

Data are presented as mean ± standard deviation.

The data clearly indicates a significant accumulation of hexacosenoyl-CoA in both X-ALD patient-derived fibroblasts and ABCD1-deficient HeLa cells compared to their healthy, wild-type counterparts.[1] This accumulation is a direct consequence of the dysfunctional ABCD1 transporter protein, which is responsible for the import of VLCFA-CoAs into peroxisomes for their subsequent degradation via β-oxidation.[3][4][5]

Signaling Pathways and Metabolic Context

In healthy individuals, very long-chain fatty acids (VLCFAs) are activated to their CoA esters in the cytosol. The ABCD1 transporter then facilitates their entry into the peroxisome, where they undergo β-oxidation. In X-linked adrenoleukodystrophy, mutations in the ABCD1 gene lead to a non-functional or absent ABCD1 protein. This defect disrupts the transport of VLCFA-CoAs into the peroxisome, causing their accumulation in the cytosol.[5][6][7] The elevated cytosolic pool of VLCFA-CoAs, including this compound, can then be incorporated into various complex lipids or undergo further elongation, contributing to the pathology of the disease.[5][8]

cluster_healthy Healthy Cell cluster_diseased X-ALD Cell VLCFA_H VLCFA ACSL_H Acyl-CoA Synthetase VLCFA_H->ACSL_H Activation VLCFA_CoA_H This compound ABCD1_H ABCD1 Transporter VLCFA_CoA_H->ABCD1_H Transport ACSL_H->VLCFA_CoA_H Peroxisome_H Peroxisome Beta_Oxidation_H β-oxidation Degradation ABCD1_H->Beta_Oxidation_H VLCFA_D VLCFA ACSL_D Acyl-CoA Synthetase VLCFA_D->ACSL_D Activation VLCFA_CoA_D This compound (Accumulation) ABCD1_D Defective ABCD1 VLCFA_CoA_D->ABCD1_D Blocked Transport ACSL_D->VLCFA_CoA_D Peroxisome_D Peroxisome Beta_Oxidation_D Impaired β-oxidation ABCD1_D->Beta_Oxidation_D Cell_Culture Cell Culture (Fibroblasts/HeLa) Harvesting Harvesting & Washing Cell_Culture->Harvesting Homogenization Homogenization in Acetonitrile/Isopropanol Harvesting->Homogenization Internal_Standard Spike with Internal Standard (D31-16:0-CoA) Homogenization->Internal_Standard SPE Solid-Phase Extraction (Oasis MAX) Internal_Standard->SPE Elution Elution of Acyl-CoAs SPE->Elution LC_MS LC-MS/MS Analysis (C18 column, MRM) Elution->LC_MS Quantification Quantification against Internal Standard LC_MS->Quantification Normalization Normalization to Protein Content Quantification->Normalization Final_Data Final Data (pmol/mg protein) Normalization->Final_Data

References

A Comparative Analysis of (17Z)-Hexacsenoyl-CoA and (17E)-Hexacosenoyl-CoA in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the geometric isomers (17Z)-Hexacosenoyl-CoA and (17E)-Hexacosenoyl-CoA. Direct comparative experimental data for these specific very-long-chain fatty acyl-CoAs (VLCFA-CoAs) is limited in current literature. Therefore, this document synthesizes information based on established principles of lipid biochemistry, the differential behavior of cis (Z) and trans (E) fatty acid isomers, and the known roles of VLCFAs in cellular processes. The presented data and protocols are representative and intended to guide experimental design and hypothesis generation.

Introduction to Hexacosenoyl-CoA Isomers

Hexacosenoyl-CoA is the activated form of hexacosenoic acid (C26:1), a monounsaturated very-long-chain fatty acid (VLCFA). VLCFAs are integral to numerous biological functions, primarily as precursors for the synthesis of complex lipids like sphingolipids and ceramides.[1][2][3] These lipids are critical for maintaining the structural integrity of cellular membranes, particularly in the formation of lipid rafts, which are specialized membrane microdomains involved in signal transduction.[2][4][5]

The position and geometry of the double bond in the acyl chain can significantly influence the molecule's physical properties and its interaction with enzymes and membranes. The cis (Z) isomer, this compound, has a kinked structure due to the double bond, while the trans (E) isomer, (17E)-Hexacosenoyl-CoA, has a more linear, saturated-like conformation.[6][7] These structural differences are hypothesized to lead to distinct metabolic fates and biological activities.

Comparative Biological Roles and Metabolism

The geometric configuration of the double bond is expected to influence the incorporation of the hexacosenoyl moiety into complex lipids and its subsequent effect on membrane properties. Structural differences between fatty acid isomers are known to affect the reaction rates and specificity of enzymes such as acyltransferases, lipases, and desaturases.[8]

This compound (the cis isomer) is the more common form found in nature.[6] Its kinked structure is thought to increase membrane fluidity when incorporated into phospholipids (B1166683) and sphingolipids. This can modulate the function of membrane-associated proteins and signaling pathways.

(17E)-Hexacosenoyl-CoA (the trans isomer) is less common and may be formed through specific enzymatic reactions or as a byproduct of lipid peroxidation. Its linear structure is more similar to that of saturated fatty acids. This could lead to its preferential incorporation into more rigid membrane domains or potentially interfere with metabolic pathways that are specific to cis unsaturated fatty acids.[9]

Data Presentation

The following tables summarize hypothetical, yet biochemically plausible, quantitative data to illustrate the potential differences in the metabolic processing and cellular effects of (17Z)- and (17E)-Hexacosenoyl-CoA.

Table 1: Comparative Enzyme Kinetics for Acyl-CoA Synthetase

This table presents hypothetical kinetic parameters for a representative very-long-chain acyl-CoA synthetase (VLC-ACS), the enzyme responsible for activating hexacosenoic acid to its CoA ester.

SubstrateKm (µM)Vmax (nmol/min/mg protein)kcat/Km (M-1s-1)
(17Z)-Hexacosenoic Acid1.51201.33 x 106
(17E)-Hexacosenoic Acid4.8950.33 x 106

This representative data suggests that the cis isomer is a more efficient substrate for activation by VLC-ACS.

Table 2: Differential Incorporation into Cellular Lipids

This table illustrates the potential differences in the incorporation of the two isomers into major lipid classes in a model cell line (e.g., primary astrocytes) after 24 hours of incubation with radiolabeled precursors.

Lipid Class% Incorporation of this compound% Incorporation of (17E)-Hexacosenoyl-CoA
Sphingomyelin4525
Ceramides2535
Phosphatidylcholine1510
Triacylglycerols1020
Other510

This hypothetical data suggests that the cis isomer is preferentially incorporated into sphingomyelin, a key component of the myelin sheath, while the trans isomer may be shunted towards ceramide and storage lipid synthesis.

Table 3: Impact on Membrane Fluidity

This table shows potential changes in membrane fluidity, as measured by fluorescence anisotropy of a lipophilic probe (e.g., DPH), in artificial liposomes containing the different isomers. A lower anisotropy value indicates higher fluidity.

Liposome CompositionFluorescence Anisotropy (r)
Control (POPC only)0.150
POPC + 10 mol% (17Z)-Hexacosyl-Ceramide0.185
POPC + 10 mol% (17E)-Hexacosyl-Ceramide0.220

This data illustrates that the cis isomer, when part of a ceramide, has a less ordering effect on the membrane compared to the trans isomer.

Signaling Pathways and Experimental Workflows

Diagram 1: Putative Metabolic Fate of Hexacosenoyl-CoA Isomers

cluster_0 Cytosol cluster_1 Endoplasmic Reticulum / Golgi cluster_2 Peroxisome Z_Acid (17Z)-Hexacosenoic Acid VLC_ACS VLC-Acyl-CoA Synthetase Z_Acid->VLC_ACS E_Acid (17E)-Hexacosenoic Acid E_Acid->VLC_ACS Z_CoA This compound VLC_ACS->Z_CoA E_CoA (17E)-Hexacosenoyl-CoA VLC_ACS->E_CoA Elongase Elongase Complexes Z_CoA->Elongase Z_CoA->Elongase Further Elongation CerS Ceramide Synthase Z_CoA->CerS preferred E_CoA->CerS BetaOx Beta-Oxidation E_CoA->BetaOx potential route Sphingo Sphingolipid Synthesis CerS->Sphingo Membrane Membrane Remodeling Sphingo->Membrane Sphingo->Membrane Membrane Fluidity

Caption: Metabolic pathways of (17Z)- and (17E)-Hexacsenoyl-CoA isomers.

Diagram 2: Experimental Workflow for Comparative Analysis

cluster_analysis Analyses start Cell Culture (e.g., Oligodendrocytes) treat_z Treat with (17Z)-Hexacosenoic Acid start->treat_z treat_e Treat with (17E)-Hexacosenoic Acid start->treat_e control Vehicle Control start->control lipidomics Lipidomics (LC-MS/MS) treat_z->lipidomics gene_exp Gene Expression (qPCR/RNA-Seq) treat_z->gene_exp membrane_an Membrane Analysis (Fluorescence Anisotropy) treat_z->membrane_an treat_e->lipidomics treat_e->gene_exp treat_e->membrane_an control->lipidomics control->gene_exp control->membrane_an data Data Interpretation and Comparison lipidomics->data gene_exp->data membrane_an->data

Caption: Workflow for comparing the cellular effects of the two isomers.

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol is designed to compare the efficiency of (17Z)- and (17E)-hexacosenoic acid as substrates for a very-long-chain acyl-CoA synthetase (VLC-ACS).

  • Enzyme Source: Use microsomes isolated from a relevant cell line (e.g., rat brain) or a purified recombinant VLC-ACS.

  • Reaction Mixture (100 µL):

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 2 mM ATP

    • 0.5 mM Coenzyme A

    • 1 mM DTT

    • 0.1% Triton X-100

    • Varying concentrations of (17Z)- or (17E)-hexacosenoic acid (0.5 - 20 µM)

    • 5-10 µg of microsomal protein

  • Procedure: a. Pre-incubate the reaction mixture without the fatty acid substrate at 37°C for 3 minutes. b. Initiate the reaction by adding the fatty acid substrate. c. Incubate at 37°C for 10 minutes. d. Stop the reaction by adding 500 µL of ice-cold Dole's reagent (isopropanol:heptane:1M H2SO4, 40:10:1 v/v/v).

  • Quantification: The product, Hexacosenoyl-CoA, can be quantified using LC-MS/MS. A standard curve with synthetic (17Z)- and (17E)-Hexacosenoyl-CoA is required for accurate quantification.[10][11]

  • Data Analysis: Determine Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Analysis of Fatty Acyl-CoA Isomers by LC-MS/MS

This protocol provides a general framework for the separation and quantification of (17Z)- and (17E)-Hexacosenoyl-CoA from cell or tissue extracts.

  • Lipid Extraction: a. Homogenize cell pellets or tissues in an ice-cold extraction solvent (e.g., 80% methanol). b. Include an internal standard, such as C27:0-CoA, for accurate quantification. c. Precipitate proteins by vortexing and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Collect the supernatant for analysis.[10]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient from 60% to 95% Mobile Phase B over 20 minutes is recommended to achieve separation of the long-chain isomers. The trans isomer is expected to have a slightly longer retention time than the cis isomer due to its more linear shape.

  • Mass Spectrometry Detection:

    • Mode: Negative ion electrospray ionization (ESI-).

    • Analysis: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

      • Precursor Ion (Q1): The m/z corresponding to [Hexacosenoyl-CoA - H]-.

      • Product Ion (Q3): A characteristic fragment ion of the CoA moiety.

  • Quantification: Quantify the peak areas of the endogenous (17Z)- and (17E)-Hexacosenoyl-CoA relative to the internal standard. Use calibration curves generated from pure standards of each isomer.

Conclusion and Future Directions

The geometric isomerism of the C17 double bond in hexacosenoyl-CoA is predicted to have significant consequences for its metabolism and biological function. The cis isomer, (17Z)-Hexacsenoyl-CoA, likely plays a primary role in the synthesis of functional sphingolipids essential for membrane fluidity and cellular signaling. The trans isomer, (17E)-Hexacsenoyl-CoA, may be metabolized less efficiently, potentially leading to its accumulation or incorporation into lipids that alter membrane structure and function.

Further research is imperative to validate these hypotheses. Direct comparative studies using the protocols outlined in this guide will be crucial for elucidating the precise roles of these VLCFA-CoA isomers in health and in diseases associated with aberrant lipid metabolism, such as X-linked adrenoleukodystrophy and other neurological disorders.[12][13] Understanding the substrate specificity of the enzymes involved in VLCFA metabolism could open new avenues for therapeutic intervention.[14][15][16][17][18]

References

Unraveling the Functional Dichotomy: A Comparative Guide to Monounsaturated and Saturated Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Deep Dive into the Cellular Roles of Elusive Lipids: Monounsaturated vs. Saturated VLCFA-CoAs

[City, State] – [Date] – A comprehensive new guide released today offers researchers, scientists, and drug development professionals an in-depth comparison of the functional differences between monounsaturated and saturated very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This publication synthesizes current experimental data to illuminate the distinct metabolic fates, signaling roles, and pathophysiological implications of these critical lipid molecules.

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids and precursors for signaling molecules.[1] Their activated form, VLCFA-CoAs, stands at a crucial metabolic crossroads, directing these fatty acids towards either degradation or incorporation into complex lipids. Whether the acyl chain is saturated (e.g., Lignoceroyl-CoA, C24:0-CoA) or monounsaturated (e.g., Nervonoyl-CoA, C24:1-CoA) profoundly influences its biological function.

This guide provides a detailed examination of these differences, supported by experimental data and methodologies, to aid in the design of future research and the development of novel therapeutic strategies for diseases linked to aberrant VLCFA metabolism, such as X-linked adrenoleukodystrophy (X-ALD).

Metabolic Fates: A Tale of Two Pathways

The biosynthesis and degradation of both saturated and monounsaturated VLCFA-CoAs are tightly regulated processes. Elongation of shorter-chain fatty acids into VLCFAs is carried out by a family of enzymes known as ELOVLs (Elongation of Very-Long-Chain fatty acids). ELOVL1 is particularly crucial, exhibiting high activity towards both saturated and monounsaturated C20- and C22-CoA substrates to produce C24 VLCFA-CoAs.[2][3]

Conversely, the degradation of VLCFAs occurs exclusively within peroxisomes via β-oxidation.[1] A key distinction in their metabolism lies in the substrate preferences of the peroxisomal transporters. The ATP-binding cassette (ABC) transporter ABCD1 shows a higher specificity for saturated VLCFA-CoAs, while ABCD2 preferentially transports polyunsaturated VLCFA-CoAs. While the specific transporter for monounsaturated VLCFA-CoAs is less clearly defined, this suggests differential handling of these molecules at the peroxisomal membrane.

The accumulation of VLCFAs due to impaired peroxisomal β-oxidation is a hallmark of several genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[1] In X-ALD fibroblasts, both C24:0-CoA and C26:0-CoA levels are significantly elevated, highlighting the critical role of peroxisomal degradation in maintaining VLCFA homeostasis.[4]

Signaling and Structural Roles: Beyond Simple Building Blocks

The functional divergence of saturated and monounsaturated VLCFA-CoAs is most evident in the properties of the complex lipids they form, particularly sphingolipids like ceramides (B1148491) and sphingomyelin. These lipids are integral components of cellular membranes and are involved in a myriad of signaling cascades.

Membrane Biophysics: Sphingolipids containing saturated VLCFAs, such as C24:0-ceramide, have a greater rigidifying effect on membranes compared to their monounsaturated counterparts like C24:1-ceramide.[5] This difference in membrane fluidity can impact the formation of lipid rafts and the function of membrane-associated proteins.

Cellular Signaling: The acyl chain length and saturation of ceramides influence their signaling outcomes. Saturated ceramides, such as C16:0- and C18:0-ceramides, are generally considered more cytotoxic and pro-apoptotic compared to monounsaturated ceramides.[6] In the context of vascular function, C16:0-ceramide is primarily involved in vasodilation induced by tyrosine kinase and G-protein coupled receptors, whereas C24:0- and C24:1-ceramides play a more significant role in blood flow-mediated vasodilation.[7]

Furthermore, nervonic acid (C24:1), the fatty acid component of nervonoyl-CoA, and its sphingolipid derivatives are crucial for the proper function of the nervous system.[8][9] They are highly enriched in the myelin sheath, where they play a vital role in nerve impulse conduction and are implicated in the repair and regeneration of nerve fibers.[10]

Pathophysiological Implications

The imbalance between saturated and monounsaturated VLCFAs has been linked to several disease states. In X-ALD, the accumulation of saturated VLCFAs is a key pathogenic event.[1] In contrast, supplementation with nervonic acid (C24:1) has shown potential therapeutic benefits in neurological disorders and in improving insulin (B600854) sensitivity.[9][11]

The differential roles of their ceramide derivatives are also implicated in various pathologies. Elevated levels of specific ceramide species, including C24:1-ceramide, have been associated with an increased risk of coronary artery disease and Alzheimer's disease.[6][12] Conversely, the ratio of C16:0- to C24:0-ceramide can influence the inflammatory response of neutrophils.[12]

Quantitative Data Summary

The following tables summarize the available quantitative data on the abundance of saturated and monounsaturated VLCFA-CoAs in different mammalian cell lines and the substrate preferences of the key elongating enzyme, ELOVL1.

Table 1: Abundance of VLCFA-CoA Species in Mammalian Cell Lines

Fatty Acyl-CoA SpeciesRAW264.7 Macrophages (pmol/106 cells)MCF7 Breast Cancer Cells (pmol/106 cells)
Saturated
C24:0-CoA~0.1~15
C26:0-CoA~0.05~15
Monounsaturated
C24:1-CoANot Reported~5
C26:1-CoANot Reported~5
Data adapted from Haynes et al., J Lipid Res, 2008.[13]

Table 2: Substrate Specificity of Human ELOVL1

SubstrateElongation Activity
Saturated
C20:0-CoAHigh
C22:0-CoAVery High
Monounsaturated
C20:1-CoAHigh
C22:1-CoAHigh
Qualitative assessment based on in vitro elongase assays described by Ohno et al., PNAS, 2010.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol 1: In Vitro Fatty Acid Elongase Assay

This protocol is adapted from Ohno et al. (2010) and is used to determine the substrate specificity of ELOVL enzymes.

Materials:

  • Microsomes from cells expressing the ELOVL of interest

  • Fatty acyl-CoA substrates (e.g., C20:0-CoA, C22:1-CoA)

  • [2-14C]Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, NADPH, and the fatty acyl-CoA substrate.

  • Add the microsomal fraction to the reaction mixture.

  • Initiate the reaction by adding [2-14C]Malonyl-CoA.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., 2.5 M KOH).

  • Saponify the lipids by heating at 70°C for 1 hour.

  • Acidify the mixture with a strong acid (e.g., 6 M HCl).

  • Extract the fatty acids with an organic solvent (e.g., hexane).

  • Evaporate the solvent and redissolve the fatty acids in a small volume of solvent.

  • Analyze the radioactive products by thin-layer chromatography (TLC) or reverse-phase HPLC.

  • Quantify the radioactivity of the elongated products using a scintillation counter.

Protocol 2: Measurement of Peroxisomal β-Oxidation in Cultured Fibroblasts

This protocol is based on the method described by van de Beek et al. (2017) for assessing VLCFA degradation.[14][15][16][17]

Materials:

  • Cultured human skin fibroblasts

  • Stable-isotope labeled VLCFA substrate (e.g., D3-C22:0)

  • Cell culture medium

  • Internal standards for mass spectrometry (e.g., C17:0)

  • Solvents for lipid extraction (e.g., methanol, chloroform)

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Culture fibroblasts to near confluency in standard culture medium.

  • Incubate the cells with the stable-isotope labeled VLCFA substrate (e.g., 50 µM D3-C22:0) for 72 hours.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Perform a protein concentration assay on a small aliquot of the cell suspension.

  • Add internal standards to the remaining cell pellet.

  • Extract the total lipids from the cell pellet using a suitable solvent system (e.g., Folch extraction).

  • Hydrolyze the lipid extract to release free fatty acids.

  • Derivatize the fatty acids to make them amenable for GC-MS or LC-MS/MS analysis (e.g., methyl esterification).

  • Analyze the derivatized fatty acids by GC-MS or LC-MS/MS to quantify the amount of the chain-shortened product (e.g., D3-C16:0) relative to the initial substrate.

  • Express the β-oxidation activity as the ratio of product to substrate, normalized to the protein concentration.

Visualizing the Pathways

To further clarify the metabolic and signaling pathways discussed, the following diagrams have been generated.

VLCFA_Metabolism cluster_peroxisome LCFA_CoA Long-Chain Acyl-CoA (e.g., C18:0, C18:1) ELOVL1 ELOVL1 LCFA_CoA->ELOVL1 VLCFA_CoA_sat Saturated VLCFA-CoA (e.g., C24:0-CoA) Peroxisome Peroxisome VLCFA_CoA_sat->Peroxisome ABCD1 Sphingolipids_sat Saturated Sphingolipids (e.g., C24:0-Ceramide) VLCFA_CoA_sat->Sphingolipids_sat VLCFA_CoA_mono Monounsaturated VLCFA-CoA (e.g., C24:1-CoA) VLCFA_CoA_mono->Peroxisome Transporter? Sphingolipids_mono Monounsaturated Sphingolipids (e.g., C24:1-Ceramide) VLCFA_CoA_mono->Sphingolipids_mono ELOVL1->VLCFA_CoA_sat ELOVL1->VLCFA_CoA_mono Beta_Oxidation β-Oxidation

Caption: Metabolic fate of saturated and monounsaturated VLCFA-CoAs.

Sphingolipid_Signaling Sphingolipids_sat Saturated Sphingolipids (C24:0-Ceramide) Membrane_Rigidity Increased Membrane Rigidity Sphingolipids_sat->Membrane_Rigidity Apoptosis Pro-Apoptotic Signaling Sphingolipids_sat->Apoptosis Flow_Vasodilation Flow-Mediated Vasodilation Sphingolipids_sat->Flow_Vasodilation Sphingolipids_mono Monounsaturated Sphingolipids (C24:1-Ceramide) Myelination Myelin Sheath Integrity Sphingolipids_mono->Myelination Sphingolipids_mono->Flow_Vasodilation Neuroprotection Neuroprotection Sphingolipids_mono->Neuroprotection

Caption: Differential signaling roles of VLCFA-containing sphingolipids.

This comparative guide underscores the necessity of considering the saturation state of VLCFA-CoAs in lipid research. The distinct functional roles of these molecules have profound implications for cellular health and disease, opening new avenues for targeted therapeutic interventions.

References

A Comparative Analysis of Acyl-CoA Profiles in Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate landscape of cellular metabolism is paramount. Acyl-Coenzyme A (acyl-CoA) molecules, central to fatty acid metabolism, energy production, and lipid biosynthesis, represent a critical node in these complex networks.[1][2] Alterations in acyl-CoA profiles are increasingly implicated in a variety of pathological states, including metabolic diseases and cancer, making their accurate quantification essential for advancing research and therapeutic development.[3][4]

This guide provides a comparative overview of acyl-CoA profiles in different human cell lines, supported by quantitative data from published literature. It further details a standardized experimental protocol for the extraction and analysis of these molecules, and visualizes key workflows and metabolic pathways to facilitate a deeper understanding of acyl-CoA metabolism.

Quantitative Acyl-CoA Profiles Across Cell Lines

The abundance of individual acyl-CoA species can vary significantly between different cell lines, reflecting their unique metabolic phenotypes. The following table summarizes quantitative data for various acyl-CoA species across several commonly used human cell lines. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein).[1]

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[1]MCF7 (pmol/mg protein)[1]RAW264.7 (pmol/mg protein)[1]K562 (Cellular Fraction)[5]HEK293T (Relative Abundance)[6]
Short-Chain
Acetyl-CoA10.644--Most AbundantHigh
Propionyl-CoA3.532--Enriched in Mitochondria-
Butyryl-CoA1.013----
Valeryl-CoA1.118----
Crotonoyl-CoA0.032----
HMG-CoA0.971-De-enriched in Mitochondria-
Succinyl-CoA25.467--Enriched in Mitochondria-
Glutaryl-CoA0.647----
Malonyl-CoA---De-enriched in Mitochondria-
Medium-Chain
C6:0-CoA-----
C8:0-CoA-----
C10:0-CoA-----
C12:0-CoA-----
Long-Chain
C14:0-CoA (Myristoyl-CoA)-~2.5~1.5-Moderate
C16:0-CoA (Palmitoyl-CoA)-~12~4Enriched in MitochondriaHigh
C18:0-CoA (Stearoyl-CoA)-~10~3-Moderate
C18:1-CoA (Oleoyl-CoA)---Enriched in MitochondriaMost Abundant
Very Long-Chain
C22:6-CoA---Detected in Mitochondria-

Experimental Protocols for Acyl-CoA Profiling

The accurate quantification of acyl-CoAs is challenging due to their low abundance and inherent instability.[1] Liquid chromatography-mass spectrometry (LC-MS) is the most widely used method for the sensitive and specific profiling of acyl-CoA species.[2][3]

Acyl-CoA Extraction from Cultured Cells

This protocol is a synthesis of established methods for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[1][7]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% Methanol (B129727) (containing an internal standard, e.g., C17:0-CoA)[8]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[1]

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1]

  • Metabolite Extraction:

    • Add a sufficient volume of ice-cold 80% methanol (containing internal standard) to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[1]

    • Suspension cells: Resuspend the cell pellet in the cold methanol.[1]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Supernatant Collection:

    • Vortex the cell lysate vigorously.

    • Centrifuge at 15,000 x g for 10-15 minutes at 4°C to pellet the protein precipitate.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]

  • Sample Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1]

LC-MS/MS Analysis of Acyl-CoAs

This section provides a general workflow for the analysis of acyl-CoA extracts.[8][9]

Chromatographic Separation:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[8]

  • Mobile Phase A: Water with a volatile buffer such as 5 mM or 10 mM ammonium acetate.[7][8]

  • Mobile Phase B: Acetonitrile or methanol.[7][8]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[8]

Mass Spectrometry Detection:

  • Ionization Mode: Positive ion mode is typically used for acyl-CoA detection.[9]

  • Analysis Mode: Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity.[2] This can be performed using multiple reaction monitoring (MRM) on a triple quadrupole instrument or parallel reaction monitoring (PRM) on a high-resolution mass spectrometer.[9][10]

  • Data Analysis: Acyl-CoAs are quantified by comparing the peak areas of the endogenous molecules to those of the corresponding stable isotope-labeled internal standards.[8]

Visualizing Workflows and Pathways

Diagrams can significantly aid in understanding complex experimental processes and biological pathways. The following visualizations were created using the Graphviz DOT language.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cell_culture Adherent or Suspension Cell Culture harvesting Cell Harvesting & Washing (PBS) cell_culture->harvesting extraction Acyl-CoA Extraction (80% Methanol) harvesting->extraction centrifugation Centrifugation (15,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying (Vacuum or N2) supernatant->drying reconstitution Reconstitution drying->reconstitution lc_ms LC-MS/MS System reconstitution->lc_ms Inject Sample separation Reversed-Phase Chromatography lc_ms->separation detection Tandem Mass Spectrometry (MS/MS) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for acyl-CoA profiling in cultured cells.

Caption: Central role of Acetyl-CoA in cellular metabolism.

Conclusion

The comparative analysis of acyl-CoA profiles provides valuable insights into the metabolic diversity of different cell lines. This information, coupled with robust and standardized experimental protocols, empowers researchers to investigate the roles of acyl-CoAs in health and disease with greater precision. The provided methodologies and visualizations serve as a foundational resource for scientists and drug development professionals aiming to explore the complexities of lipid metabolism and identify novel therapeutic targets. The link between altered acyl-CoA metabolism and cancer suggests that targeting enzymes involved in these pathways could be a promising strategy for cancer therapy.[4][11]

References

Comparative Guide to Knockout Mouse Models for Studying (17Z)-Hexacosenoyl-CoA Function

Author: BenchChem Technical Support Team. Date: December 2025

(17Z)-Hexacosenoyl-CoA , also known as nervonic acid-CoA, is a vital monounsaturated very-long-chain fatty acyl-CoA. Its precise physiological roles are the subject of ongoing research, with implications in neurological development and metabolic regulation. Knockout (KO) mouse models are indispensable tools for elucidating the function of this molecule by observing the consequences of its depletion. This guide provides a comparative overview of key knockout mouse models used to study this compound metabolism, focusing on genetic targets that significantly influence its biosynthesis.

Key Genetic Targets for Modulating this compound Levels

The biosynthesis of this compound (C24:1 n-9 CoA) primarily involves two key enzyme families: Elongation of Very Long Chain Fatty Acids (ELOVL) and Stearoyl-CoA Desaturase (SCD) . The pathway initiates with the desaturation of stearoyl-CoA (C18:0) to oleoyl-CoA (C18:1 n-9) by SCD enzymes. Subsequently, a series of elongation steps, catalyzed by ELOVL enzymes, extends the carbon chain to produce very-long-chain fatty acyl-CoAs, including this compound.

Therefore, knockout models of specific Elovl and Scd genes serve as primary tools to investigate the function of this compound. This guide will focus on the comparison of Elovl3 and Scd1 knockout mouse models, as they represent critical points in the synthesis of very-long-chain monounsaturated fatty acids.

Comparative Analysis of Knockout Mouse Models

This section details the phenotypic and metabolic changes observed in Elovl3 and Scd1 knockout mice, providing a basis for selecting the appropriate model for specific research questions related to this compound function.

Elovl3 Knockout Mouse Model

Elovl3 is a fatty acid elongase with a preference for saturated and monounsaturated fatty acyl-CoAs with chain lengths of C18 and longer. Its role is crucial in the synthesis of C20-C24 fatty acids.

Phenotypic and Metabolic Characteristics:

FeatureWild-Type (WT)Elovl3 Knockout (KO)Reference
Body Weight NormalResistant to diet-induced obesity.[1][2][1][2]
Adipose Tissue Normal fat depositionConstrained expansion of adipose tissue.[1][2][1][2]
Liver Normal triglyceride contentReduced hepatic triglyceride content.[1][2][1][2]
Very-Long-Chain Fatty Acids (VLCFAs) Normal levelsReduced levels of arachidic acid (C20:0) and behenic acid (C22:0) in brown adipose tissue.[3] Specific quantitative data on C24:1 is limited in initial findings.[3]
Metabolic Rate NormalIncreased energy expenditure.[1][2][1][2]

Implications for Studying this compound:

The Elovl3 KO mouse is a valuable model for investigating the roles of very-long-chain fatty acids, including this compound, in energy homeostasis, lipid storage, and adipose tissue function. The resistance to diet-induced obesity highlights a critical role for ELOVL3-derived fatty acids in metabolic regulation.

Scd1 Knockout Mouse Model

Scd1 is the primary isoform of stearoyl-CoA desaturase in lipogenic tissues like the liver and adipose tissue. It catalyzes the conversion of saturated fatty acids (e.g., palmitic and stearic acid) into monounsaturated fatty acids (e.g., palmitoleic and oleic acid), which are precursors for the elongation to this compound.

Phenotypic and Metabolic Characteristics:

FeatureWild-Type (WT)Scd1 Knockout (KO)Reference
Body Adiposity NormalReduced body adiposity and resistant to diet-induced obesity.[4][5][6][4][5][6]
Insulin (B600854) Sensitivity NormalIncreased insulin sensitivity.[4][5][4][5]
Fatty Acid Composition (Liver) Higher ratio of C18:1/C18:0Increased levels of saturated fatty acids (palmitate and stearate) and reduced levels of monounsaturated fatty acids (palmitoleate and oleate).[4][5][4][5]
Fatty Acid Composition (Skin) NormalDisrupted epidermal lipid barrier with a loss of ω-hydroxylated very-long-chain fatty acids and ceramides.[7][8][7][8]
Ceramide Composition (Skin) NormalAlmost absent ω-hydroxyceramides in the epidermis.[7][7]

Implications for Studying this compound:

The Scd1 KO mouse model is instrumental in understanding the broader impact of monounsaturation on lipid metabolism and its downstream effects on the synthesis and function of molecules like this compound. The profound metabolic phenotype, including leanness and enhanced insulin sensitivity, underscores the central role of SCD1 in systemic energy balance. The skin phenotype also provides a unique window into the role of specific lipid species in barrier function.

Alternative Models for Studying (17Z)-Hexacsenoyl-CoA Function

Beyond knockout mice, pharmacological and in vitro models offer complementary approaches to investigate the function of this compound.

Pharmacological Inhibition
  • SCD1 Inhibitors: Several small molecule inhibitors of SCD1 have been developed and tested in preclinical models. These compounds can mimic the metabolic phenotype of Scd1 knockout mice, offering temporal control over the inhibition of monounsaturated fatty acid synthesis.

  • ELOVL Inhibitors: The development of specific inhibitors for ELOVL family members is an active area of research. These inhibitors would provide a valuable tool to dissect the specific contributions of different elongases to the synthesis of this compound.

In Vitro Models
  • Primary Hepatocytes: Isolated primary hepatocytes from knockout or wild-type mice can be used to study fatty acid metabolism, including elongation and oxidation, in a controlled environment.[9][10][11][12]

  • Adipocyte Cell Lines: Cell lines such as 3T3-L1 adipocytes can be genetically modified (e.g., using CRISPR/Cas9) or treated with pharmacological inhibitors to study the cell-autonomous functions of ELOVL3 and SCD1 in adipocyte biology.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound function in these models.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for quantifying the abundance of specific fatty acids, including nervonic acid, in tissues and cells.

Methodology:

  • Lipid Extraction: Total lipids are extracted from homogenized tissues or cell pellets using a solvent mixture, typically chloroform:methanol.

  • Saponification and Methylation: The extracted lipids are saponified to release free fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: FAMEs are separated by gas chromatography based on their volatility and chain length and detected by mass spectrometry, allowing for precise identification and quantification.

Measurement of Fatty Acid Elongation

This assay measures the activity of ELOVL enzymes by tracking the incorporation of a labeled precursor into longer-chain fatty acids.

Methodology:

  • Incubation with Labeled Precursor: Cells or tissue homogenates are incubated with a radiolabeled fatty acid precursor, such as [1-14C]oleoyl-CoA.

  • Lipid Extraction and Separation: After the incubation period, lipids are extracted and saponified. The resulting free fatty acids are separated by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification of Radioactivity: The amount of radioactivity incorporated into the elongated fatty acid products is measured to determine the rate of elongation.[13]

Measurement of Fatty Acid β-Oxidation

This assay quantifies the rate at which fatty acids are broken down to produce energy.

Methodology:

  • Incubation with Radiolabeled Fatty Acid: Freshly isolated hepatocytes or tissue homogenates are incubated with a radiolabeled fatty acid, such as [1-14C]palmitic acid.[9][10]

  • Trapping of Radiolabeled Products: The assay measures the production of radiolabeled acid-soluble metabolites (ASMs) or CO2, which are products of β-oxidation.

  • Scintillation Counting: The amount of radioactivity in the trapped products is quantified using a scintillation counter to determine the rate of fatty acid oxidation.[9][10]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of pathways and experimental designs is crucial for understanding the data generated from these models.

fatty_acid_elongation_pathway cluster_elongation Fatty Acid Elongation cluster_desaturation Desaturation Stearoyl-CoA (18:0) Stearoyl-CoA (18:0) Oleoyl-CoA (18:1n-9) Oleoyl-CoA (18:1n-9) Stearoyl-CoA (18:0)->Oleoyl-CoA (18:1n-9) SCD1 Eicosenoyl-CoA (20:1n-9) Eicosenoyl-CoA (20:1n-9) Oleoyl-CoA (18:1n-9)->Eicosenoyl-CoA (20:1n-9) ELOVL3 Eruoyl-CoA (22:1n-9) Eruoyl-CoA (22:1n-9) Eicosenoyl-CoA (20:1n-9)->Eruoyl-CoA (22:1n-9) ELOVL3 This compound (24:1n-9) This compound (24:1n-9) Eruoyl-CoA (22:1n-9)->this compound (24:1n-9) ELOVL3

Caption: Biosynthetic pathway of this compound.

experimental_workflow cluster_models Mouse Models cluster_analysis Analysis WT Mouse WT Mouse Tissue Collection (Liver, Adipose, Brain, Skin) Tissue Collection (Liver, Adipose, Brain, Skin) WT Mouse->Tissue Collection (Liver, Adipose, Brain, Skin) Elovl3 KO Mouse Elovl3 KO Mouse Elovl3 KO Mouse->Tissue Collection (Liver, Adipose, Brain, Skin) Scd1 KO Mouse Scd1 KO Mouse Scd1 KO Mouse->Tissue Collection (Liver, Adipose, Brain, Skin) Lipid Extraction Lipid Extraction Tissue Collection (Liver, Adipose, Brain, Skin)->Lipid Extraction Fatty Acid Elongation Assay Fatty Acid Elongation Assay Tissue Collection (Liver, Adipose, Brain, Skin)->Fatty Acid Elongation Assay Fatty Acid Oxidation Assay Fatty Acid Oxidation Assay Tissue Collection (Liver, Adipose, Brain, Skin)->Fatty Acid Oxidation Assay Fatty Acid Profiling (GC-MS) Fatty Acid Profiling (GC-MS) Lipid Extraction->Fatty Acid Profiling (GC-MS)

Caption: Experimental workflow for comparative analysis.

logical_relationship SCD1 KO SCD1 KO Reduced Oleoyl-CoA Reduced Oleoyl-CoA SCD1 KO->Reduced Oleoyl-CoA ELOVL3 KO ELOVL3 KO Reduced this compound Reduced this compound ELOVL3 KO->Reduced this compound Reduced Oleoyl-CoA->Reduced this compound Altered Phenotype Altered Phenotype Reduced this compound->Altered Phenotype

Caption: Logical relationship of gene KO to phenotype.

References

A Comparative Guide to LC-MS and GC-MS for Hexacosenoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hexacosenoic acid (C26:0), a very-long-chain fatty acid (VLCFA), is crucial in the study of various metabolic disorders, including X-linked adrenoleukodystrophy. The two primary analytical techniques for this purpose, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance for hexacosenoic acid analysis, supported by experimental data.

Hexacosenoic acid analysis presents a choice between the direct measurement capabilities of LC-MS and the established, albeit more labor-intensive, GC-MS methods. A key differentiator is the need for derivatization in GC-MS to make the analyte volatile, a step not typically required for LC-MS.

Quantitative Performance Comparison

The following table summarizes the quantitative performance parameters for both LC-MS/MS and GC-MS in the analysis of hexacosenoic acid. It is important to note that the data presented is compiled from different studies, as a single head-to-head comparison was not available in the reviewed literature.

Performance MetricLC-MS/MS (Non-derivatized)GC-MS (Derivatized as FAME*)
Limit of Detection (LOD) 0.05 µmol/LData not specifically available for C26:0; generally in the low µg/mL range for fatty acids.
Limit of Quantification (LOQ) 0.10 µmol/LData not specifically available for C26:0; generally in the low µg/mL range for fatty acids.
Linearity (R²) > 0.99> 0.99 (Typical for fatty acid analysis)
Linear Range 0.10 - 10.0 µmol/LWide dynamic range is typical.
Precision (CV%) Within-run: < 5%, Total: < 10%[1]Intra- and Inter-day RSD%: Generally < 15% for fatty acid analysis.
Accuracy/Recovery 85-115% (Typical)80-120% (Typical for fatty acid analysis)
Derivatization Required? NoYes
Analysis Time Shorter run times, typically under 10 minutes.Longer run times, often exceeding 20 minutes, plus derivatization time.

*FAME: Fatty Acid Methyl Ester

Experimental Workflows

The analytical workflows for LC-MS and GC-MS differ primarily in the sample preparation stage.

cluster_LCMS LC-MS Workflow cluster_GCMS GC-MS Workflow A Sample Collection (e.g., Plasma) B Protein Precipitation & Lipid Extraction A->B C Evaporation & Reconstitution B->C D LC-MS/MS Analysis C->D E Sample Collection (e.g., Plasma) F Lipid Extraction E->F G Saponification & Derivatization (to FAMEs) F->G H Extraction of FAMEs G->H I GC-MS Analysis H->I

Figure 1: Comparative experimental workflows for LC-MS and GC-MS analysis of hexacosenoic acid.

Detailed Experimental Protocols

LC-MS/MS Method (Non-derivatized)

This protocol is adapted from a validated method for the analysis of very-long-chain fatty acids in human plasma.[1]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution containing a deuterated analog of hexacosenoic acid.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solution with a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: Appropriate for the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • Transitions: Monitor the specific precursor-to-product ion transition for hexacosenoic acid and its internal standard.

GC-MS Method (Derivatized to FAMEs)

The following is a general protocol for the analysis of fatty acids by GC-MS, which requires a derivatization step.

  • Lipid Extraction:

    • Extract total lipids from the sample (e.g., plasma) using a solvent mixture such as chloroform:methanol (2:1, v/v).

  • Saponification and Derivatization:

    • Evaporate the solvent from the lipid extract.

    • Saponify the lipids by adding a methanolic base (e.g., 0.5 M NaOH in methanol) and heating. This releases the fatty acids from their esterified forms.

    • Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) by adding a derivatizing agent such as Boron Trifluoride-Methanol (BF3-MeOH) and heating.

    • Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., a wax-type or cyano-substituted column) is suitable for FAME separation.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically around 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature and ramping up to a final temperature of around 250°C.

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for the hexacosenoic acid methyl ester.

Discussion

LC-MS/MS offers a significant advantage in terms of sample preparation simplicity and analysis speed due to the elimination of the derivatization step.[1] This reduces the potential for analytical variability and sample loss that can be introduced during derivatization. The direct analysis of the underivatized acid also simplifies the workflow. Modern LC-MS/MS systems provide excellent sensitivity and selectivity, making this technique highly suitable for the targeted quantification of hexacosenoic acid in complex biological matrices.

GC-MS is a well-established and robust technique for fatty acid analysis. The primary drawback is the necessity for derivatization to convert the non-volatile fatty acids into their volatile FAMEs. This multi-step process is more time-consuming and can be a source of error if not performed consistently. However, GC provides high chromatographic resolution, which can be beneficial for separating isomeric fatty acids. The extensive libraries of electron ionization mass spectra for FAMEs can aid in the identification of unknown fatty acids in the sample.

Conclusion

For the specific and routine quantification of hexacosenoic acid, LC-MS/MS appears to be the more advantageous technique due to its simpler sample preparation, faster analysis time, and high sensitivity and selectivity without the need for derivatization. However, GC-MS remains a powerful and reliable alternative, particularly in research settings where a broader fatty acid profile is of interest and high chromatographic resolution is required. The choice between the two techniques will ultimately depend on the specific application, required throughput, available instrumentation, and the expertise of the laboratory personnel.

References

Quantitative Comparison of (17Z)-Hexacosenoyl-CoA in Different Subcellular Fractions: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inferred Subcellular Distribution of (17Z)-Hexacosenoyl-CoA

This compound is an activated form of a monounsaturated VLCFA. Its subcellular localization is transient and dictated by its sites of synthesis and degradation.

  • Endoplasmic Reticulum (ER) : The synthesis of VLCFAs, including hexacosenoic acid, occurs in the endoplasmic reticulum through the action of a fatty acid elongase complex.[1][2] Therefore, this compound is expected to be present in the ER, where it is synthesized.

  • Cytosol : As the intermediary compartment, the cytosol is expected to contain a pool of this compound that is being trafficked from the ER to other organelles, primarily the peroxisomes.

  • Peroxisomes : The degradation of VLCFAs through β-oxidation exclusively takes place in the peroxisomes.[3][4][5] The transport of VLCFAs into the peroxisome is mediated by the ATP-binding cassette (ABC) transporter ABCD1, which transports the acyl-CoA form of the fatty acid.[3][6][7] Consequently, this compound is a substrate for peroxisomal β-oxidation and would be found within this organelle prior to its degradation. In cases of ABCD1 deficiency, such as in X-linked adrenoleukodystrophy (X-ALD), an accumulation of VLCFA-CoAs, including hexacosenoyl-CoA, is observed in the cytosol.[3]

Hypothetical Quantitative Data

The following table presents hypothetical data for the concentration of this compound in different subcellular fractions of a mammalian cell line. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

Subcellular FractionThis compound Concentration (pmol/mg protein)
Whole Cell Lysate2.5 ± 0.4
Cytosol1.8 ± 0.3
Endoplasmic Reticulum4.2 ± 0.7
MitochondriaNot Detected
Peroxisomes0.9 ± 0.2

Experimental Protocols

To obtain quantitative data on the subcellular distribution of this compound, a two-step experimental approach is required: subcellular fractionation followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Subcellular Fractionation Protocol

This protocol is a generalized method for the isolation of major subcellular organelles from cultured mammalian cells using differential centrifugation.[8][9][10][11]

  • Cell Harvesting and Homogenization:

    • Harvest cultured cells (e.g., 1-5 x 10^8 cells) by centrifugation at 500 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in an appropriate volume of ice-cold hypotonic buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).

    • Allow the cells to swell on ice for 15-20 minutes.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed, as monitored by microscopy.

  • Isolation of Nuclei and Cytosol:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

    • Collect the supernatant, which contains the cytoplasm, mitochondria, ER, and peroxisomes. This is the crude cytosolic fraction.

    • For a purer cytosolic fraction, centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet mitochondria. The resulting supernatant is the cytosolic fraction.

  • Isolation of Mitochondria:

    • Resuspend the pellet from the 10,000 x g spin in a mitochondrial isolation buffer.

    • Further purify the mitochondria using a Percoll or sucrose (B13894) density gradient centrifugation.

  • Isolation of Endoplasmic Reticulum and Peroxisomes (Microsomal Fraction):

    • Centrifuge the supernatant from the mitochondrial spin at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction, which contains the ER and peroxisomes.

    • The ER and peroxisomes can be further separated by density gradient centrifugation (e.g., using a sucrose or OptiPrep gradient).

  • Purity Assessment:

    • Assess the purity of each fraction by Western blotting using specific organelle marker proteins (e.g., Calnexin for ER, Catalase for peroxisomes, Cytochrome c for mitochondria, and GAPDH for cytosol).

2. Quantification of this compound by LC-MS/MS

This protocol outlines the extraction and analysis of acyl-CoAs from subcellular fractions.[12][13][14][15]

  • Extraction of Acyl-CoAs:

    • To the isolated subcellular fractions, add a 2-fold volume of ice-cold extraction solvent (e.g., 10% trichloroacetic acid or a mixture of acetonitrile (B52724)/isopropanol/water).

    • Include an internal standard, such as C17:0-CoA, for accurate quantification.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a C18 reversed-phase column with a gradient elution. Mobile phase A could be an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or formic acid), and mobile phase B could be an organic solvent like acetonitrile or methanol.

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of this compound.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_fractionation Subcellular Fractionation cluster_analysis Analysis cluster_output Output cell_culture Cell Culture harvesting Cell Harvesting cell_culture->harvesting homogenization Homogenization harvesting->homogenization diff_cent Differential Centrifugation homogenization->diff_cent cyto Cytosol diff_cent->cyto mito Mitochondria diff_cent->mito er_pero ER & Peroxisomes diff_cent->er_pero extraction Acyl-CoA Extraction cyto->extraction mito->extraction er_pero->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis quant_data Quantitative Data Table data_analysis->quant_data metabolic_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome fatty_acid (17Z)-Hexacosenoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase hex_coa_cyto This compound acyl_coa_synthetase->hex_coa_cyto abcd1 ABCD1 Transporter hex_coa_cyto->abcd1 Transport elongase Fatty Acid Elongase Complex hex_coa_er This compound elongase->hex_coa_er precursor Precursor Acyl-CoA precursor->elongase hex_coa_er->hex_coa_cyto Export hex_coa_pero This compound beta_ox β-oxidation hex_coa_pero->beta_ox degradation_products Degradation Products beta_ox->degradation_products

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (17Z)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling (17Z)-Hexacsenoyl-CoA in its solid form or in solution, appropriate personal protective equipment should be worn. This includes:

  • Eye Protection : Safety glasses or goggles are mandatory to prevent accidental eye contact.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or latex, should be worn.

  • Body Protection : A standard laboratory coat is required to protect against spills.

Disposal of (17Z)-Hexacosenoyl-CoA Waste

This compound waste, including any contaminated materials, should be disposed of as chemical waste through the institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection :

    • Collect all waste containing this compound, including unused solutions, contaminated pipette tips, and empty vials, in a designated and compatible waste container.

    • Ensure the waste container is made of a material compatible with the solvents used to dissolve the compound.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and list all contents, including "this compound" and any solvents present.

    • Indicate the approximate concentrations and volumes of each component.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

    • Follow all institutional procedures for waste manifest and pickup scheduling.

Decontamination of Glassware

Glassware that has come into contact with this compound should be decontaminated before being washed and reused.

Decontamination Procedure:

  • Initial Rinse : Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove any residual compound.

  • Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous chemical waste, following the procedures outlined above.

  • Washing : After decontamination, the glassware can be washed using standard laboratory procedures.

Spill Management

In the event of a spill, the following steps should be taken:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Use an appropriate absorbent material, such as a chemical spill kit, to contain and absorb the spill.

  • Collection : Collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

A Waste Generation (this compound) B Collect in Designated Hazardous Waste Container A->B C Label Container with Contents and Hazards B->C D Store in Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F EHS Collects and Disposes of Waste E->F

Disposal Workflow for this compound

Personal protective equipment for handling (17Z)-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (17Z)-Hexacosenoyl-CoA. The following procedures are designed to ensure safe handling, storage, and disposal of this long-chain fatty acyl-CoA.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect from splashes.
Body Protection Laboratory coatA full-length lab coat should be worn to protect skin and clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosolization is possible, a fume hood should be used.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is critical for the safe and effective use of this compound in a laboratory setting.

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Weighing and Reconstitution : If working with a solid form, carefully weigh the required amount in a chemical fume hood or on a balance with a draft shield to avoid inhalation of any fine particulates. When reconstituting, add the solvent slowly to the vial to prevent splashing.

  • Handling Solutions : Use calibrated pipettes for transferring solutions to minimize inaccuracies and prevent spills. Always handle solutions in a well-ventilated area.

  • Incubation and Reactions : For any experimental procedures involving heating or agitation, ensure that containers are securely capped and placed in a stable secondary container.

  • Post-Handling : After use, securely seal the container and store it under the recommended conditions. Clean the work area and any equipment used.

  • Hand Washing : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation : All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.

  • Decontamination : Any spills should be immediately cleaned up using an appropriate absorbent material. The contaminated absorbent material should then be disposed of as hazardous waste.

  • Waste Pickup : Follow your institution's guidelines for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

Handling_Workflow Start Start: Review Safety Information PPE Don Personal Protective Equipment (PPE) Start->PPE Preparation Prepare Work Area and Reagents PPE->Preparation Handling Weighing, Reconstitution, and Experimental Use Preparation->Handling Storage Securely Store or Proceed to Disposal Handling->Storage Disposal Segregate and Dispose of Waste Properly Storage->Disposal If waste Cleanup Clean Work Area and Wash Hands Storage->Cleanup If storing Disposal->Cleanup End End Cleanup->End

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.